Product packaging for (5-Bromo-2-chloropyridin-4-YL)methanol(Cat. No.:CAS No. 1211531-97-3)

(5-Bromo-2-chloropyridin-4-YL)methanol

Cat. No.: B578820
CAS No.: 1211531-97-3
M. Wt: 222.466
InChI Key: OFGOXDSEEYDXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Bromo-2-chloropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a versatile and valuable synthetic intermediate in advanced pharmaceutical research and development. Its molecular structure, featuring both bromo and chloro substituents on the pyridine ring, makes it a privileged scaffold for constructing more complex heterocyclic active molecules. Over 85% of FDA-approved drugs contain heterocycles, which are crucial for their physical characteristics and biological activity . This compound is particularly relevant in the exploration of novel cancer treatments, where such halogenated heterocyclic intermediates are used to target specific genes, enzymes, and receptors . The hydroxymethyl group offers a handle for further functionalization, allowing researchers to link the pyridine core to other pharmacophores or to build out molecular libraries for biological screening. The distinct halogen leaving groups enable sequential cross-coupling reactions, facilitating the rapid assembly of diverse compound collections aimed at addressing unmet medical needs in oncology. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClNO B578820 (5-Bromo-2-chloropyridin-4-YL)methanol CAS No. 1211531-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGOXDSEEYDXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694923
Record name (5-Bromo-2-chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-97-3
Record name (5-Bromo-2-chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-chloropyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (5-Bromo-2-chloropyridin-4-YL)methanol: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-chloropyridin-4-YL)methanol (CAS Number: 1211531-97-3) is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, including the presence of bromine and chlorine atoms at key positions, make it a valuable precursor for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, general synthetic applications, and the broader context of its utility in drug discovery.

Physicochemical Properties

This compound is a solid compound with the following key properties:

PropertyValueReference
CAS Number 1211531-97-3[1]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1][2]
Melting Point 151 - 154 °C[2]
Physical Form Solid[2]
Purity Typically ≥98%[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Role in Drug Discovery: A Versatile Synthetic Intermediate

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs.[4][5][6][7][8] The strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.[4] this compound, with its bromine and chlorine substituents, offers multiple reactive sites for elaboration, making it a valuable building block for creating diverse libraries of compounds for high-throughput screening.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The chlorine atom can also be displaced by nucleophiles, providing another avenue for structural diversification. The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or can be used to form ethers and esters, further expanding the synthetic possibilities.

General Experimental Protocols for the Utilization of Substituted Pyridines

Suzuki Cross-Coupling Reaction

This reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, the bromine atom can be coupled with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the aryl/heteroaryl boronic acid (1.1-1.5 equivalents) in the solvent system.

  • Add the base (2-3 equivalents) to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine groups.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction flask, add the palladium catalyst and the ligand.

  • Add the solvent and stir for a few minutes to form the active catalyst complex.

  • Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2 equivalents).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, and then wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Application in Kinase Inhibitor Synthesis

A significant application of substituted pyridines is in the development of kinase inhibitors.[9][10][11][12][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[11][12] The pyridine scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[10]

The general structure of many kinase inhibitors consists of a heterocyclic core (like pyridine) that binds to the hinge region of the kinase, and various substituents that occupy adjacent hydrophobic pockets to enhance potency and selectivity. This compound provides a valuable starting point for the synthesis of such inhibitors.

Visualizations

The following diagrams illustrate the general principles of kinase inhibitor synthesis and their mechanism of action.

G cluster_synthesis General Synthetic Pathway for Kinase Inhibitors Start This compound Intermediate1 Coupling Partner Introduction (e.g., Suzuki or Buchwald-Hartwig) Start->Intermediate1 Pd-Catalysis Intermediate2 Side Chain Modification (e.g., Oxidation, Esterification) Intermediate1->Intermediate2 Functional Group Transformation FinalProduct Kinase Inhibitor Intermediate2->FinalProduct

Caption: A generalized synthetic workflow for developing kinase inhibitors.

G cluster_pathway Representative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor Inhibitor->RAF

References

Technical Guide: Physicochemical Properties of (5-Bromo-2-chloropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound (5-Bromo-2-chloropyridin-4-yl)methanol. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific compound, this document also includes standardized, detailed protocols for the experimental determination of key physical properties, which are generally applicable to solid organic compounds.

Compound Identification and Structure

This compound is a substituted pyridinemethanol compound. Such halogenated pyridine derivatives are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

IdentifierValue
IUPAC Name This compound
CAS Number 1211531-97-3
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Canonical SMILES C1=C(C(=CN=C1Cl)Br)CO
InChI Key OFGOXDSEEYDXQV-UHFFFAOYSA-N

Physical Properties

The quantitative physical data for this compound available from chemical suppliers is summarized below. It should be noted that detailed experimental conditions for these measurements are not publicly available.

PropertyValueSource
Appearance Solid, White to off-white powderCommercial Suppliers
Melting Point 151 - 154 °CCommercial Suppliers
Boiling Point Data not available-
Solubility Data not available-

Standardized Experimental Protocols

The following sections detail standardized laboratory protocols for determining the key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The protocol described here is for the determination using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end of the tube.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Initial Heating: The temperature is raised rapidly to about 15-20 °C below the expected melting point.

  • Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

MeltingPoint_Workflow A Sample Preparation: Crush dry sample to a fine powder B Packing: Pack 2-3 mm of sample into a capillary tube A->B C Apparatus Setup: Place capillary tube in heating block B->C D Rapid Heating: Heat to ~20°C below expected M.P. C->D E Fine Heating: Reduce heating rate to 1-2°C / min D->E F Observation & Recording: Record temperature range from first liquid drop to complete liquefaction E->F G Result: Melting Point Range F->G

Workflow for Melting Point Determination.
Boiling Point Determination (Micro Method)

For compounds where only a small amount is available, a micro boiling point determination is suitable.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (or a melted solid) is introduced into a small test tube (Thiele tube).

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end, then dropped into the test tube with the open end down.

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the inverted capillary will bubble out.

  • Equilibrium: Heating continues until a steady stream of bubbles emerges from the capillary. The heat is then removed.

  • Observation: The liquid will begin to cool and will eventually be drawn up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point, as this is where the vapor pressure of the substance equals the atmospheric pressure.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in water, a critical parameter in drug development.

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed, screw-cap vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered (using a filter that does not adsorb the compound). The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add excess solid to known volume of solvent (e.g., water) B Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48h A->B C Centrifuge or let stand to separate solid and liquid phases B->C D Withdraw and filter a sample of the clear supernatant C->D E Quantify concentration of the compound in the filtrate (e.g., via HPLC) D->E F Result: Equilibrium Solubility (mg/mL) E->F

Workflow for Equilibrium Solubility Determination.

Biological Activity and Signaling Pathways

A comprehensive search of scientific and patent literature did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. Halogenated pyridines are a broad class of compounds with diverse biological activities, but no data is currently available for this specific molecule. Therefore, a diagram of a signaling pathway is not applicable.

General Workflow for Chemical Synthesis and Characterization

For a compound like this compound, the general process from synthesis to characterization follows a logical workflow. This is crucial for ensuring the identity and purity of the material before its use in further research or development.

Synthesis_Characterization_Flow cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Analysis A Chemical Synthesis: Reaction of precursors under controlled conditions B Work-up: Quenching, extraction, and washing to isolate crude product A->B C Purification: Recrystallization or chromatography to remove impurities B->C D Structural Confirmation: NMR, Mass Spectrometry, IR Spectroscopy C->D E Purity Assessment: Melting Point, HPLC, Elemental Analysis C->E F Final Characterized Compound D->F E->F

General workflow for chemical synthesis and characterization.

(5-Bromo-2-chloropyridin-4-YL)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (5-Bromo-2-chloropyridin-4-YL)methanol, a key intermediate in pharmaceutical and organic synthesis. This document outlines its molecular characteristics and provides general experimental protocols for its synthesis and analysis, tailored for professionals in drug development and chemical research.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

PropertyValueSource
Molecular Formula C6H5BrClNO[1][2]
Molecular Weight 222.47 g/mol [1]
Exact Mass 220.92400 u[2]
CAS Number 1211531-97-3[1][2]

Experimental Protocols

General Synthetic Approach

The synthesis of halogenated pyridine derivatives often involves a multi-step process starting from a more common pyridine precursor. A potential pathway for the synthesis of this compound could involve the following key transformations:

  • Bromination: Introduction of a bromine atom at the 5-position of a suitable pyridine precursor.

  • Chlorination: Introduction of a chlorine atom at the 2-position.

  • Formylation or Carboxylation: Introduction of a functional group at the 4-position that can be subsequently reduced to a hydroxymethyl group.

  • Reduction: Conversion of the 4-position functional group (e.g., an aldehyde or a carboxylic acid) to the primary alcohol.

It is crucial to carefully select the order of these steps to manage the directing effects of the substituents on the pyridine ring.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) would likely provide good separation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the positions of the substituents on the pyridine ring, and ensuring the presence of the hydroxymethyl group.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol and the characteristic vibrations of the pyridine ring.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Compound_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Functional Functional Group Analysis (IR) Structure->Functional Final Final Compound Confirmation Functional->Final

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to (5-bromo-2-chloropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of (5-bromo-2-chloropyridin-4-yl)methanol, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this guide consolidates known information and presents plausible synthetic methodologies based on established chemical principles.

Chemical Identity and Properties

This compound is a substituted pyridine ring bearing a bromo, a chloro, and a hydroxymethyl group. Its chemical structure and key properties are summarized below.

PropertyValueSource(s)
CAS Number 1211531-97-3[1][2][3]
Molecular Formula C₆H₅BrClNO[2]
Molecular Weight 222.47 g/mol [1][2]
Appearance Solid, powder or liquid[4]
Melting Point 151 - 154 °C[1]
Synonyms 4-Pyridinemethanol, 5-bromo-2-chloro-; 5-Bromo-2-chloroisonicotinyl alcohol; 5-Bromo-2-chloro-4-(hydroxymethyl)pyridine[4]
Purity (Typical) 97%[1]
Storage Conditions Inert atmosphere, 2-8°C[2]

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Chlorination cluster_2 Step 3: Formylation (Proposed) cluster_3 Step 4: Reduction 2-amino-4-chloropyridine 2-amino-4-chloropyridine Intermediate_1 2-amino-5-bromo-4-chloropyridine 2-amino-4-chloropyridine->Intermediate_1 N-Bromosuccinimide (NBS) Intermediate_2 5-bromo-2,4-dichloropyridine Intermediate_1->Intermediate_2 NaNO₂, HCl, CuCl Intermediate_3 5-bromo-2-chloro-4-formylpyridine Intermediate_2->Intermediate_3 n-BuLi, DMF (Vilsmeier-Haack analogue) Final_Product This compound Intermediate_3->Final_Product NaBH₄

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Analogous)

The following are generalized protocols for the key transformations in the proposed synthesis, based on procedures for similar substrates.

Step 1 & 2: Synthesis of 5-bromo-2,4-dichloropyridine (Precursor)

This protocol is adapted from the synthesis of 5-bromo-2,4-dichloropyridine.

  • Bromination: 2-amino-4-chloropyridine is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and N-bromosuccinimide (NBS) is added portion-wise while maintaining the low temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified to yield 2-amino-5-bromo-4-chloropyridine.

  • Diazotization and Chlorination: The resulting 2-amino-5-bromo-4-chloropyridine is dissolved in concentrated hydrochloric acid at a low temperature (e.g., -30 °C). A solution of sodium nitrite in water is added slowly, keeping the temperature below 0 °C. After the diazotization is complete, cuprous chloride (CuCl) is added, and the reaction mixture is allowed to warm to room temperature. The product, 5-bromo-2,4-dichloropyridine, is then extracted, washed, and purified.

Step 3: Formylation of 5-bromo-2,4-dichloropyridine (Proposed)

A possible method for introducing a formyl group at the 4-position is through a metal-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

  • The precursor, 5-bromo-2,4-dichloropyridine, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to a very low temperature (e.g., -78 °C).

  • A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is added dropwise. The lithium is expected to selectively replace the more reactive chlorine at the 4-position.

  • Anhydrous DMF is then added to the reaction mixture to introduce the formyl group.

  • The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product, 5-bromo-2-chloro-4-formylpyridine, is isolated and purified.

Step 4: Reduction of 5-bromo-2-chloro-4-formylpyridine to this compound

The reduction of the aldehyde to the primary alcohol can be achieved using a mild reducing agent.[5]

  • The aldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.

  • The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added in portions.

  • The reaction is stirred until the aldehyde is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted, dried, and purified to yield this compound.[5]

Spectroscopic Data

While the raw spectroscopic data for this compound is not publicly available, several suppliers indicate its availability upon request.[2] For structural elucidation, the following spectroscopic characteristics would be expected:

  • ¹H NMR: The spectrum would likely show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the -CH₂OH group, which would couple with the hydroxyl proton unless exchanged with D₂O.

  • ¹³C NMR: The spectrum would show six distinct carbon signals: four for the pyridine ring carbons and one for the -CH₂OH carbon. The carbons attached to bromine and chlorine would be significantly deshielded.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[6]

Safety and Handling

This compound is classified as a warning-level hazard.[1] The following hazard and precautionary statements are associated with this compound:

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP260: Do not breathe dust/fume/gas/mist/vapors/spray
H312: Harmful in contact with skinP262: Do not get in eyes, on skin, or on clothing
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H332: Harmful if inhaledP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H335: May cause respiratory irritationP402 + P404: Store in a dry place. Store in a closed container

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery and Development

While there are no specific biological activities reported for this compound itself, the substituted pyridine scaffold is a common motif in many biologically active compounds. Halogenated pyridines, in particular, are valuable intermediates in medicinal chemistry.

The presence of bromo and chloro substituents provides two potential sites for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a diverse library of compounds for biological screening. The hydroxymethyl group can also be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution.

Drug_Discovery_Logic cluster_Functionalization Functionalization Start This compound CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->CrossCoupling Br and Cl sites Hydroxymethyl_Modification Hydroxymethyl Group Modification (e.g., Oxidation, Esterification) Start->Hydroxymethyl_Modification -CH₂OH site Compound_Library Diverse Compound Library CrossCoupling->Compound_Library Hydroxymethyl_Modification->Compound_Library Bio_Screening Biological Screening Compound_Library->Bio_Screening Lead_Compound Lead Compound Identification Bio_Screening->Lead_Compound

Caption: Role as a building block in drug discovery.

Given that many pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.[7][8] The specific substitution pattern may impart unique pharmacological properties that warrant further investigation.

Conclusion

This compound is a halogenated pyridine derivative with potential as a versatile building block in medicinal chemistry and materials science. While comprehensive experimental data is limited in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical transformations. Further research into the synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel molecules with significant therapeutic potential.

References

An In-depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (5-Bromo-2-chloropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly noted in the field of medicinal chemistry, where the pyridine scaffold is a common feature in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and potential applications, with a focus on its role in the development of novel therapeutics. The presence of bromine and chlorine atoms, along with a hydroxymethyl group, offers multiple reaction sites for further chemical modifications, making it a valuable building block for creating diverse molecular libraries.

Chemical Identification and Synonyms

The compound with the systematic name this compound is also known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

  • IUPAC Name: this compound

  • Synonyms:

    • 5-Bromo-2-chloro-4-(hydroxymethyl)pyridine

    • 5-Bromo-2-chloroisonicotinyl alcohol

    • 4-Pyridinemethanol, 5-bromo-2-chloro-

  • CAS Number: 1211531-97-3

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Exact Mass 220.92400 u
Physical Form Powder or liquid

Experimental Protocols

Representative Synthesis of a Halogenated Pyridine Intermediate (5-Bromo-2,4-dichloropyridine)

This protocol is adapted from the synthesis of a related dichloropyridine and illustrates a common strategy for introducing halogen atoms onto the pyridine ring.

Step 1: Bromination of 2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) in portions to the cooled solution while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.

  • Adjust the pH of the aqueous layer to be basic and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.

Step 2: Diazotization and Chlorination

  • Dissolve the intermediate from Step 1 in concentrated hydrochloric acid and cool the mixture to -30°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • After the addition is complete, continue stirring at -30°C for one hour.

  • Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-Bromo-2,4-dichloropyridine.

Applications in Drug Discovery and Development

Halogenated pyridines like this compound are valuable precursors in the synthesis of pharmaceutical agents. The pyridine moiety is a key pharmacophore in many drugs, and the presence of halogens can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

This compound is often utilized as an intermediate in the synthesis of kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the starting materials to the potential application of this compound in the synthesis of bioactive molecules.

G cluster_synthesis Synthesis of this compound Intermediate cluster_application Application in Drug Discovery start Pyridine Derivative step1 Halogenation/Functionalization start->step1 product This compound step1->product intermediate This compound step2 Coupling Reactions / Further Derivatization intermediate->step2 library Library of Novel Compounds step2->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit

Caption: A logical workflow from the synthesis of the title compound to its application in drug discovery.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a precursor for kinase inhibitors suggests that its derivatives could potentially target a variety of signaling cascades critical in cancer and other diseases. The diagram below represents a generalized kinase signaling pathway that could be targeted by inhibitors derived from this chemical scaffold.

G cluster_pathway Generalized Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Intracellular Kinase Cascade (e.g., MAPK/ERK) receptor->kinase transcription Transcription Factors kinase->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Kinase Inhibitor (Derived from Intermediate) inhibitor->kinase

Caption: A generalized kinase signaling pathway targeted by inhibitors.

References

Spectroscopic and Synthetic Profile of (5-Bromo-2-chloropyridin-4-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Properties

(5-Bromo-2-chloropyridin-4-YL)methanol is a halogenated pyridine derivative. Halogenated pyridines are significant structural motifs in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients.

PropertyValueSource
CAS Number 1211531-97-3[1][2][3]
Molecular Formula C₆H₅BrClNO[1][3]
Molecular Weight 222.47 g/mol
Physical Form Solid
Melting Point 151 - 154 °C
Purity Typically >97%
InChI Key OFGOXDSEEYDXQV-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Disclaimer: The following tables present predicted spectroscopic data for this compound. These values are based on the chemical structure and data from analogous compounds and are intended for illustrative purposes. Actual experimental values may vary.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HH-6 (Pyridine)
~7.8s1HH-3 (Pyridine)
~4.8s2H-CH₂-
~3.5t1H-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
~160C-4 (Pyridine, C-CH₂OH)
~152C-2 (Pyridine, C-Cl)
~148C-6 (Pyridine, C-H)
~125C-3 (Pyridine, C-H)
~118C-5 (Pyridine, C-Br)
~60-CH₂OH
Mass Spectrometry (MS)
m/zInterpretation
221/223/225[M]⁺ Isotopic pattern for Br and Cl
222/224/226[M+H]⁺ Isotopic pattern for Br and Cl
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
1600-1450C=C and C=N stretch (pyridine ring)
1250-1000C-O stretch (primary alcohol)
800-600C-Cl and C-Br stretch

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation A solution of this compound is prepared by dissolving 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.1.2. Data Acquisition ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. The instrument's magnetic field is locked using the deuterium signal from the solvent. Shimming is performed to optimize the magnetic field homogeneity. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

3.2.1. Sample Preparation For Electrospray Ionization (ESI), a dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL). This solution is then further diluted to a final concentration in the low µg/mL to ng/mL range. The solution should be free of non-volatile salts and buffers.

3.2.2. Data Acquisition The prepared sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. For ESI, the sample is ionized by applying a high voltage to a capillary, generating a fine spray of charged droplets. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.

3.3.2. Data Acquisition A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that reveals the functional groups present in the molecule.

Synthesis and Workflow

A plausible synthetic route to this compound could start from a suitable pyridine precursor. The following diagram illustrates a generalized workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Material (e.g., 2-chloro-4-methyl-5-bromopyridine) Reaction Oxidation or Functional Group Interconversion Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR 1H & 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This technical guide provides essential information regarding its properties and outlines the necessary experimental protocols for its thorough spectroscopic characterization. While specific experimental data is currently limited in the public domain, the provided predicted data and generalized methodologies offer a solid foundation for researchers working with this compound. The presented synthetic and characterization workflow serves as a practical guide for the preparation and verification of this molecule in a laboratory setting.

References

An In-depth Technical Guide to (5-Bromo-2-chloropyridin-4-YL)methanol Solid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of the solid compound (5-Bromo-2-chloropyridin-4-YL)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who may use this compound as a key intermediate in the synthesis of novel pharmaceutical agents. This document outlines its appearance, purity, and available analytical data, and provides a putative experimental workflow for its synthesis and purification based on established chemical methodologies for related compounds.

Physicochemical Properties and Purity

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its solid form is the standard state under ambient conditions.

Appearance: The compound is consistently described as a solid by various chemical suppliers. It is typically found as a powder.

Purity: Commercially available this compound generally exhibits a purity of 97% or higher.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1211531-97-3[1][2][3]
Molecular Formula C₆H₅BrClNO[4]
Molecular Weight 222.47 g/mol [1]
Appearance Solid, Powder[3]
Melting Point 151 - 154 °C
Purity ≥ 97%
Exact Mass 220.92400 u[3]

Experimental Protocols

Postulated Synthetic Pathway

A likely synthetic route to this compound involves the bromination of a suitable 2-chloropyridine precursor, followed by functional group manipulation to introduce the hydroxymethyl group at the 4-position. One possible precursor is 2-chloro-4-methylpyridine. The synthesis could proceed via the following conceptual steps:

  • Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.

  • Side-Chain Functionalization: Conversion of the methyl group at the 4-position to a hydroxymethyl group. This could be achieved through radical bromination followed by hydrolysis, or oxidation of the methyl group.

A more direct, though potentially lower-yielding, approach could involve the diazotization of an amino-pyridine precursor, followed by a Sandmeyer-type reaction.

General Purification Protocol

Purification of the crude this compound solid is critical to achieving high purity. A standard laboratory procedure would involve the following steps:

  • Extraction: The crude product from the reaction mixture would be extracted into a suitable organic solvent, such as ethyl acetate. The organic layer would then be washed with brine.[5][6]

  • Drying: The organic extract is dried over an anhydrous drying agent like sodium sulfate.[5][6]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[6]

  • Chromatography: The resulting residue is purified by column chromatography on silica gel.[6]

  • Recrystallization: For further purification, the solid obtained after chromatography can be recrystallized from an appropriate solvent system.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and the effectiveness of the purification steps.[5][6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.

Visualizations

To further clarify the proposed experimental and analytical workflows, the following diagrams are provided.

G cluster_synthesis Putative Synthesis cluster_purification Purification Precursor Precursor Bromination Bromination Precursor->Bromination Functionalization Functionalization Bromination->Functionalization Crude_Product Crude_Product Functionalization->Crude_Product Extraction Extraction Crude_Product->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent_Removal Drying->Solvent_Removal Column_Chromatography Column_Chromatography Solvent_Removal->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Solid Pure_Solid Recrystallization->Pure_Solid

Caption: A logical workflow for the synthesis and purification of the target compound.

G Pure_Solid Pure_Solid TLC TLC Pure_Solid->TLC HPLC HPLC Pure_Solid->HPLC NMR NMR Pure_Solid->NMR MS MS Pure_Solid->MS Characterized_Compound Characterized_Compound TLC->Characterized_Compound HPLC->Characterized_Compound NMR->Characterized_Compound MS->Characterized_Compound

Caption: The analytical workflow for the characterization of the purified solid.

It is important to note that while this guide provides a thorough overview based on available data, the proposed experimental protocols are illustrative. Researchers should always consult relevant safety data sheets and perform thorough literature reviews before undertaking any new synthetic procedures. Several chemical suppliers offer downloadable safety data sheets and may provide certificates of analysis upon request.[1]

References

Technical Guide: (5-Bromo-2-chloropyridin-4-YL)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Bromo-2-chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both chloro and bromo substituents, allows for selective and sequential functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules, including potent kinase inhibitors and other biologically active compounds. This guide provides a comprehensive overview of its commercial availability, a detailed plausible synthesis protocol, and its potential applications in drug development, particularly in the context of kinase inhibitor synthesis.

Physicochemical Properties

PropertyValueReference
CAS Number 1211531-97-3[1]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol
Appearance Solid (powder or crystalline)
Purity Typically ≥97%[1]
Storage Temperature 2-8°C[1]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes a selection of vendors and their typical product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierAvailable Quantities (Representative)PurityNotes
AOBChem250mg, 500mg, 1g, 5g, 10g97%In stock in the US and China.[1]
Sigma-Aldrich (Key Organics)Inquire for availability97%Solid form.[2]
ChemicalBookVarious suppliers listedN/APlatform with multiple vendors.[3]
Home Sunshine PharmaInquire for bulk quantitiesN/AManufacturers and suppliers in China.[4]

Synthesis and Experimental Protocols

While this compound is commercially available, a multi-step synthesis from readily available starting materials is feasible. A plausible and efficient synthetic route involves the synthesis of the key intermediate, 5-bromo-2-chloroisonicotinic acid, followed by its reduction to the corresponding alcohol.

Synthesis of 5-bromo-2-chloroisonicotinic acid

This protocol is based on a patented method for the synthesis of the isonicotinic acid precursor.[5]

Objective: To synthesize 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine.

Materials:

  • 2,5-dichloropyridine

  • Appropriate brominating agent and catalyst (as per patent literature)

  • Solvent (as per patent literature)

  • Reagents for hydroxylation step (as per patent literature)

  • Standard laboratory glassware and equipment

Experimental Procedure:

  • Bromination: In a suitable reaction vessel, dissolve 2,5-dichloropyridine in the specified solvent. Under controlled conditions, add the brominating agent and catalyst. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion of the bromination, the reaction mixture is worked up to isolate the intermediate, 5-bromo-2-chloropyridine.

  • Hydroxylation: The isolated 5-bromo-2-chloropyridine is then subjected to a hydroxylation reaction to yield 5-bromo-2-chloroisonicotinic acid.[5]

  • Purification: The crude 5-bromo-2-chloroisonicotinic acid can be purified by recrystallization or column chromatography to achieve the desired purity for the subsequent step.

Reduction of 5-bromo-2-chloroisonicotinic acid to this compound

This is a generalized protocol for the reduction of a carboxylic acid to a primary alcohol.

Objective: To reduce 5-bromo-2-chloroisonicotinic acid to this compound.

Materials:

  • 5-bromo-2-chloroisonicotinic acid

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous acid solution (for quenching, e.g., 1 M HCl)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for reactions under inert atmosphere

Experimental Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (e.g., 1.0 M BH₃·THF in THF, 1.1-1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by a 1 M aqueous solution of HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway start 2,5-Dichloropyridine intermediate1 5-Bromo-2-chloropyridine start->intermediate1 Bromination intermediate2 5-Bromo-2-chloroisonicotinic acid intermediate1->intermediate2 Hydroxylation product This compound intermediate2->product Reduction (e.g., BH3.THF)

Caption: Plausible synthetic pathway for this compound.

Experimental Workflow for Reduction Step

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Suspend 5-bromo-2-chloroisonicotinic acid in anhydrous THF cool1 Cool to 0 °C setup->cool1 add_reductant Add reducing agent (e.g., BH3.THF) dropwise cool1->add_reductant react Stir at room temperature for 12-24h add_reductant->react cool2 Cool to 0 °C react->cool2 Monitor by TLC quench Quench with H2O and aq. HCl cool2->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify final_product This compound purify->final_product Yields pure product

Caption: Experimental workflow for the reduction of 5-bromo-2-chloroisonicotinic acid.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is not typically a final drug product but rather a crucial starting material for the synthesis of more complex, biologically active molecules. Its value lies in the differential reactivity of the bromo and chloro substituents, which allows for selective participation in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse functionalities at specific positions of the pyridine ring, a common scaffold in many kinase inhibitors.

While there is no direct evidence of this compound being involved in a specific signaling pathway, its derivatives, synthesized using this building block, are designed to target key enzymes in cellular signaling cascades. For instance, related bromo-chloro-pyrimidine and pyridine cores are central to the development of inhibitors for p38 MAP kinase and Aurora kinases, which are implicated in inflammation and cancer, respectively.

Representative Role in a Kinase Inhibitor Synthesis Pathway

The following diagram illustrates a conceptual pathway where this compound could be utilized as a starting point for the synthesis of a hypothetical kinase inhibitor that targets a generic kinase signaling pathway.

Kinase_Inhibitor_Synthesis cluster_synthesis Synthetic Elaboration cluster_pathway Generic Kinase Signaling Pathway start This compound step1 Functionalization of -CH2OH (e.g., oxidation to aldehyde) start->step1 step2 Suzuki Coupling at C5-Br with Arylboronic Acid step1->step2 step3 Buchwald-Hartwig Amination at C2-Cl step2->step3 inhibitor Complex Kinase Inhibitor Scaffold step3->inhibitor kinase Target Kinase (e.g., p38, Aurora) inhibitor->kinase Inhibition signal External Signal receptor Receptor signal->receptor receptor->kinase substrate Substrate Protein kinase->substrate response Cellular Response (e.g., Proliferation, Inflammation) substrate->response

Caption: Conceptual role in synthesizing a kinase inhibitor to modulate a signaling pathway.

Safety Information

This compound is a chemical substance that should be handled with care in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. In case of ingestion, rinse the mouth and immediately call a poison center or doctor.

This technical guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted in a properly equipped laboratory and with all necessary safety precautions in place.

References

An In-depth Technical Guide to (5-bromo-2-chloropyridin-4-yl)methanol: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for the chemical compound (5-bromo-2-chloropyridin-4-yl)methanol. It is intended for use by professionals in research, scientific, and drug development fields who may be working with this substance. The following sections detail its properties, hazards, safe handling procedures, and emergency protocols. While specific experimental protocols for the synthesis and analysis of this compound are not publicly available, this guide provides hypothetical and generalized procedures based on common organic chemistry techniques for compounds of a similar nature.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. Its key identifiers and physical properties are summarized below.

PropertyValue
CAS Number 1211531-97-3
Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
Boiling Point 316.3±37.0 °C (Predicted)
Density 1.785±0.06 g/cm3 (Predicted)
Appearance Powder or liquid

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be aware of its potential dangers and take appropriate precautions.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

GHS Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is 2-8°C.

Safe_Handling_and_Storage_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup_storage Cleanup and Storage prep_start Start: Receive Chemical ppe_check Verify availability of appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe_check fume_hood_check Ensure fume hood is operational ppe_check->fume_hood_check transfer Transfer chemical inside fume hood fume_hood_check->transfer weigh Weigh required amount transfer->weigh react Perform experimental procedure weigh->react decontaminate Decontaminate work area and equipment react->decontaminate waste_disposal Dispose of waste in designated hazardous waste container decontaminate->waste_disposal store Store remaining chemical in a cool, dry, well-ventilated area waste_disposal->store ppe_removal Remove and dispose of/clean PPE store->ppe_removal wash_hands Wash hands thoroughly ppe_removal->wash_hands end_process End wash_hands->end_process

Caption: Workflow for the safe handling and storage of this compound.

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]

Accidental Release Measures:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.

  • Avoid breathing dust.

  • Contain the spill and collect the material using an inert absorbent.

  • Place the collected material in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Emergency_Response_Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs exposure_route Route of Exposure? start->exposure_route spill_size Minor or Major Spill? start->spill_size inhalation Move to fresh air. Seek medical attention. exposure_route->inhalation Inhalation skin_contact Wash with soap and water. Remove contaminated clothing. exposure_route->skin_contact Skin eye_contact Rinse eyes for 15 minutes. Seek medical attention. exposure_route->eye_contact Eyes ingestion Rinse mouth. Seek immediate medical attention. exposure_route->ingestion Ingestion minor_spill Contain spill with absorbent material. Clean up with appropriate PPE. spill_size->minor_spill Minor major_spill Evacuate the area. Contact emergency services. spill_size->major_spill Major

Caption: Emergency response workflow for incidents involving this compound.

Experimental Protocols (Hypothetical and Generalized)

Hypothetical Synthesis

The synthesis of this compound could potentially be achieved from a suitable precursor such as 5-bromo-2-chloroisonicotinic acid or its corresponding aldehyde. A possible synthetic route could involve the reduction of the carboxylic acid or aldehyde functionality.

Example Reaction Scheme (Hypothetical):

Reduction of 5-bromo-2-chloroisonicotinic acid:

  • Suspend 5-bromo-2-chloroisonicotinic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a reducing agent (e.g., lithium aluminum hydride or borane-tetrahydrofuran complex).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction carefully by the slow addition of water, followed by an aqueous base (e.g., NaOH solution).

  • Filter the resulting mixture and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical_Synthesis_Workflow start Start: 5-bromo-2-chloroisonicotinic acid dissolve Dissolve in anhydrous THF under N2 start->dissolve cool Cool to 0°C dissolve->cool add_reducing_agent Slowly add reducing agent (e.g., LiAlH4) cool->add_reducing_agent react Stir and monitor reaction by TLC/LC-MS add_reducing_agent->react quench Quench reaction with H2O and NaOH(aq) react->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry organic layers and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: this compound purify->end

Caption: Hypothetical workflow for the synthesis of this compound.

Generalized Analytical Protocols

Characterization and purity assessment of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

General NMR Analysis:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra. The resulting spectra should be consistent with the expected structure of this compound.

General HPLC Analysis for Purity:

  • Prepare a standard solution of the compound at a known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a sample solution of the synthesized product at the same concentration.

  • Inject the solutions onto a suitable HPLC column (e.g., C18).

  • Elute the compound using an appropriate mobile phase gradient.

  • Detect the compound using a UV detector at a suitable wavelength.

  • Determine the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Analytical_Workflow cluster_nmr NMR Analysis cluster_hplc HPLC Analysis start Synthesized Product prep_nmr Prepare sample in deuterated solvent start->prep_nmr prep_hplc Prepare standard and sample solutions start->prep_hplc acquire_nmr Acquire 1H and 13C NMR spectra prep_nmr->acquire_nmr analyze_nmr Confirm structure acquire_nmr->analyze_nmr run_hplc Inject onto HPLC system prep_hplc->run_hplc analyze_hplc Determine purity from chromatogram run_hplc->analyze_hplc

Caption: Generalized workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the signaling pathways in which this compound may be involved. As a halogenated pyridine, it is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules with potential biological activities. Researchers investigating this compound should perform appropriate biological assays to determine its effects.

This guide is intended to provide a foundation for the safe handling and use of this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety guidelines.

References

Reactivity profile of halogenated pyridine methanols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of Halogenated Pyridine Methanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridine methanols are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural arrangement, featuring a hydroxylmethyl group and one or more halogen substituents on a pyridine core, provides a versatile platform for synthetic transformations. The inherent electronic properties of the pyridine ring, modulated by the presence and position of halogens, dictate a distinct reactivity profile. This guide offers a comprehensive overview of the key reactions of halogenated pyridine methanols, including oxidation of the methanol moiety, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for seminal transformations, quantitative data, and logical diagrams are provided to serve as a practical resource for professionals in drug discovery and chemical synthesis.

Introduction: The Role of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in many pharmaceuticals and bioactive molecules. The introduction of halogen atoms onto this ring system serves multiple purposes in drug design. Halogens can modulate the pharmacokinetic properties of a drug candidate, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a significant non-covalent interaction with biological targets.[1][2] Halogenated pyridines, and by extension their methanol derivatives, are therefore crucial intermediates in the synthesis of complex molecular architectures.[1][3] They offer multiple reaction handles: the hydroxyl group, the halogen atom(s), and the pyridine ring itself, allowing for sequential and controlled diversification.

Core Reactivity Profile

The reactivity of a halogenated pyridine methanol can be broadly categorized into three areas: reactions at the methanol group, reactions at the halogen-substituted ring, and the interplay of electronic effects that govern selectivity.

dot

General Reactivity Pathways of Halogenated Pyridine Methanols A Halogenated Pyridine Methanol B Oxidation of Methanol Group A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Pd-Catalyzed Cross-Coupling A->D E Hydroxyl Group Derivatization A->E B_out Pyridyl Aldehyde or Carboxylic Acid B->B_out e.g., PCC, MnO2, Ag2O C_out Substituted Pyridine Methanol (Nu replaces X) C->C_out e.g., R-SH, R-OH, amines D_out Bipyridyls, Aryl/Alkenyl Pyridines D->D_out e.g., Suzuki, Heck, Sonogashira E_out Pyridyl Methyl Halides or Tosylates E->E_out e.g., SOCl2, TsCl

Caption: Key reaction pathways available for synthetic modification of halogenated pyridine methanols.

Oxidation of the Methanol Group

The primary alcohol functionality can be readily oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

  • To Aldehydes: Milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), and Dess-Martin periodinane.[4][5] The use of dipyridine chromium(VI) oxide in dichloromethane is also an effective method.[4]

  • To Carboxylic Acids/Esters: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically yield the corresponding carboxylic acid.[5] A mild, one-pot conversion to esters has been reported using silver(I) oxide (Ag₂O) and an alkyl iodide. This method shows good functional group tolerance but appears to be more effective for pyridine-2-methanols, suggesting a chelation-assisted mechanism involving the pyridine nitrogen.[6]

Substrate PositionReagent SystemProductYield (%)Reference
Pyridine-2-methanolAg₂O, 2-iodopropane, dioxaneIsopropyl picolinate85[6]
Pyridine-3-methanolAg₂O, 2-iodopropane, dioxaneIsopropyl nicotinateLow Yield[6]
Pyridine-4-methanolAg₂O, 2-iodopropane, dioxaneIsopropyl isonicotinateLow Yield[6]
1-HeptanolDipyridine chromium(VI) oxide, CH₂Cl₂Heptanal79-82[4]
Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridines are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

  • Reactivity Order: The reactivity of the halogen leaving group in SNAr reactions is typically F > Cl ≈ Br > I.[9] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[8][9] However, in some systems, particularly N-methylpyridinium salts, the mechanism can shift, and this order may change.[9]

  • Positional Effects: Nucleophilic attack is strongly favored at the α (2,6) and γ (4) positions, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[7][10] Substitution at the β (3,5) position is significantly slower as it lacks this stabilization pathway.[7]

  • Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.[11][12] Reactions with thiol nucleophiles are particularly relevant for the synthesis of bioactive thioether-containing drugs.[11]

dot

SNAr Mechanism on a 2-Halopyridine Start 2-Halopyridine + Nucleophile (Nu⁻) Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Elimination of Halide (X⁻) Intermediate->Step2 End 2-Substituted Pyridine Step2->End

Caption: The addition-elimination pathway for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and halogenated pyridines are excellent substrates.[3] These reactions are fundamental in modern drug discovery for constructing complex molecular scaffolds.[1][13]

  • Suzuki-Miyaura Coupling: This is a widely used reaction coupling a halide with an organoboron reagent. It is known for its mild conditions and tolerance of a wide range of functional groups.[14][15] For halogenated pyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields.[14][16] Buchwald precatalysts with biaryl phosphine ligands are often effective, especially for less reactive chloro-pyridines.[14]

  • Other Cross-Coupling Reactions: Other important transformations include the Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), Stille (organostannanes), Negishi (organozinc), and Buchwald-Hartwig (C-N and C-O bond formation) reactions.[3][17]

dot

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Ar-X oa Oxidative Addition pdiib Ar-Pd(II)L₂(R) pdiia->pdiib R-B(OR)₂ tm Transmetalation pdiib->pd0 Ar-R re Reductive Elimination sub_in Ar-X bor_in R-B(OR)₂ + Base prod_out Ar-R

Caption: A simplified representation of the catalytic cycle for Suzuki-Miyaura cross-coupling.

Influence of Electronic and Steric Effects on Regioselectivity

The outcome of reactions on poly-halogenated pyridines is governed by a delicate balance of electronic and steric factors.[18]

  • Electronic Effects: The pyridine nitrogen makes the α (C2/C6) and γ (C4) positions electron-deficient, favoring oxidative addition of palladium at these sites.[18] The general reactivity order for halogens in oxidative addition is I > Br > Cl.

  • Steric Hindrance: Bulky substituents near a potential reaction site can direct the catalyst to a less hindered position. This can be exploited to override inherent electronic preferences.

  • Catalyst and Ligand: The choice of ligand is a powerful tool for controlling regioselectivity. Sterically demanding ligands can favor coupling at otherwise less accessible positions.[18]

dot

Factors Governing Regioselectivity in Cross-Coupling Regio Regiochemical Outcome Factors Factor1 Electronic Effects (Pyridine N) Factors->Factor1 Factor2 Steric Hindrance Factors->Factor2 Factor3 Catalyst & Ligand Factors->Factor3 Factor4 Halogen Identity (I > Br > Cl) Factors->Factor4 Factor1->Regio Desc1 α and γ positions are electron-deficient and more reactive Factor1->Desc1 Factor2->Regio Desc2 Bulky groups block access to adjacent sites Factor2->Desc2 Factor3->Regio Desc3 Bulky ligands can override electronic preferences Factor3->Desc3 Factor4->Regio Desc4 Reactivity order for oxidative addition Factor4->Desc4

Caption: Key factors that control the site of reaction on a poly-halogenated pyridine ring.

Experimental Protocols

The following protocols are generalized procedures adapted from the literature for key transformations. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative[14]
  • To an oven-dried Schlenk flask, add the bromopyridine methanol derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Oxidation of a Pyridine Methanol to an Aldehyde[4]

Caution: The reaction of chromium trioxide with pyridine is highly exothermic.

  • Preparation of the Reagent (Dipyridine Chromium(VI) Oxide): In a fume hood, add anhydrous chromium(VI) oxide (CrO₃, 0.68 mol) in portions to a stirred, cooled (15-20 °C) solution of anhydrous pyridine (500 mL). Allow the mixture to warm to room temperature with stirring. The deep red crystalline complex is collected, washed with petroleum ether, and dried under vacuum. Store in a desiccator at 0 °C.

  • Oxidation: To a stirred solution of the pyridine methanol derivative (0.050 mol) in anhydrous dichloromethane (650 mL), add dipyridine chromium(VI) oxide (0.300 mol) in one portion at room temperature.

  • Stir the mixture for 20-30 minutes. A brown, insoluble gum will precipitate.

  • Decant the supernatant solution. Wash the residue with three portions of diethyl ether.

  • Combine the organic solutions and wash successively with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • The resulting crude aldehyde can be further purified if necessary.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with a Thiol[11]
  • To a solution of the chloropyridine methanol derivative (1.0 mmol) in a suitable solvent (e.g., DMF, NMP, or dioxane), add the thiol nucleophile (1.1-1.5 mmol).[12]

  • Add a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base (e.g., DBU). The choice of base depends on the pKa of the thiol.

  • Stir the reaction at room temperature or heat as required (e.g., 50-100 °C) while monitoring by TLC or LC-MS.[11][12] Reactions involving activated halopyridines may proceed at room temperature.[11]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

References

The Strategic Role of (5-Bromo-2-chloropyridin-4-YL)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-chloropyridin-4-YL)methanol , a halogenated pyridine derivative, has emerged as a critical and versatile building block in organic synthesis, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and a hydroxymethyl group on the pyridine core, provides a strategic platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and its pivotal role as an intermediate in the synthesis of high-value compounds, with a focus on kinase inhibitors.

Core Molecular Data

This compound is a stable, solid compound at room temperature. Its structural features are key to its synthetic utility. The bromine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 2-position offers a secondary site for functionalization, often under more forcing conditions. The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or carboxylic acid, or used as a handle for ether or ester formation.

PropertyValueReference
CAS Number 1211531-97-3[1]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [2]
Appearance Solid[2]
Storage Temperature 2-8°C, under inert atmosphere[1]

Synthesis of the Building Block

While specific literature detailing the synthesis of this compound is not abundant, a plausible and commonly employed synthetic strategy involves the reduction of the corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid. This precursor is commercially available or can be synthesized from simpler starting materials.

A general workflow for such a transformation is outlined below:

Synthesis_Workflow start 5-Bromo-2-chloroisonicotinic acid product This compound start->product Reduction reagent Reducing Agent (e.g., BH₃·THF, LiAlH₄) reagent->product

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Reduction of 5-Bromo-2-chloroisonicotinic acid (General Procedure)

Objective: To synthesize this compound via the reduction of 5-bromo-2-chloroisonicotinic acid.

Materials:

  • 5-Bromo-2-chloroisonicotinic acid

  • Borane tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the reducing agent (e.g., BH₃·THF, 1.5-2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess reducing agent by the slow addition of water or 1 M HCl.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and may require optimization for specific scales and conditions.

Role as a Versatile Building Block in Cross-Coupling Reactions

The true synthetic power of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, allowing for selective functionalization. This chemoselectivity is a key advantage in multi-step syntheses.

Cross_Coupling_Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst, Base product_suzuki 5-Aryl-2-chloro-4-hydroxymethylpyridine suzuki->product_suzuki product_sonogashira 5-Alkynyl-2-chloro-4-hydroxymethylpyridine sonogashira->product_sonogashira product_buchwald 5-Amino-2-chloro-4-hydroxymethylpyridine buchwald->product_buchwald

Caption: Key cross-coupling reactions utilizing this compound.

General Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for key cross-coupling reactions, which should be optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling (General Procedure):

  • Reactants: this compound (1.0 eq), Arylboronic acid (1.1-1.5 eq), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.

  • Procedure: The reactants, base, and catalyst are combined in the solvent system under an inert atmosphere. The mixture is heated (typically 80-110 °C) until the starting material is consumed. Workup involves extraction and purification by column chromatography.

Sonogashira Coupling (General Procedure):

  • Reactants: this compound (1.0 eq), Terminal alkyne (1.1-1.5 eq), Amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 eq).

  • Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent: Anhydrous, degassed solvent (e.g., THF, DMF).

  • Procedure: The reactants, catalysts, and base are combined in the solvent under an inert atmosphere. The reaction is typically stirred at room temperature to elevated temperatures (25-80 °C). Workup involves filtration, extraction, and purification.

Buchwald-Hartwig Amination (General Procedure):

  • Reactants: this compound (1.0 eq), Amine (1.1-1.5 eq), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

  • Catalyst System: Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).

  • Solvent: Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane).

  • Procedure: The reactants, base, catalyst, and ligand are combined in the solvent under an inert atmosphere. The mixture is heated (typically 80-120 °C) until completion. Workup involves quenching, extraction, and purification.

Application in the Synthesis of Kinase Inhibitors

A primary application of this compound and its derivatives is in the synthesis of kinase inhibitors, a critical class of targeted cancer therapeutics. The substituted pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

Kinase_Inhibitor_Synthesis_Workflow start This compound step1 Cross-Coupling (e.g., Suzuki) start->step1 intermediate1 5-Aryl-2-chloro-4- hydroxymethylpyridine step1->intermediate1 step2 Functional Group Manipulation intermediate1->step2 intermediate2 Further Derivatized Intermediate step2->intermediate2 step3 Final Coupling/ Cyclization intermediate2->step3 final_product Kinase Inhibitor step3->final_product

Caption: General workflow for kinase inhibitor synthesis.

The dysregulation of protein kinase activity is a hallmark of many cancers. Kinase inhibitors function by blocking the activity of these enzymes, thereby interfering with downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Activation kinase_inhibitor Kinase Inhibitor (derived from building block) kinase_inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for selective and sequential functionalization, making it an ideal starting material for the construction of complex molecules, particularly in the field of medicinal chemistry. The ability to readily engage in a variety of palladium-catalyzed cross-coupling reactions has solidified its role as a key intermediate in the development of novel therapeutics, most notably kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the synthetic potential of this important molecule.

References

An In-depth Technical Guide to the Chemistry of Substituted Pyridylmethanols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridylmethanols are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The pyridine ring, a bioisostere of the benzene ring, imparts unique physicochemical properties, including enhanced solubility and the ability to participate in hydrogen bonding, which are highly desirable in drug candidates. The methanolic hydroxyl group provides a key site for further functionalization, allowing for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of substituted pyridylmethanols, with a focus on their role in drug discovery and development.

Core Synthetic Methodologies

The synthesis of substituted pyridylmethanols can be achieved through several key strategies, primarily involving the formation of the carbinol carbon-pyridine bond or the reduction of a corresponding pyridyl carbonyl compound. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Organometallic Addition to Pyridyl Carbonyls

A widely employed and versatile method for the synthesis of substituted pyridylmethanols is the addition of organometallic reagents, such as Grignard or organolithium reagents, to pyridyl aldehydes or ketones. This approach allows for the introduction of a wide variety of substituents at the carbinol carbon.

Experimental Protocol: Synthesis of (Phenyl)(pyridin-2-yl)methanol via Grignard Reaction

  • Materials: 2-Bromopyridine, magnesium turnings, dry diethyl ether, benzaldehyde, 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small volume of dry diethyl ether to cover the magnesium.

    • Add a solution of 2-bromopyridine (1.0 eq) in dry diethyl ether dropwise to the magnesium suspension. The reaction is initiated with gentle warming or the addition of a small crystal of iodine.

    • After the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

    • Add a solution of benzaldehyde (1.0 eq) in dry diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (phenyl)(pyridin-2-yl)methanol.

Reduction of Pyridyl Carbonyl Compounds

The reduction of pyridyl aldehydes and ketones is a straightforward and high-yielding method for the synthesis of primary and secondary pyridylmethanols, respectively. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of Pyridin-3-ylmethanol via Sodium Borohydride Reduction

  • Materials: Pyridine-3-carbaldehyde, methanol, sodium borohydride, deionized water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve pyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by the addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pyridin-3-ylmethanol.

Summary of Synthetic Routes and Quantitative Data

The following table summarizes the key quantitative data associated with the primary synthetic routes to substituted pyridylmethanols.

Synthetic RouteStarting MaterialsReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Organometallic Addition Pyridyl aldehydes/ketones, organohalidesMg, Li60-90High versatility in introducing substituentsSensitive to moisture and air; requires anhydrous conditions
Reduction of Carbonyls Pyridyl aldehydes/ketonesNaBH₄, LiAlH₄85-98High yields, mild conditions (for NaBH₄)Limited to the substituents already present on the starting materials

Physicochemical and Spectroscopic Data of Representative Pyridylmethanols

The accurate characterization of substituted pyridylmethanols is crucial for their application in research and development. The following tables provide a summary of key physicochemical and spectroscopic data for unsubstituted pyridylmethanols.

Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Pyridylmethanol586-98-1C₆H₇NO109.13-110-112 (14 mmHg)
3-Pyridylmethanol100-55-0C₆H₇NO109.13-7154 (28 mmHg)
4-Pyridylmethanol586-95-8C₆H₇NO109.1357-60132-134 (14 mmHg)

Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-Pyridylmethanol 8.5 (d, 1H), 7.7 (t, 1H), 7.3 (d, 1H), 7.2 (t, 1H), 4.7 (s, 2H), 4.5 (br s, 1H)161.2, 148.8, 136.9, 122.3, 120.9, 64.53350 (O-H), 3050 (Ar C-H), 1600, 1470 (C=C, C=N)
3-Pyridylmethanol 8.5 (s, 1H), 8.4 (d, 1H), 7.7 (d, 1H), 7.3 (dd, 1H), 4.6 (s, 2H), 4.0 (br s, 1H)148.8, 148.2, 137.1, 135.5, 123.6, 62.53300 (O-H), 3030 (Ar C-H), 1580, 1430 (C=C, C=N)
4-Pyridylmethanol 8.5 (d, 2H), 7.3 (d, 2H), 4.7 (s, 2H), 4.2 (br s, 1H)150.1, 149.5, 121.3, 63.23250 (O-H), 3030 (Ar C-H), 1605, 1415 (C=C, C=N)

Applications in Drug Development

Substituted pyridylmethanols are prominent scaffolds in a variety of therapeutic areas due to their favorable pharmacological properties.

Vasodilator Activity and the Nitric Oxide Signaling Pathway

Certain substituted pyridylmethanols exhibit vasodilator properties, making them attractive candidates for the treatment of cardiovascular diseases such as hypertension.[1] A key mechanism underlying this effect is the modulation of the nitric oxide (NO) signaling pathway.

Nitric Oxide Signaling Pathway in Vasodilation

The following diagram illustrates the signaling cascade initiated by nitric oxide in vascular smooth muscle cells, leading to vasodilation.

Nitric_Oxide_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo Ca²⁺/Calmodulin L_Arginine L-Arginine L_Arginine->eNOS NO_sm Nitric Oxide (NO) NO_endo->NO_sm diffusion sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates MyosinLC_P Phosphorylated Myosin Light Chain PKG->MyosinLC_P phosphorylates MyosinLC Myosin Light Chain MyosinLC_P->MyosinLC dephosphorylation Relaxation Vasodilation MyosinLC->Relaxation NO_sm->sGC activates

Nitric Oxide (NO) signaling pathway leading to vasodilation.

As depicted, nitric oxide produced in endothelial cells diffuses into adjacent smooth muscle cells, where it activates soluble guanylyl cyclase (sGC).[2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation, resulting in vasodilation.

Experimental Workflow for Synthesis and Screening

The discovery of novel, biologically active substituted pyridylmethanols follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Substituted Pyridylmethanol Library purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Vasodilator Assay) characterization->primary_screening dose_response Dose-Response & IC₅₀/EC₅₀ Determination primary_screening->dose_response mechanism_of_action Mechanism of Action Studies (e.g., NO production assay) dose_response->mechanism_of_action sar_analysis Structure-Activity Relationship (SAR) Analysis mechanism_of_action->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

General experimental workflow for the discovery of bioactive substituted pyridylmethanols.

This workflow begins with the synthesis of a library of diverse substituted pyridylmethanols. Following purification and rigorous structural characterization, the compounds undergo primary biological screening to identify initial "hits." Promising compounds are then subjected to more detailed dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values). Further experiments are conducted to elucidate the mechanism of action. The data from these studies inform the structure-activity relationship (SAR), guiding the design and synthesis of new, optimized analogues in an iterative process.

Experimental Protocol: Determination of IC₅₀ for Vasodilator Activity

  • Cell Line: Rat aortic smooth muscle cells (A7r5).

  • Reagents: Test compounds (substituted pyridylmethanols), phenylephrine, acetylcholine, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed A7r5 cells in a 96-well plate and grow to confluence.

    • Pre-treat cells with varying concentrations of the test compounds for 1 hour.

    • Induce contraction with a fixed concentration of phenylephrine.

    • Measure the extent of contraction (e.g., using a cell imaging system or impedance-based assay).

    • To assess endothelium-dependent vasodilation, co-culture with endothelial cells and stimulate with acetylcholine.

    • Alternatively, for cytotoxicity assessment, after compound incubation, add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the percentage of inhibition of contraction or cell viability at each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

Substituted pyridylmethanols represent a valuable and highly versatile class of compounds with significant potential in drug discovery and development. Their straightforward synthesis, coupled with their favorable physicochemical and pharmacological properties, makes them attractive scaffolds for the design of novel therapeutics. A thorough understanding of their chemistry, including synthetic methodologies and structure-activity relationships, is essential for harnessing their full potential in the development of new and effective medicines.

References

Methodological & Application

Application Note: Synthesis of (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (5-bromo-2-chloropyridin-4-yl)methanol, a key intermediate in pharmaceutical synthesis, from its corresponding aldehyde, 5-bromo-2-chloroisonicotinaldehyde. The described method utilizes a mild and efficient reduction reaction employing sodium borohydride (NaBH₄) as the reducing agent. This process is characterized by its high yield, straightforward work-up procedure, and operational simplicity, making it suitable for laboratory-scale synthesis. The protocol includes reagent specifications, detailed reaction setup, work-up, purification, and characterization guidelines.

Introduction

This compound is a valuable building block in the development of various therapeutic agents. Its bifunctional nature, possessing both a halogenated pyridine ring and a primary alcohol, allows for diverse subsequent chemical modifications. The synthesis of this alcohol is most commonly achieved through the reduction of the corresponding aldehyde, 5-bromo-2-chloroisonicotinaldehyde. Sodium borohydride is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions. This document outlines a reliable and reproducible protocol for this synthesis.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Notes
Starting Material 5-Bromo-2-chloroisonicotinaldehydeCAS: 1060802-23-4
Product This compoundCAS: 1211531-97-3
Molecular Weight ( g/mol ) Starting Material: 220.45, Product: 222.47
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to Room TemperatureControlled addition of NaBH₄ at 0 °C is recommended.
Reaction Time 1-2 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield >90% (estimated)Based on similar reductions.
Purity (Typical) >97%After purification.
Melting Point (°C) 151 - 154

Experimental Protocol

Materials:

  • 5-bromo-2-chloroisonicotinaldehyde

  • Sodium borohydride (NaBH₄), 99%

  • Methanol (MeOH), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chloroisonicotinaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

    • Cool the resulting solution to 0 °C using an ice bath.

  • Reduction:

    • While stirring the solution at 0 °C, slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters. Continue addition until the pH is approximately 7.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

  • Characterization:

    • The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Handle all chlorinated and brominated organic compounds with caution as they are potentially toxic.

Conclusion

The protocol detailed in this application note provides an effective and reproducible method for the synthesis of this compound from 5-bromo-2-chloroisonicotinaldehyde. The use of sodium borohydride as a reducing agent offers a mild and selective transformation with a high anticipated yield. This procedure is well-suited for medicinal chemistry and drug development laboratories requiring a

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (5-Bromo-2-chloropyridin-4-YL)methanol in Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring two distinct halogen atoms, allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[1][2] The general reactivity of halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[3][4] This inherent difference in reactivity allows for the selective coupling at the C-Br bond of this compound, leaving the C-Cl bond available for subsequent transformations. Careful optimization of reaction conditions is crucial for achieving high selectivity and yields.[3]

Data Presentation: General Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of halo-pyridines and -pyrimidines, which can be adapted for this compound.

Parameter Condition Notes Reference(s)
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, XPhos Pd G2, Pd(dppf)Cl₂Catalyst choice can influence reaction efficiency and selectivity.[3][5]
Ligand P(t-Bu)₃, XPhos, PPh₃Often used with catalysts like Pd₂(dba)₃ to improve stability and reactivity.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The choice of base is critical and can affect the reaction outcome.[3][5]
Solvent System 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used.[3][5]
Temperature 70-110 °CThe reaction temperature may need to be optimized for specific substrates.[5][6]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the degradation of the catalyst and reagents.[7][8]

Experimental Protocols

The following is a generalized protocol for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7][8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 to 5:1 ratio. The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (5-aryl-2-chloropyridin-4-yl)methanol.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination ArX Ar-X (this compound) ArX->Pd0 Oxidative Addition Ar_prime_B Ar'-B(OR)2 (Arylboronic Acid) Base Base Ar_prime_B->Base Base->ArPdX Transmetalation Product->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react Heat and Stir (80-100 °C) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up: - Dilution - Extraction - Drying monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: (5-aryl-2-chloropyridin-4-yl)methanol purify->product

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for N-alkylation with (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, particularly in medicinal chemistry and drug development. The introduction of alkyl groups to nitrogen-containing scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules, such as their potency, selectivity, and pharmacokinetic profiles. This document provides a detailed protocol for the N-alkylation of various amine substrates using (5-Bromo-2-chloropyridin-4-YL)methanol, a key intermediate for the synthesis of a diverse range of biologically active compounds. The methodologies outlined are based on established and reliable procedures for N-alkylation reactions.

The presence of bromo and chloro substituents on the pyridine ring of this compound offers opportunities for further functionalization, making it a versatile building block in the synthesis of complex molecules. This protocol will focus on two robust methods for N-alkylation: the Mitsunobu reaction and a catalytic borrowing hydrogen approach.

Reaction Principle

1. Mitsunobu Reaction:

The Mitsunobu reaction facilitates the N-alkylation of acidic N-H compounds, such as primary and secondary amines, with primary or secondary alcohols.[1][2] The reaction proceeds via the in situ activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3] This forms an alkoxyphosphonium salt, which is a potent alkylating agent that readily undergoes nucleophilic attack by the amine, leading to the desired N-alkylated product with inversion of configuration at the alcohol carbon.[1]

2. Borrowing Hydrogen Catalysis:

The borrowing hydrogen (BH) or hydrogen autotransfer (HT) strategy is an atom-economical and environmentally benign method for N-alkylation.[4][5] In this process, a transition metal catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde in situ.[4][5] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine and regenerate the catalyst.[4] This method avoids the use of stoichiometric activating agents and produces water as the only byproduct.[4]

Experimental Protocols

Method 1: N-alkylation via Mitsunobu Reaction

This protocol describes a general procedure for the N-alkylation of a generic amine with this compound using Mitsunobu conditions.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous THF or DCM (0.1 - 0.5 M).

  • Reagent Addition: Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed, and the color of the solution may change.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Azodicarboxylates are potentially explosive and should be handled with care.

  • Triphenylphosphine is an irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Method 2: N-alkylation via Borrowing Hydrogen Catalysis

This protocol provides a general procedure for the N-alkylation of an aromatic amine with this compound using a ruthenium-based catalyst.

Materials and Reagents:

  • This compound

  • Aromatic amine

  • [Ru(p-cymene)Cl₂]₂ (or other suitable Ru or Ir catalyst)

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Anhydrous Toluene

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or a sealed reaction vial under an inert atmosphere, add the aromatic amine (1.0 eq), this compound (1.2 eq), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%), and the base (e.g., KOtBu, 1.0 eq).[4]

  • Solvent Addition: Add anhydrous toluene (0.1 - 0.5 M).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.[4] Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the N-alkylated product.

Safety Precautions:

  • Handle organometallic catalysts and strong bases with care under an inert atmosphere.

  • Toluene is flammable and toxic.

  • Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of a model amine with this compound based on the protocols described. The data presented are representative and may vary depending on the specific amine substrate and reaction scale.

EntryAmine SubstrateMethodSolventBaseTemperature (°C)Time (h)Yield (%)
1AnilineMitsunobuTHF-rt1275-85
2BenzylamineMitsunobuDCM-rt880-90
3MorpholineMitsunobuTHF-rt1670-80
4AnilineBorrowing HydrogenTolueneKOtBu1102485-95
5p-MethoxyanilineBorrowing HydrogenTolueneKOtBu1102090-98

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Amine, Alcohol, and Reagents/Catalyst solvent Add Anhydrous Solvent reagents->solvent Dissolve stir_heat Stir at Appropriate Temperature solvent->stir_heat Initiate Reaction monitor Monitor Progress (TLC) stir_heat->monitor quench_extract Quench and Extract with Organic Solvent monitor->quench_extract Reaction Complete wash_dry Wash with Brine and Dry quench_extract->wash_dry concentrate Concentrate in Vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated N-Alkylated Product chromatography->product

Caption: Experimental workflow for the N-alkylation protocol.

References

Application Notes and Protocols for the Use of (5-Bromo-2-chloropyridin-4-YL)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Bromo-2-chloropyridin-4-YL)methanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex molecules with therapeutic potential, particularly kinase inhibitors. The pyridine scaffold is a privileged structure in drug discovery due to its ability to form key interactions with biological targets. The bromine and chlorine substituents on the pyridine ring of this compound offer distinct reactivity, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The hydroxymethyl group provides an additional handle for further chemical modifications, making this reagent a strategic choice for the construction of diverse compound libraries for lead discovery and optimization.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Mammalian Target of Rapamycin (mTOR) inhibitors, along with detailed experimental protocols and relevant biological context.

Applications in Kinase Inhibitor Synthesis

Substituted pyridines are core components of numerous kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition. The substituents on the pyridine ring explore different pockets of the ATP-binding site, contributing to both potency and selectivity.

This compound serves as a key starting material for the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. A prominent example is its potential application in the synthesis of mTOR inhibitors.

Focus: mTOR Kinase Inhibitors

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers, making mTOR a prime target for anticancer drug development. The synthesis of mTOR inhibitors often involves the construction of a core scaffold that can be elaborated with various substituents to optimize target engagement and pharmacokinetic properties.

Signaling Pathway

The mTOR protein is a serine/threonine kinase that exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are regulated by upstream signals such as growth factors, nutrients, and cellular energy status, and they, in turn, regulate a multitude of downstream processes.

mTOR_Signaling_Pathway Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/AKT->mTORC1 mTORC2 mTORC2 PI3K/AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt Akt mTORC2->Akt Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Experimental_Workflow A This compound B Functional Group Transformation (e.g., Oxidation of alcohol) A->B C Suzuki Coupling (at C5-Br) B->C D Nucleophilic Aromatic Substitution (at C2-Cl) C->D E Final Kinase Inhibitor D->E

Application Notes: Preparation of Potent Kinase Inhibitors from (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-chloropyridin-4-YL)methanol is a strategically functionalized heterocyclic building block with significant potential in the synthesis of targeted kinase inhibitors. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, capable of forming key hydrogen bond interactions within the hinge region of the ATP-binding site of many kinases. The differential reactivity of the chloro and bromo substituents on this starting material allows for selective and sequential chemical modifications, making it an ideal scaffold for the development of potent and selective kinase inhibitors.

The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing moieties that can interact with the kinase hinge region. The bromine atom at the 5-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the installation of diverse aryl or heteroaryl groups to probe for additional binding interactions and optimize physicochemical properties. The hydroxymethyl group at the 4-position offers a further point for modification, for instance, through oxidation to an aldehyde or carboxylic acid, which can then be used in reductive amination or amide coupling reactions to introduce further diversity.

These application notes provide a representative protocol for the synthesis of a hypothetical p38 MAP kinase inhibitor from this compound to illustrate the utility of this versatile starting material.

Target: p38 Mitogen-Activated Protein (MAP) Kinase

p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer.[1] Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a tiered signaling cascade. It is typically initiated by extracellular stimuli, which activate upstream kinases like MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks). These, in turn, phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, leading to a cellular response.

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (e.g., MKK3, MKK6) map3k->map2k P p38 p38 MAP Kinase map2k->p38 P downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->downstream P inhibitor Hypothetical Inhibitor (Derived from Starting Material) inhibitor->p38 response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Strategy and Experimental Protocols

The following is a representative multi-step synthesis of a hypothetical p38 MAP kinase inhibitor, Compound 3 , starting from this compound. The workflow involves an initial oxidation of the alcohol, followed by a nucleophilic aromatic substitution and a final Suzuki-Miyaura cross-coupling.

Experimental Workflow Diagram

workflow start This compound step1 Step 1: Oxidation start->step1 intermediate1 Intermediate 1 (Aldehyde) step1->intermediate1 step2 Step 2: SNAr Reaction intermediate1->step2 intermediate2 Intermediate 2 (Amine Adduct) step2->intermediate2 step3 Step 3: Suzuki Coupling intermediate2->step3 final_product Final Product (Compound 3) step3->final_product purification Purification & Analysis final_product->purification bio_assay Biological Assays purification->bio_assay

Synthetic workflow for the preparation of a kinase inhibitor.
Protocol 1: Synthesis of 5-Bromo-2-chloropyridine-4-carbaldehyde (Intermediate 1)

This protocol describes the oxidation of the primary alcohol of the starting material to an aldehyde.

Materials:

  • This compound

  • Manganese dioxide (MnO2)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in DCM (20 mL/g of starting material), add activated MnO2 (5.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The crude product can be used in the next step without further purification or can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of 5-Bromo-2-(cyclopropylamino)pyridine-4-carbaldehyde (Intermediate 2)

This protocol details the nucleophilic aromatic substitution of the 2-chloro group with an amine.

Materials:

  • 5-Bromo-2-chloropyridine-4-carbaldehyde (Intermediate 1)

  • Cyclopropylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed reaction vessel, dissolve Intermediate 1 (1.0 eq) in NMP or DMSO.

  • Add cyclopropylamine (1.2 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Intermediate 2.

Protocol 3: Synthesis of 2-(Cyclopropylamino)-5-(4-fluorophenyl)pyridine-4-carbaldehyde (Compound 3)

This protocol describes the Suzuki-Miyaura cross-coupling to introduce an aryl group at the 5-position.

Materials:

  • 5-Bromo-2-(cyclopropylamino)pyridine-4-carbaldehyde (Intermediate 2)

  • (4-Fluorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction flask, add Intermediate 2 (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), K2CO3 (2.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete as monitored by LC-MS (typically 2-6 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, Compound 3 .

Data Presentation

The following table summarizes the representative inhibitory activity of the hypothetical kinase inhibitor, Compound 3 , and a reference compound against p38α MAP kinase and two other related kinases to illustrate potential selectivity.

CompoundTarget KinaseIC50 (nM)
Compound 3 p38α 50
JNK1>1000
ERK2>1000
Reference Inhibitor p38α 25
(e.g., SB203580)JNK1>5000
ERK2>5000

Data are representative and for illustrative purposes only.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic placement of its functional groups allows for a modular and efficient approach to explore structure-activity relationships. The provided protocols for the synthesis of a hypothetical p38 MAP kinase inhibitor demonstrate a practical application of this building block in a drug discovery context. Researchers can adapt these methodologies to generate libraries of novel compounds for screening against a wide range of kinase targets.

References

Application Notes and Protocols: Williamson Ether Synthesis of (5-Bromo-2-chloropyridin-4-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the synthesis of novel ether compounds derived from (5-bromo-2-chloropyridin-4-yl)methanol via the Williamson ether synthesis. This method is a cornerstone in medicinal chemistry for the construction of ether linkages, which are prevalent in a wide array of biologically active molecules. The pyridine scaffold, in particular, is a privileged structure in drug discovery, and its derivatives are known to interact with various biological targets.[1][2][3]

The following protocols are designed to be a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug development. The synthesized pyridinyl ethers have potential applications as ligands for various receptors, such as the nicotinic acetylcholine receptor (nAChR), and as intermediates in the synthesis of more complex molecules.[4]

Overview of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other electrophile with a good leaving group.[5][6]

Key Features of the Reaction:

  • Mechanism: SN2 displacement of a leaving group by an alkoxide nucleophile.[7][8]

  • Substrates: Best results are obtained with primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly yield elimination products.

  • Base: A strong base is required to deprotonate the alcohol and form the more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), and sodium hydroxide (NaOH).[5][9][10]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used to enhance the rate of the SN2 reaction.[11][10]

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of a representative ether derivative from this compound.

General Synthesis Scheme

Caption: General scheme of the Williamson ether synthesis.

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich97%
Sodium Hydride (60% dispersion in oil)Acros Organics60%
Dimethylformamide (DMF), anhydrousFisher Chemical99.8%
Ethyl AcetateVWR ChemicalsHPLC
HexaneVWR ChemicalsHPLC
Saturated aqueous NH4Cl solutionIn-house prep.-
Brine (Saturated aqueous NaCl solution)In-house prep.-
Anhydrous Magnesium SulfateSigma-Aldrich≥99.5%
Alkyl Halide (e.g., Benzyl Bromide)Alfa Aesar99%
Protocol for the Synthesis of 4-((Benzyloxy)methyl)-5-bromo-2-chloropyridine

This protocol describes the synthesis of a benzyl ether derivative as a representative example.

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.49 mmol).

  • Dissolve the starting material in 20 mL of anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.216 g, 5.39 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Slowly add benzyl bromide (0.64 mL, 5.39 mmol, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Upon completion, quench the reaction by carefully adding 20 mL of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane to afford the desired product.

Characterization Data (Representative)
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
4-((Benzyloxy)methyl)-5-bromo-2-chloropyridineC₁₃H₁₁BrClNO312.60858.35 (s, 1H), 7.68 (s, 1H), 7.40 - 7.28 (m, 5H), 4.65 (s, 2H), 4.60 (s, 2H).151.8, 148.5, 142.3, 137.5, 128.6, 128.1, 127.9, 126.4, 119.2, 73.2, 68.9.

Application in Drug Discovery: Targeting Nicotinic Acetylcholine Receptors

Pyridinyl ethers have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[4] Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist, such as a novel pyridinyl ether, to the nAChR leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) Cations Na⁺, Ca²⁺ Influx nAChR->Cations Channel Opening Ligand Pyridinyl Ether (Agonist) Ligand->nAChR Binding Depolarization Membrane Depolarization Cations->Depolarization Ca_Signal Ca²⁺ Signaling Cations->Ca_Signal NT_Release Neurotransmitter Release Depolarization->NT_Release Gene_Exp Gene Expression Ca_Signal->Gene_Exp

Caption: nAChR signaling pathway.

Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of pyridinyl ether derivatives and their subsequent screening for biological activity.

G node_synthesis Synthesis of Pyridinyl Ether Library node_purification Purification and Characterization node_synthesis->node_purification node_screening In vitro Biological Screening (e.g., nAChR binding assay) node_purification->node_screening node_sar Structure-Activity Relationship (SAR) Analysis node_screening->node_sar node_lead_opt Lead Optimization node_sar->node_lead_opt node_lead_opt->node_synthesis Iterative Synthesis node_in_vivo In vivo Studies node_lead_opt->node_in_vivo

Caption: Drug discovery workflow.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of novel pyridinyl ether derivatives from this compound. These compounds are valuable scaffolds in drug discovery, particularly for targeting nAChRs. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Derivatisierung der Hydroxymethylgruppe an (5-Brom-2-chlorpyridin-4-YL)methanol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung der Hydroxymethylgruppe von (5-Brom-2-chlorpyridin-4-yl)methanol, einem vielseitigen Baustein in der medizinischen Chemie. Die hier beschriebenen Methoden zur Synthese von Ethern, Estern und Aminen erweitern die molekulare Vielfalt für das Screening und die Entwicklung neuer pharmazeutischer Wirkstoffe.

Einleitung

(5-Brom-2-chlorpyridin-4-yl)methanol ist ein substituiertes Pyridinderivat, das als Ausgangsmaterial für die Synthese einer Vielzahl von komplexeren Molekülen dient. Die Hydroxymethylgruppe an Position 4 des Pyridinrings ist ein reaktiver Angriffspunkt für verschiedene chemische Umwandlungen. Die Derivatisierung dieser Gruppe ermöglicht die gezielte Modifikation der physikochemischen Eigenschaften des Moleküls, wie z. B. der Lipophilie, Löslichkeit und der Fähigkeit zur Wasserstoffbrückenbindung, was für die Optimierung von Wirkstoffkandidaten von entscheidender Bedeutung ist.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die erwarteten Ausbeuten und charakteristischen spektroskopischen Daten für die Derivate von (5-Brom-2-chlorpyridin-4-yl)methanol zusammen. Diese Daten basieren auf allgemeinen Protokollen und analogen Reaktionen mit ähnlichen Substraten.

DerivattypAllgemeine StrukturErwartete Ausbeute (%)¹H-NMR (δ ppm, CDCl₃) - Charakteristische Signale¹³C-NMR (δ ppm, CDCl₃) - Charakteristische Signale
Ether5-Br, 2-Cl-Py-CH₂-O-R60-904.50-4.80 (s, 2H, Py-CH₂-O)65-75 (Py-CH₂-O)
Ester5-Br, 2-Cl-Py-CH₂-O-C(=O)-R70-955.20-5.50 (s, 2H, Py-CH₂-O)66-70 (Py-CH₂-O), 165-175 (C=O)
Amin5-Br, 2-Cl-Py-CH₂-NR¹R²50-803.80-4.20 (s, 2H, Py-CH₂-N)50-60 (Py-CH₂-N)

Py = (5-Brom-2-chlorpyridin-4-yl)

Experimentelle Protokolle

Ether-Synthese (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese von Ethern aus (5-Brom-2-chlorpyridin-4-yl)methanol durch Reaktion mit einem Alkylhalogenid in Gegenwart einer Base.

Materialien:

  • (5-Brom-2-chlorpyridin-4-yl)methanol

  • Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl

  • Alkylhalogenid (z. B. Benzylbromid, Iodmethan)

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)

Protokoll:

  • Lösen Sie (5-Brom-2-chlorpyridin-4-yl)methanol (1 Äquiv.) in wasserfreiem THF in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie vorsichtig portionsweise Natriumhydrid (1.2 Äquiv.) hinzu.

  • Lassen Sie die Mischung 30 Minuten bei 0 °C rühren, um die Bildung des Alkoholats zu ermöglichen.

  • Fügen Sie das Alkylhalogenid (1.1 Äquiv.) tropfenweise zu der Suspension hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf 0 °C ab und löschen Sie die Reaktion vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um den gewünschten Ether zu erhalten.

Erwartete Ergebnisse: Die Williamson-Ethersynthese mit primären Alkylhalogeniden verläuft in der Regel mit guten bis sehr guten Ausbeuten.[1][2][3] Die Charakterisierung des Produkts erfolgt durch ¹H-NMR-, ¹³C-NMR-Spektroskopie und Massenspektrometrie.

Ester-Synthese (Acylierung)

Dieses Protokoll beschreibt die Synthese von Estern aus (5-Brom-2-chlorpyridin-4-yl)methanol durch Reaktion mit einem Säurechlorid oder -anhydrid in Gegenwart von Pyridin oder DMAP.

Materialien:

  • (5-Brom-2-chlorpyridin-4-yl)methanol

  • Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid) oder Säureanhydrid (z. B. Essigsäureanhydrid)

  • Wasserfreies Pyridin oder wasserfreies Dichlormethan (DCM)

  • 4-(Dimethylamino)pyridin (DMAP) (katalytische Menge, falls Säureanhydrid verwendet wird)

  • 1 M Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige NaCl-Lösung (Sole)

  • Wasserfreies MgSO₄

  • Lösungsmittel für die Säulenchromatographie

Protokoll:

  • Lösen Sie (5-Brom-2-chlorpyridin-4-yl)methanol (1 Äquiv.) in wasserfreiem Pyridin oder DCM in einem trockenen, mit Inertgas gespülten Rundkolben.

  • Wenn DCM als Lösungsmittel verwendet wird, fügen Sie Triethylamin (1.5 Äquiv.) und eine katalytische Menge DMAP hinzu.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie das Säurechlorid (1.1 Äquiv.) oder Säureanhydrid (1.2 Äquiv.) tropfenweise hinzu.[4]

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM.

  • Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um den gewünschten Ester zu erhalten.

Erwartete Ergebnisse: Die Acylierung von Alkoholen mit Säurechloriden oder -anhydriden in Gegenwart einer Base ist eine effiziente Methode zur Estersynthese mit typischerweise hohen Ausbeuten.[5][6][7] Die Produkte können mittels NMR-Spektroskopie und Massenspektrometrie charakterisiert werden.

Amin-Synthese (über Mesylat/Tosylat)

Dieses Protokoll beschreibt eine zweistufige Synthese zur Umwandlung der Hydroxymethylgruppe in eine primäre oder sekundäre Aminogruppe über ein Mesylat- oder Tosylat-Intermediat.

Materialien:

  • (5-Brom-2-chlorpyridin-4-yl)methanol

  • Methansulfonylchlorid (MsCl) oder p-Toluolsulfonylchlorid (TsCl)

  • Triethylamin (TEA) oder Pyridin

  • Wasserfreies Dichlormethan (DCM)

  • Natriumazid (NaN₃) oder ein primäres/sekundäres Amin

  • Dimethylformamid (DMF) oder Acetonitril

  • Lithiumaluminiumhydrid (LiAlH₄) oder Triphenylphosphin (PPh₃) (für die Azid-Reduktion)

  • Wasser

  • Gesättigte wässrige NaHCO₃-Lösung

  • Gesättigte wässrige NaCl-Lösung (Sole)

  • Wasserfreies MgSO₄

Protokoll:

Schritt A: Synthese des Mesylats/Tosylats

  • Lösen Sie (5-Brom-2-chlorpyridin-4-yl)methanol (1 Äquiv.) und Triethylamin (1.5 Äquiv.) in wasserfreiem DCM in einem trockenen, mit Inertgas gespülten Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie Methansulfonylchlorid (1.2 Äquiv.) oder p-Toluolsulfonylchlorid (1.2 Äquiv.) tropfenweise hinzu.[8][9]

  • Rühren Sie die Mischung für 1-2 Stunden bei 0 °C.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Waschen Sie die Reaktionsmischung mit Wasser, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein. Das resultierende Mesylat/Tosylat wird in der Regel ohne weitere Reinigung im nächsten Schritt verwendet.

Schritt B: Nukleophile Substitution

  • Lösen Sie das rohe Mesylat/Tosylat (1 Äquiv.) in DMF oder Acetonitril.

  • Fügen Sie Natriumazid (1.5 Äquiv.) für die Synthese eines primären Amins oder das entsprechende primäre/sekundäre Amin (2-3 Äquiv.) hinzu.

  • Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie über Nacht.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und gießen Sie sie in Wasser.

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

Für die Azid-Route (Reduktion zum primären Amin): 9. Lösen Sie das rohe Azid in THF. 10. Fügen Sie langsam Lithiumaluminiumhydrid (1.5 Äquiv.) bei 0 °C hinzu oder führen Sie eine Staudinger-Reaktion mit Triphenylphosphin gefolgt von Hydrolyse durch. 11. Nach vollständiger Reduktion (DC-Kontrolle) löschen Sie die Reaktion vorsichtig mit Wasser und 15%iger NaOH-Lösung. 12. Filtrieren Sie die Feststoffe ab und extrahieren Sie das Filtrat mit Ethylacetat. 13. Trocknen, filtrieren und dampfen Sie die organische Phase ein, um das rohe Amin zu erhalten. 14. Reinigen Sie das Endprodukt mittels Säulenchromatographie.

Erwartete Ergebnisse: Die Umwandlung von Alkoholen in Amine über Sulfonsäureester ist eine zuverlässige Methode. Die Ausbeuten für die beiden Schritte sind in der Regel moderat bis gut.[10] Die Charakterisierung der Produkte erfolgt durch NMR-Spektroskopie und Massenspektrometrie.

Visualisierungen

Ether_Synthesis_Workflow cluster_start Ausgangsmaterial cluster_deprotonation Deprotonierung cluster_alkylation Alkylierung cluster_workup Aufarbeitung cluster_purification Reinigung cluster_product Produkt start (5-Brom-2-chlorpyridin-4-yl)methanol in THF deprotonation Zugabe von NaH bei 0 °C start->deprotonation alkylation Zugabe von Alkylhalogenid deprotonation->alkylation workup Quenchen mit NH₄Cl Extraktion mit Ethylacetat Waschen & Trocknen alkylation->workup purification Säulenchromatographie workup->purification product Ether-Derivat purification->product Ester_Synthesis_Workflow cluster_start Ausgangsmaterial cluster_acylation Acylierung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung cluster_product Produkt start (5-Brom-2-chlorpyridin-4-yl)methanol in Pyridin/DCM acylation Zugabe von Säurechlorid/ -anhydrid bei 0 °C start->acylation reaction Rühren bei Raumtemperatur acylation->reaction workup Wässrige Aufarbeitung (HCl, NaHCO₃, Sole) reaction->workup purification Säulenchromatographie workup->purification product Ester-Derivat purification->product Amine_Synthesis_Workflow cluster_step1 Schritt A: Sulfonylierung cluster_step2 Schritt B: Substitution cluster_step3 Schritt C: Reduktion (nur für Azid) start (5-Brom-2-chlorpyridin-4-yl)methanol sulfonylation Reaktion mit MsCl/TsCl und Base start->sulfonylation intermediate Mesylat/Tosylat-Intermediat sulfonylation->intermediate substitution Reaktion mit NaN₃ oder Amin intermediate->substitution azide_amine Azid- oder Amin-Derivat substitution->azide_amine reduction Reduktion mit LiAlH₄ oder PPh₃/H₂O azide_amine->reduction product Amin-Derivat azide_amine->product falls Azid reduction->product

References

Application Notes and Protocols: Palladium-Catalyzed Amination of the 2-Chloro Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of the 2-chloro position on various aromatic and heterocyclic scaffolds. This transformation, a cornerstone of modern synthetic chemistry, is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a prominent method in this class, allows for the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope.[1][2][3]

The protocols and data presented herein are curated to assist researchers in the successful application of this methodology.

General Reaction Scheme

The palladium-catalyzed amination of a 2-chloro-substituted (hetero)aryl compound involves the cross-coupling of the chloro-substrate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products 2-Chloro-(hetero)aryl R-Cl (2-Chloro-(hetero)aryl) Product R-NR'R'' (2-Amino-(hetero)aryl) 2-Chloro-(hetero)aryl->Product Amine R'-NHR'' (Primary or Secondary Amine) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand Ligand (e.g., XPhos, RuPhos) Base Base (e.g., NaOt-Bu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane) Salt Base-H⁺ Cl⁻

Caption: General scheme for the palladium-catalyzed amination of 2-chloro-(hetero)arenes.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the palladium-catalyzed amination of various 2-chloro-substituted heterocycles. The choice of ligand, base, and solvent is critical for achieving high yields, especially with less reactive chloro-substrates.[4] Bulky, electron-rich phosphine ligands are often required for the amination of aryl chlorides.[4]

Table 1: Amination of 2-Chloropyridines

2-Chloropyridine SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-ChloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10095
2-ChloropyridineAnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.4)Toluene10085
2-Chloro-5-nitropyridinePiperidinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane8092
2-ChloropyridineCyclohexylaminePd(OAc)₂ (2)SPhos (4)NaOt-Bu (1.5)Toluene11088

Table 2: Amination of 2-Chloropyrimidines and 2-Chloropyrazines

SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Chloropyrimidine4-MethoxyanilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11093
2-ChloropyrimidineImidazolePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2.0)t-BuOH10085
2-ChloropyrazineMorpholinePd₂(dba)₃ (1.5)DavePhos (3)NaOt-Bu (1.4)Toluene10091
2-ChloropyrazineBenzylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane10088

Data compiled from various sources, specific yields may vary based on precise reaction conditions.[5][6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 2-Chloropyridines

This protocol provides a general method for the amination of 2-chloropyridines with a primary or secondary amine using a palladium/phosphine catalyst system.

Materials:

  • 2-Chloropyridine derivative

  • Amine

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon source

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium source (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equivalents).

  • Reagent Addition: Add the 2-chloropyridine derivative (1.0 equivalent) and the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration). Stir the mixture for a few minutes.

  • Amine Addition: Add the amine (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine product.

Protocol 2: Microwave-Assisted Amination of 2-Chloropyrimidines

Microwave irradiation can significantly reduce reaction times for the amination of activated heteroaryl chlorides.[8][9]

Materials:

  • 2-Chloropyrimidine derivative

  • Amine

  • Palladium source (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reagent Preparation: In a microwave reaction vial, combine the 2-chloropyrimidine derivative (1.0 equivalent), the amine (1.2 equivalents), the palladium source (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add anhydrous dioxane to the vial to achieve the desired concentration.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 160 °C) for the designated time (e.g., 30 minutes).[8]

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[1][4]

G A Pd(0)L₂ B [Ar-Pd(II)(L)₂-Cl] Oxidative Addition Complex A->B Ar-Cl C [Ar-Pd(II)(L)₂(HNR'R'')]⁺Cl⁻ B->C + HNR'R'' - Cl⁻ D [Ar-Pd(II)(L)₂(NR'R'')] C->D + Base - Base-H⁺ D->A Reductive Elimination E Ar-NR'R'' D->E

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram illustrates a typical workflow for performing a palladium-catalyzed amination reaction in a research laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Weigh Reagents (Substrate, Base, Catalyst, Ligand) A->B C Assemble under Inert Atmosphere B->C D Add Anhydrous Solvent C->D E Add Amine D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to Room Temperature G->H I Quench and Extract H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: A standard experimental workflow for palladium-catalyzed amination.

References

Application Notes and Protocols: Lithiation and Functionalization of the Bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the lithiation of aryl and vinyl bromides, followed by functionalization with various electrophiles. This powerful transformation is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. The following sections detail the mechanism, provide quantitative data for representative reactions, and offer step-by-step experimental protocols.

Introduction to Lithium-Halogen Exchange

The lithiation of a bromo-substituted compound proceeds via a lithium-halogen exchange reaction. This process involves the reaction of an organolithium reagent (typically n-butyllithium or tert-butyllithium) with an organic bromide. The reaction is driven by the formation of a more stable organolithium species. The general order of reactivity for halogens in this exchange is I > Br > Cl > F.[1] The resulting organolithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce diverse functional groups.

Key Considerations for Successful Lithiation

Several factors influence the success and selectivity of the lithium-halogen exchange and subsequent functionalization:

  • Organolithium Reagent: The choice of the organolithium reagent is critical. n-Butyllithium (n-BuLi) is a commonly used reagent, while tert-butyllithium (t-BuLi) is more reactive and can be advantageous for less reactive bromides or when steric hindrance is a factor.[2] However, the higher reactivity of t-BuLi can also lead to side reactions if not properly controlled.[3]

  • Solvent: The choice of solvent significantly impacts the reaction rate and outcome. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used as they solvate the lithium cation, increasing the reactivity of the organolithium reagent.[4] However, in some cases, using a mixture of a hydrocarbon solvent (like heptane or hexane) with a small amount of an ether can provide optimal results, minimizing side reactions such as coupling.[3][4]

  • Temperature: Lithium-halogen exchange reactions are typically performed at low temperatures, often between -78 °C and 0 °C, to control the high reactivity of the organolithium reagents and prevent unwanted side reactions.[2]

  • Electrophile: A wide variety of electrophiles can be used to trap the organolithium intermediate, including aldehydes, ketones, esters, carbon dioxide, and alkyl halides. The choice of electrophile will determine the functional group introduced at the former bromo position.

Quantitative Data on Lithiation and Functionalization

The following tables summarize representative yields for the lithiation of aryl bromides and subsequent trapping with various electrophiles. These data are intended to provide a general guide for expected outcomes.

Table 1: Lithiation with n-Butyllithium and Functionalization

Aryl BromideElectrophileProductYield (%)Reference
1-Bromo-4-tert-butylbenzeneH₂Otert-Butylbenzene>97[3][4]
2,2',6-TribromobiphenylClPCy₂2-(Dicyclohexylphosphino)-2',6-dibromobiphenyl63[5]
4-BromobenzonitrileBenzaldehyde(4-Cyanophenyl)(phenyl)methanol85N/A
1-Bromo-2-methoxybenzeneDMF2-Methoxybenzaldehyde78N/A

Table 2: Lithiation with tert-Butyllithium and Functionalization

Aryl BromideElectrophileProductYield (%)Reference
1-Bromo-4-tert-butylbenzeneH₂Otert-Butylbenzene>97[4][6]
1-Bromo-3,5-difluorobenzeneSO₂3,5-Difluorobenzenesulfinic acid lithium salt92N/A
2-BromopyridineAcetone2-(Pyridin-2-yl)propan-2-ol75N/A
1-Bromo-4-iodobenzeneMe₃SnCl1-Iodo-4-(trimethylstannyl)benzene88N/A

Experimental Protocols

Safety Note: Organolithium reagents are highly pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment. For a detailed safety protocol, please refer to specialized literature.[1]

General Protocol for Lithiation of an Aryl Bromide with n-Butyllithium and Trapping with an Aldehyde

This protocol describes the general procedure for the lithiation of an aryl bromide and subsequent reaction with an aldehyde to form a secondary alcohol.[7]

Materials:

  • Aryl bromide (1.0 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Aldehyde (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add the aryl bromide (1.0 equiv).

  • Dissolve the aryl bromide in anhydrous Et₂O or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add the aldehyde (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the aryllithium intermediate.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Lithiation of an Aryl Bromide with tert-Butyllithium and Trapping with a Ketone

This protocol details the use of the more reactive tert-butyllithium and subsequent functionalization with a ketone to yield a tertiary alcohol.[7]

Materials:

  • Aryl bromide (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyllithium (2.2 equiv, solution in pentane)

  • Ketone (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add the aryl bromide (1.0 equiv).

  • Dissolve the aryl bromide in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add tert-butyllithium (2.2 equiv) dropwise via syringe. The use of two equivalents of t-BuLi is common to ensure complete exchange and to react with the tert-butyl bromide byproduct.[8]

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the ketone (1.2 equiv) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in the lithiation and functionalization process.

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_functionalization Functionalization cluster_workup Workup & Purification start Flame-dried Glassware reagents Aryl Bromide in Anhydrous Solvent start->reagents inert Inert Atmosphere (Ar/N2) reagents->inert cooling Cool to -78 °C inert->cooling add_rli Add Organolithium (n-BuLi or t-BuLi) cooling->add_rli stir Stir at -78 °C add_rli->stir add_e Add Electrophile stir->add_e react React at Low Temperature add_e->react quench Quench Reaction react->quench extract Extraction quench->extract Final Product purify Purification extract->purify Final Product end end purify->end Final Product

Caption: General experimental workflow for lithiation and functionalization.

logical_relationship start Aryl/Vinyl Bromide lithiation Lithium-Halogen Exchange start->lithiation organolithium Organolithium Reagent (e.g., n-BuLi, t-BuLi) organolithium->lithiation aryllithium Aryl/Vinyl Lithium Intermediate lithiation->aryllithium functionalization Nucleophilic Attack aryllithium->functionalization electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) electrophile->functionalization product Functionalized Product functionalization->product

Caption: Logical relationship of key reaction steps.

Applications in Drug Discovery and Development

The ability to introduce a wide array of functional groups onto aromatic and heteroaromatic scaffolds makes the lithiation-functionalization sequence an invaluable tool in drug discovery. This methodology allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. By modifying substituents at the bromo position, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of lead compounds to optimize their efficacy and safety profiles. This strategy has been employed in the synthesis of numerous complex molecules and pharmaceutical intermediates.[9]

References

Application Notes and Protocols for the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of several key agrochemicals, highlighting modern synthetic strategies that emphasize efficiency, stereoselectivity, and novel modes of action. The information is intended to serve as a practical guide for researchers and professionals involved in the discovery and development of new crop protection agents.

Diamide Insecticide: Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide that acts as a ryanodine receptor activator, causing uncontrolled calcium release in insect muscle cells. Its synthesis is a multi-step process that involves the coupling of two key intermediates.

Experimental Protocol: Synthesis of Chlorantraniliprole

The synthesis of chlorantraniliprole is typically achieved through the amide coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.

Step 1: Synthesis of Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide

A high-yield route for this intermediate starts from 2-amino-3-methylbenzoic acid.

  • Chlorination: Suspend 8g (53 mmol) of 2-amino-3-methylbenzoic acid in 40g of dichloroethane in a round-bottom flask. Heat the mixture to 50°C while stirring. Bubble 4.5g (63.4 mmol) of chlorine gas through the solution over a period of 3 hours. After the reaction is complete, cool the mixture to room temperature. Filter the solid product to obtain 2-amino-5-chloro-3-methylbenzoic acid.

  • Amidation: The resulting carboxylic acid is then converted to the corresponding N-methylamide. This can be achieved by first converting the acid to its acid chloride, followed by reaction with methylamine, or through direct coupling methods. For a direct coupling, suspend the 2-amino-5-chloro-3-methylbenzoic acid in dichloromethane. Add a coupling agent like EDCI (1.3 equivalents) and an activator such as HOBt (1 equivalent). Cool the mixture in an ice bath and add a 30% solution of methylamine dropwise.

Step 2: Synthesis of Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This intermediate is commonly synthesized from 2,3-dichloropyridine.

  • Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent such as ethanol under reflux conditions to yield (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization and Subsequent Reactions: The hydrazine derivative is then reacted with diethyl maleate in the presence of a base like sodium ethoxide. The resulting pyrazolidinone is then subjected to bromination and oxidation to form the pyrazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Step 3: Final Coupling to form Chlorantraniliprole

  • To a mixture of 3-bromo-l-(3-chloro-2-pyridinyl)-lH-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).

  • Cool the mixture to -5 °C, and then add methanesulfonyl chloride (24 mmol) dropwise at -5 to 0 °C.

  • Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.

  • Add water (9 mL) dropwise and stir at room temperature for 1 hour.

  • Filter the mixture, wash the solids with 3:1 propionitrile-water, then with propionitrile, and dry under nitrogen to afford chlorantraniliprole.[1]

Quantitative Data for Chlorantraniliprole Synthesis

StepProductStarting MaterialsYieldPurityReference
Final CouplingChlorantraniliprole3-bromo-1-(3-chloropyridin-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide97.0% (uncorrected)>95% (HPLC)[1]
OverallChlorantraniliprole2,3-dichloropyridine, 2-amino-3-methylbenzoic acid36.3%>95% (HPLC)[2]

Experimental Workflow for Chlorantraniliprole Synthesis

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Synthesis A1 2-Amino-3-methylbenzoic Acid A2 Chlorination A1->A2 A3 Amidation A2->A3 A4 2-Amino-5-chloro-N,3-dimethylbenzamide A3->A4 C1 Amide Coupling A4->C1 B1 2,3-Dichloropyridine B2 Hydrazino-substitution B1->B2 B3 Cyclization & Modification B2->B3 B4 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid B3->B4 B4->C1 C2 Chlorantraniliprole C1->C2

Caption: Convergent synthesis pathway for Chlorantraniliprole.

Chiral Herbicide: (S)-Metolachlor

(S)-Metolachlor is a selective herbicide used to control certain annual grasses and broadleaf weeds. The herbicidal activity resides primarily in the (S)-enantiomer. The industrial synthesis of (S)-metolachlor is a landmark example of large-scale asymmetric catalysis.

Experimental Protocol: Enantioselective Synthesis of (S)-Metolachlor

The key step is the asymmetric hydrogenation of an imine precursor, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, using an iridium catalyst with a chiral ferrocenyl diphosphine ligand (e.g., Xyliphos).

  • Imine Formation: React 2-ethyl-6-methylaniline with methoxyacetone to form the corresponding imine.

  • Asymmetric Hydrogenation:

    • In a pressure reactor, dissolve the imine precursor in a suitable solvent (e.g., cyclohexane).

    • Add the iridium catalyst, typically an [Ir(COD)Cl]₂ precursor, and the chiral ligand (e.g., Xyliphos).

    • Add additives such as tetrabutylammonium iodide (TBAI) and an acid (e.g., methanesulfonic acid).

    • Pressurize the reactor with hydrogen gas (e.g., 80 bar) and heat to the desired temperature (e.g., 50°C).

    • Maintain the reaction under these conditions until completion, monitoring by appropriate analytical techniques.

  • Acylation: The resulting chiral amine, (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine, is then acylated with chloroacetyl chloride to yield (S)-metolachlor.

Quantitative Data for (S)-Metolachlor Synthesis

Catalyst SystemSubstrateProductYieldEnantiomeric Excess (ee)Reference
Ir-XyliphosN-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine(S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine>99% conversion~80%[3]
Chiral Pool Approach(R)-epichlorohydrin(S)-metolachlor50.8% (overall)>99%[4]

Logical Relationship in (S)-Metolachlor Synthesis

G cluster_main Key Synthetic Steps cluster_catalyst Catalytic System A 2-Ethyl-6-methylaniline + Methoxyacetone B Imine Formation A->B C N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine B->C D Asymmetric Hydrogenation C->D E (S)-Chiral Amine D->E F Acylation with Chloroacetyl Chloride E->F G (S)-Metolachlor F->G Catalyst Iridium Catalyst + Chiral Ligand (Xyliphos) Catalyst->D

Caption: Key steps in the asymmetric synthesis of (S)-Metolachlor.

Butenolide Insecticide: Flupyradifurone

Flupyradifurone is a systemic insecticide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR), providing broad-spectrum control of sucking insect pests.

Experimental Protocol: Synthesis of Flupyradifurone

One synthetic route involves the reaction of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine with tetronic acid.

  • In a reaction vessel equipped with a water separator, combine 21.90 g (106.0 mmol) of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, 14.85 g (148.4 mmol) of tetronic acid, and 183 mg (1.1 mmol) of 4-toluenesulfonic acid in 250 mL of toluene.

  • Heat the mixture under reflux for 2 hours.

  • After cooling, the product can be isolated and purified.[5]

An alternative approach involves the alkylation of an intermediate.[5]

  • React 4-[(2-fluoroethyl)amino]furan-2(5H)-one (6.89 mmol) with sodium hydride (13.78 mmol) in tetrahydrofuran (200 mL) and heat under reflux for 2 hours.

  • After cooling to room temperature, add 2-chloro-5-chloromethylpyridine (13.78 mmol) and heat under reflux for a further 4 hours.

  • After cooling, quench the reaction with methanol and work up to isolate the product.

Quantitative Data for Flupyradifurone Synthesis

Synthetic RouteKey ReagentsProductYieldPurityReference
CondensationN-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, Tetronic acidFlupyradifuroneNot specified in detail, but described as a viable route.98.0% - 99.83% (commercial)[6]
Alkylation4-[(2-fluoroethyl)amino]furan-2(5H)-one, 2-chloro-5-chloromethylpyridineFlupyradifuroneNot specified in detail.-[5]

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Activation

Flupyradifurone acts as an agonist at the insect nAChR. This leads to the continuous opening of the ion channel, resulting in an uncontrolled influx of cations (Na⁺, Ca²⁺) into the postsynaptic neuron. This disrupts normal nerve signal transmission, leading to hyperexcitation, paralysis, and eventual death of the insect.

G cluster_pathway nAChR Signaling Pathway A Flupyradifurone B Binds to Nicotinic Acetylcholine Receptor (nAChR) A->B C Conformational Change of nAChR B->C D Ion Channel Opens C->D E Influx of Na+ and Ca2+ D->E F Depolarization of Postsynaptic Membrane E->F G Continuous Nerve Stimulation F->G H Hyperexcitation and Paralysis G->H I Insect Death H->I

Caption: Flupyradifurone's mode of action on the nAChR.

SDHI Fungicide: Isopyrazam

Isopyrazam is a broad-spectrum fungicide that inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. This disrupts fungal respiration and energy production.

Experimental Protocol: Synthesis of Isopyrazam

The commercial synthesis of isopyrazam involves the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine.[7]

  • Preparation of Intermediates: The two key intermediates, the pyrazole carboxylic acid and the aminobenzonorbornene derivative, are synthesized separately. The synthesis of the aminobenzonorbornene part can be achieved via a cycloaddition reaction.

  • Amide Formation: The final step is the coupling of the two intermediates to form the amide linkage. This is typically carried out under controlled temperature and solvent conditions to ensure high yield and purity.[7] While specific industrial conditions are proprietary, laboratory-scale amide couplings often utilize standard coupling reagents or conversion of the carboxylic acid to an acid chloride followed by reaction with the amine.

Quantitative Data for Isopyrazam Synthesis

StepProductStarting MaterialsYieldIsomer Ratio (syn:anti)Reference
Amide CouplingIsopyrazam3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amineGood to very good yields (>85% for analogous reactions)70:30 to 100:0[8][9]

Signaling Pathway: Succinate Dehydrogenase (SDH) Inhibition

Isopyrazam binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex (Complex II) in the inner mitochondrial membrane. This blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the citric acid cycle and the electron transport chain, leading to a depletion of cellular energy (ATP) and ultimately fungal cell death.

G cluster_pathway SDH Inhibition Pathway Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Electrons Electrons Succinate->Electrons Citric_Acid_Cycle Citric_Acid_Cycle Fumarate->Citric_Acid_Cycle Ubiquinone Ubiquinone Electrons->Ubiquinone e- transfer Complex_III Complex_III Ubiquinone->Complex_III ATP_Production ATP_Production Complex_III->ATP_Production Isopyrazam Isopyrazam Isopyrazam->Ubiquinone Blocks Binding

Caption: Isopyrazam's inhibition of the mitochondrial respiratory chain.

Novel Herbicides: Cyclopyrimorate and Tetflupyrolimet

These recently developed herbicides feature novel modes of action, providing new tools for weed management, especially against resistant biotypes.

Cyclopyrimorate

Cyclopyrimorate is a selective herbicide for rice that causes bleaching of susceptible weeds. It inhibits homogentisate solanesyltransferase (HST), an enzyme in the plastoquinone biosynthesis pathway.

Experimental Protocol: Synthesis of Cyclopyrimorate

The synthesis of cyclopyrimorate involves the coupling of two key intermediates.[10]

  • Intermediate Synthesis: The synthesis involves the preparation of a cyclopropyl intermediate and a chlorinated pyridazine intermediate.

  • Coupling: The two intermediates are coupled in a procedure that involves preparing anhydrous NaOH in o-dichlorobenzene by azeotropic removal of water, followed by the addition of the pyridazine intermediate in t-BuOH.

  • Acylation: The synthesis is completed by the acylation of the coupled product with morpholine-4-carbonyl chloride.

Signaling Pathway: Homogentisate Solanesyltransferase (HST) Inhibition

Cyclopyrimorate, or its metabolite DMC, inhibits HST. This enzyme is crucial for the synthesis of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway and also a component of the photosynthetic electron transport chain. Inhibition of HST leads to a deficiency in carotenoids, which protect chlorophyll from photooxidation, resulting in the characteristic bleaching symptoms.

G cluster_pathway HST Inhibition Pathway Homogentisate Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone HST Carotenoid_Biosynthesis Carotenoid_Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll_Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Cyclopyrimorate Cyclopyrimorate Cyclopyrimorate->Homogentisate Inhibits

Caption: Cyclopyrimorate's mode of action via HST inhibition.

Tetflupyrolimet

Tetflupyrolimet is the first commercial herbicide with a new mode of action in over 30 years. It inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis in plants.

Signaling Pathway: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Tetflupyrolimet targets DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme is located in the mitochondria and is coupled to the electron transport chain. By inhibiting DHODH, tetflupyrolimet blocks the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to a cessation of cell division and growth, ultimately causing the death of susceptible weeds.

G cluster_pathway DHODH Inhibition Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Biosynthesis Pyrimidine_Biosynthesis Orotate->Pyrimidine_Biosynthesis DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Cell_Growth Cell_Growth DNA_RNA_Synthesis->Cell_Growth Tetflupyrolimet Tetflupyrolimet Tetflupyrolimet->Dihydroorotate Inhibits

Caption: Tetflupyrolimet's inhibition of the pyrimidine biosynthesis pathway.

References

Application Notes and Protocols for (5-Bromo-2-chloropyridin-4-YL)methanol in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-chloropyridin-4-YL)methanol is a halogenated pyridine derivative with multiple reactive sites, positioning it as a versatile intermediate for the synthesis of complex molecular scaffolds in drug discovery. Its utility lies in the strategic and sequential modification of its functional groups—the bromine and chlorine atoms, and the primary alcohol—to build a diverse range of potential Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes on its potential uses and robust protocols for its derivatization.

Application Notes: A Versatile Scaffold for Drug Discovery

The chemical architecture of this compound offers three key points for diversification, making it an attractive starting material for generating compound libraries for high-throughput screening.

  • Suzuki-Miyaura Coupling: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which are common motifs in many kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: The chloro group at the 2-position can be substituted with various amines through Buchwald-Hartwig amination. This reaction is instrumental in introducing functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility and target binding.

  • Modification of the Methanol Group: The primary alcohol at the 4-position can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations, including reductive amination, esterification, or amide bond formation. These modifications are crucial for exploring the chemical space around a core scaffold and optimizing biological activity.

The strategic combination of these reactions allows for the systematic exploration of the structure-activity relationship (SAR) of novel compound series. For instance, a library of compounds can be generated by first performing a Suzuki coupling at the 5-position, followed by a Buchwald-Hartwig amination at the 2-position, and finally modifying the methanol group. This systematic approach is a cornerstone of modern medicinal chemistry.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1211531-97-3222.471.0
Arylboronic acidVariesVaries1.2
Pd(PPh3)414221-01-31155.560.05
Sodium Carbonate (Na2CO3)497-19-8105.992.0
1,4-Dioxane123-91-188.1110 mL
Water7732-18-518.022 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 222.5 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh3)4 (0.05 mmol, 57.8 mg) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Results:

ProductPhysical StateYield (%)Purity (by HPLC) (%)
(5-Aryl-2-chloropyridin-4-YL)methanolSolid75-90>95
Protocol 2: Buchwald-Hartwig Amination of a (5-Aryl-2-chloropyridin-4-YL)methanol Derivative

This protocol outlines the amination of the 2-chloro position of the product obtained from Protocol 1 with a generic amine.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
(5-Aryl-2-chloropyridin-4-YL)methanolVariesVaries1.0
Amine (R2NH)VariesVaries1.5
Pd2(dba)351364-51-3915.720.02
Xantphos161265-03-8578.680.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.4
Toluene108-88-392.1410 mL

Procedure:

  • In a glovebox, add (5-Aryl-2-chloropyridin-4-YL)methanol (1.0 mmol), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg) to a reaction vial.

  • Add toluene (10 mL) and the amine (1.5 mmol) to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Results:

ProductPhysical StateYield (%)Purity (by HPLC) (%)
(5-Aryl-2-(dialkylamino)pyridin-4-YL)methanolSolid or Oil60-85>95

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound as a building block in a drug discovery program.

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Diversification cluster_screening Screening & Optimization cluster_end Lead Compound start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) start->suzuki buchwald Buchwald-Hartwig Amination (Amine Introduction) suzuki->buchwald oxidation Oxidation of Alcohol (Aldehyde/Carboxylic Acid) buchwald->oxidation library Compound Library oxidation->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Studies screening->sar lead Optimized Lead Compound sar->lead

Caption: A general workflow for drug discovery using a versatile building block.

Hypothetical Signaling Pathway Inhibition

Molecules synthesized from this compound are often designed to target specific signaling pathways implicated in diseases such as cancer. The diagram below illustrates how a kinase inhibitor derived from this building block might interrupt a cellular signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Inhibitor (Derived from Intermediate) inhibitor->raf

Caption: Inhibition of the RAF kinase in the MAPK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (5-Bromo-2-chloropyridin-4-YL)methanol.

I. Synthesis Overview & Key Stages

The synthesis of this compound is typically achieved in a two-step process from the commercially available starting material, 5-bromo-2-chloropyridine.

  • Formylation: The first step involves the introduction of a formyl group (-CHO) at the 4-position of the pyridine ring to yield the intermediate, 5-Bromo-2-chloropyridine-4-carbaldehyde. This is commonly achieved through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Reduction: The second step is the reduction of the aldehyde group of the intermediate to a primary alcohol, yielding the final product, this compound. This is typically accomplished using a mild reducing agent such as sodium borohydride (NaBH₄).

Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. The following sections provide detailed troubleshooting guidance for each step.

II. Troubleshooting Guide: Formylation of 5-Bromo-2-chloropyridine

Issue: Low or no yield of 5-Bromo-2-chloropyridine-4-carbaldehyde

This is the most critical and often lowest-yielding step. Success hinges on the efficient formation of the organolithium intermediate and its subsequent reaction with the electrophile.

Symptom Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no color change upon addition of organolithium reagent) 1. Inactive organolithium reagent (e.g., n-BuLi, s-BuLi).1. Use a freshly titrated and verified organolithium reagent. Store it properly under an inert atmosphere.
2. Presence of moisture or other electrophilic impurities in the solvent or on the glassware.2. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Low conversion of starting material 1. Insufficient amount of organolithium reagent.1. Use a slight excess (1.05-1.2 equivalents) of the organolithium reagent.
2. Reaction temperature is too high, leading to decomposition of the organolithium intermediate.2. Maintain a very low reaction temperature (typically -78 °C) during the lithium-halogen exchange.
3. Inefficient quenching with DMF.3. Add DMF dropwise at low temperature and allow the reaction to warm slowly to room temperature.
Formation of multiple unidentified byproducts 1. Side reactions due to the reactivity of the organolithium species.1. Ensure rapid and efficient mixing during the addition of the organolithium reagent and the DMF quench to minimize localized concentration gradients.
2. The reaction may be sensitive to the order of addition.2. Typically, the organolithium reagent is added to the solution of 5-bromo-2-chloropyridine. Ensure this order is followed.
Experimental Protocol: Formylation of 5-Bromo-2-chloropyridine

This protocol is a representative procedure based on established methods for the formylation of halopyridines.

Materials:

  • 5-Bromo-2-chloropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an argon atmosphere, dissolve 5-bromo-2-chloropyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 5-Bromo-2-chloropyridine-4-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

III. Troubleshooting Guide: Reduction of 5-Bromo-2-chloropyridine-4-carbaldehyde

Issue: Low yield or impurities in the final product, this compound

This step is generally higher yielding than the formylation, but issues can still arise.

Symptom Possible Cause(s) Recommended Solution(s)
Incomplete reduction of the aldehyde 1. Insufficient reducing agent (NaBH₄).1. Use a slight excess of NaBH₄ (1.1-1.5 equivalents).
2. Inactive NaBH₄.2. Use a fresh, dry batch of NaBH₄.
3. Reaction time is too short.3. Monitor the reaction by TLC to ensure complete consumption of the starting material.
Formation of borate ester byproducts 1. Inefficient quenching of the reaction.1. Ensure the reaction is properly quenched with water or a dilute acid to hydrolyze any borate esters.
Presence of unreacted starting material and final product in the crude mixture 1. See "Incomplete reduction of the aldehyde".1. See "Incomplete reduction of the aldehyde".
Difficulty in isolating the product 1. The product may have some solubility in the aqueous phase.1. Perform multiple extractions with an organic solvent like ethyl acetate to ensure complete recovery of the product.
Experimental Protocol: Reduction of 5-Bromo-2-chloropyridine-4-carbaldehyde

This protocol is adapted from procedures for the reduction of similar pyridyl aldehydes.

Materials:

  • 5-Bromo-2-chloropyridine-4-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Bromo-2-chloropyridine-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or flash column chromatography.

IV. Data Presentation

Parameter Formylation Step Reduction Step
Starting Material 5-Bromo-2-chloropyridine5-Bromo-2-chloropyridine-4-carbaldehyde
Product 5-Bromo-2-chloropyridine-4-carbaldehydeThis compound
Typical Reagents n-BuLi, DMFNaBH₄, MeOH
Typical Temperature -78 °C to RT0 °C to RT
Reported Yield Range 30-60%85-95%

V. Mandatory Visualizations

SynthesisWorkflow start 5-Bromo-2-chloropyridine aldehyde 5-Bromo-2-chloropyridine-4-carbaldehyde start->aldehyde 1. n-BuLi, THF, -78 °C 2. DMF alcohol This compound aldehyde->alcohol NaBH4, MeOH, 0 °C

Caption: Synthetic pathway for this compound.

TroubleshootingFormylation issue Low Yield in Formylation cause1 Inactive n-BuLi issue->cause1 cause2 Moisture Present issue->cause2 cause3 High Temperature issue->cause3 cause4 Inefficient Quench issue->cause4 solution1 Titrate/Use Fresh n-BuLi cause1->solution1 solution2 Flame-dry Glassware/ Use Anhydrous Solvents cause2->solution2 solution3 Maintain -78 °C cause3->solution3 solution4 Slow DMF Addition at Low Temperature cause4->solution4

Caption: Troubleshooting logic for the formylation step.

VI. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in the formylation step?

A1: The most critical factor is the complete exclusion of water and other electrophilic impurities from the reaction. This requires the use of thoroughly dried glassware and anhydrous solvents, as well as a properly stored and titrated organolithium reagent.

Q2: Can I use a different organolithium reagent for the lithium-halogen exchange?

A2: Yes, while n-butyllithium is commonly used, other organolithium reagents like sec-butyllithium or tert-butyllithium can also be effective. However, their reactivity and the optimal reaction conditions may vary.

Q3: My crude product after formylation is a dark oil. Is this normal?

A3: It is common for the crude product of organolithium reactions to be dark in color due to the formation of minor polymeric byproducts. Purification by column chromatography is usually necessary to obtain a pure product.

Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction step?

A4: While LiAlH₄ would certainly reduce the aldehyde, it is a much stronger and less selective reducing agent than NaBH₄. It is also highly reactive with protic solvents like methanol. Given the high yields typically obtained with the milder and safer NaBH₄, its use is generally preferred for this transformation.

Q5: How can I best purify the final product, this compound?

A5: The final product is a solid at room temperature. For small-scale purifications, flash column chromatography is effective. For larger quantities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a more practical approach to obtain highly pure material.

Technical Support Center: Chromatographic Purification of (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (5-Bromo-2-chloropyridin-4-YL)methanol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used and effective stationary phase. Its polarity is well-suited for separating this type of polar, heterocyclic compound from less polar impurities.

Q2: How do I determine the best mobile phase (eluent) for the column chromatography?

A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[1]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2] Alternatively, using a different stationary phase like alumina (neutral or basic) can be a viable option.[2]

Q4: How much crude sample can I load onto my column?

A4: A general guideline is a silica gel to crude compound ratio of 20:1 to 100:1 by weight. For difficult separations of compounds with close Rf values on TLC, a higher ratio (e.g., 100:1) is recommended. Overloading the column can lead to poor separation and co-elution of your product with impurities.[2]

Q5: What is the difference between "wet" and "dry" loading of the sample, and which is preferred?

A5: In wet loading, the crude sample is dissolved in a minimal amount of the initial mobile phase and loaded directly onto the column. In dry loading, the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially if the compound has limited solubility in the initial eluent.[2]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Poor Separation / Co-elution 1. Improper Solvent System: The polarity of the eluent may be too high or too low. 2. Column Overloading: Too much crude material was loaded. 3. Poor Column Packing: The silica gel bed is not uniform, containing cracks or channels.1. Optimize the Mobile Phase: Use TLC to find a solvent system where the desired compound has an Rf of 0.2-0.3 and is well-separated from impurities.[1] 2. Reduce Sample Load: Use a higher silica gel to sample ratio. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Compound Won't Elute from the Column 1. Mobile Phase is Not Polar Enough: The eluent is not strong enough to move the compound. 2. Compound Degradation/Irreversible Adsorption: The compound may have decomposed or is too strongly bound to the silica.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). 2. Check Compound Stability: Run a 2D TLC to check for stability on silica. Consider deactivating the silica with a base or using alumina.[2]
Product Elutes Too Quickly (with the solvent front) 1. Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move quickly.1. Decrease Eluent Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture).
Streaking of Spots on TLC / Tailing of Bands on the Column 1. Sample is Too Concentrated: The sample solution is too concentrated for TLC spotting or column loading. 2. Compound is Acidic or Basic: Interaction with the silica gel can cause streaking. 3. Insoluble Impurities: The crude material is not fully dissolved.1. Dilute the Sample: Use a more dilute solution for TLC and ensure minimal solvent for column loading. 2. Add a Modifier: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape. 3. Filter the Sample: Ensure the sample is fully dissolved before loading; filter if necessary.
Low Yield of Purified Product 1. Incomplete Elution: Not all of the compound was eluted from the column. 2. Compound Degradation: The product decomposed on the column. 3. Loss During Workup: Product was lost during the combination and evaporation of fractions.1. Ensure Complete Elution: After the main fractions are collected, flush the column with a highly polar solvent to check for any remaining compound. 2. Address Stability Issues: See "Compound Degradation" solutions above. 3. Careful Fraction Analysis: Meticulously analyze all fractions by TLC to avoid discarding fractions containing the product.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a few drops of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop a series of plates in chambers with different ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).

    • Visualize the separated spots under a UV lamp.

    • The ideal mobile phase for column chromatography will give the desired product an Rf value of approximately 0.2-0.3.[1]

  • Example TLC Data:

Solvent System (Hexane:Ethyl Acetate, v/v)Rf of this compoundObservations
9:10.10Compound is moving slowly.
7:30.28Optimal for separation. Good separation from a less polar impurity (Rf ≈ 0.5) and a more polar baseline impurity.
1:10.65Compound is moving too quickly; poor separation from the less polar impurity.
Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound.

  • Materials:

    • Crude this compound (~1 g)

    • Silica gel (60 Å, 230-400 mesh, ~50 g)

    • Hexane and Ethyl Acetate (HPLC grade)

    • Chromatography column (e.g., 40 cm length, 2.5 cm diameter)

    • Sand (washed)

    • Cotton or glass wool

    • Collection tubes

  • Procedure:

    • Column Preparation (Slurry Packing):

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer (~1 cm) of sand.

      • In a beaker, prepare a slurry of silica gel (~50 g) in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

      • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge air bubbles.

      • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

      • Add another thin layer of sand on top of the packed silica to prevent disturbance.[2]

    • Sample Loading (Dry Loading):

      • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (~2-3 g) to this solution.

      • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.

      • Carefully add this powder to the top of the packed column.[1][2]

    • Elution and Fraction Collection:

      • Carefully add the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to the column.

      • Begin eluting the column, collecting fractions (e.g., 15-20 mL per tube).

      • Monitor the elution of the compounds by analyzing the collected fractions with TLC.

      • Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., to the optimized 7:3 Hexane:Ethyl Acetate) to elute the desired product.

    • Product Isolation:

      • Combine the fractions that contain the pure this compound (as determined by TLC).

      • Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

  • Expected Outcome:

ParameterExpected Value
Starting Purity 75-85%
Final Purity >98% (by NMR or HPLC)
Expected Yield 70-90%

Visual Guides

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (e.g., Hexane:EtOAc 7:3) pack_column 2. Pack Column (Silica Slurry) tlc->pack_column dry_load 3. Dry Load Sample (Adsorb on Silica) pack_column->dry_load elute 4. Elute with Mobile Phase dry_load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation cause1 Improper Solvent System? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Compound Degrading? start->cause3 sol1 Optimize Rf to 0.2-0.3 via TLC cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Add Base (e.g., TEA) to Eluent or Use Alumina cause3->sol3

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: Preventing Side Reactions in Pyridine Halogen Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridine halogen exchange reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during their experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic halogenation of my pyridine substrate giving low yields and a mixture of isomers?

A1: Direct electrophilic aromatic substitution (EAS) on a pyridine ring is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] This generally necessitates harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can lead to the formation of regioisomeric mixtures and low yields.[1][2] The kinetically favored product is typically at the C3 position, as attack at C2 or C4 would place a destabilizing positive charge on the electronegative nitrogen atom.[1]

Troubleshooting:

  • Reaction Conditions: If you are observing low conversion, consider that the conditions may not be harsh enough. However, increasing the severity of conditions can often lead to more side products.

  • Alternative Strategies: For better regioselectivity and milder conditions, consider alternative methods such as halogenation via pyridine N-oxides, phosphonium salts, or Zincke imine intermediates.[1][2][3]

Q2: I am trying to halogenate a substituted pyridine. How do the existing substituents affect the regioselectivity of the reaction?

A2: The regiochemical outcome is a balance between the directing effects of the ring nitrogen and the existing substituents.[1]

  • Electron-Donating Groups (EDGs) like -NH2, -OH, and -OCH3 are ortho-, para-directing and activate the ring. The final regioselectivity will be a combination of the C3-directing effect of the nitrogen and the ortho-, para-directing effect of the substituent.[1]

  • Electron-Withdrawing Groups (EWGs) such as -NO2 and -CN are meta-directing and further deactivate the ring. This typically reinforces the inherent C3/C5 selectivity of the pyridine ring.[1]

Q3: My reaction is producing an unexpected halogenated product, different from the halogen I am using as a reagent. What could be the cause?

A3: If you are using a halogenated solvent, such as dichloromethane or chloroform, it is possible for the solvent to act as the halide source under certain reaction conditions.[4] For example, in the reaction of a pyridine-N-oxide with oxalyl bromide in dichloromethane, a significant amount of the 2-chloro-substituted product can be formed.[4]

Troubleshooting:

  • Solvent Choice: Switch to a non-halogenated, inert solvent to prevent its participation in the reaction. Always check the compatibility of your reagents with the chosen solvent.[5]

Q4: I am attempting a halogenation on a pyridine with a nucleophilic side chain and observing intramolecular cyclization. How can I prevent this?

A4: The lone pair of the pyridine nitrogen can be nucleophilic and participate in side reactions. If your molecule also contains a leaving group, intramolecular cyclization can be a significant issue. To circumvent this, you can protect the pyridine nitrogen. A common and effective method is the formation of a pyridine-borane complex.[6] This complex masks the nucleophilicity of the nitrogen, preventing cyclization. The borane protecting group can be removed under acidic conditions after the desired halogenation has been performed.[6]

Troubleshooting Guide: Specific Issues and Solutions

Problem Potential Cause Recommended Solution
Poor Regioselectivity (Mixture of Isomers) Direct halogenation under harsh conditions.Employ a more regioselective method. For 2- or 4-halogenation, consider using a pyridine N-oxide intermediate. For 4-halogenation, the phosphonium salt method is highly selective.[3] For 3-halogenation, the Zincke imine strategy provides excellent regiocontrol.[2]
Low or No Conversion Insufficient activation of the pyridine ring.For electrophilic substitution, ensure appropriately harsh conditions (use with caution). For nucleophilic displacement, ensure the leaving group is at an activated position (2- or 4-). If using the phosphonium salt method, a more electrophilic phosphonium salt may be required for less reactive substrates.[7]
Formation of De-halogenated Byproduct Instability of the halogenated product under the reaction conditions.This can occur during hydrogenation reactions intended to reduce other functional groups.[8] If de-halogenation is observed, consider alternative reducing agents or reaction conditions.
Decomposition of Starting Material/Intermediate The reaction conditions are too harsh, or the intermediates are unstable.This is a known issue with Zincke imine intermediates, which can decompose upon heating.[9] Perform the reaction at a lower temperature. If using phosphonium salts, ensure the chosen nucleophile and conditions are compatible to avoid salt cleavage back to the parent pyridine.[3]
Loss of Acid-Labile Protecting Groups (e.g., Boc) Use of strong acid (e.g., HCl, TfOH) as a co-reagent.When using methods that require acidic conditions, such as the phosphonium salt displacement with HCl, deprotection of groups like Boc can occur.[3] If possible, use a non-acidic halide source (e.g., LiCl) or choose a protecting group that is stable to the reaction conditions.

Data on Regioselective Halogenation Methods

The following tables provide quantitative data on the yields of different regioselective halogenation methods for various pyridine substrates.

Table 1: 4-Selective Chlorination via Phosphonium Salts

SubstrateYield of Phosphonium Salt (%)Yield of 4-Chloropyridine (%)
3-Phenylpyridine8580
2-Phenylpyridine8275
3,5-Dimethylpyridine9088
2,5-Dichloropyridine7865
Data synthesized from multiple sources for illustrative purposes.

Table 2: 3-Selective Iodination via Zincke Imines

SubstrateYield of Zincke Imine (%)Yield of 3-Iodopyridine (%)
2-Phenylpyridine9585
4-Methylpyridine8878
2-Chloropyridine8570 (using N-benzylaniline)
4-Cyanopyridine9282
Data synthesized from multiple sources for illustrative purposes.[2]

Experimental Protocols

Protocol 1: General Procedure for 4-Chlorination via Phosphonium Salt Formation

  • Salt Formation:

    • In an inert atmosphere glovebox, dissolve the pyridine substrate (1.0 equiv) in dichloromethane (DCM, 0.2 M).

    • Add the heterocyclic phosphine reagent (1.05 equiv).

    • Cool the mixture to -78 °C and add triflic anhydride (Tf2O, 1.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The phosphonium salt can be isolated by precipitation with diethyl ether or used directly in the next step.

  • Chloride Displacement:

    • To the crude phosphonium salt, add 1,4-dioxane (0.2 M).

    • Add lithium chloride (LiCl, 4.0 equiv).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Protocol 2: General One-Pot Procedure for 3-Iodination via Zincke Imine Intermediate

  • Ring-Opening:

    • Dissolve the pyridine substrate (1.0 equiv) in ethyl acetate (0.1 M) and cool to -78 °C.

    • Add 2,4,6-collidine (1.0 equiv) followed by the dropwise addition of triflic anhydride (Tf2O, 1.0 equiv).

    • Stir for 15 minutes, then add dibenzylamine (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation and Ring-Closing:

    • For pyridines without a 3-substituent: Add N-iodosuccinimide (NIS, 1.2 equiv) and stir for 1 hour at room temperature. Then add ammonium acetate (10 equiv) and ethanol (equal volume to ethyl acetate) and heat to 60 °C for 1-3 hours.

    • For pyridines with a 3-substituent: Add N-iodosuccinimide (NIS, 1.0 equiv) and trifluoroacetic acid (TFA, 2.0 equiv) and stir at room temperature for 1-3 hours.

  • Work-up:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[2]

Visual Troubleshooting Guides

Troubleshooting_Regioselectivity problem Problem: Poor Regioselectivity strategy1 Strategy 1: Pyridine N-Oxide problem->strategy1 Consider for 2- or 4-position strategy2 Strategy 2: Phosphonium Salt problem->strategy2 Consider for 4-position strategy3 Strategy 3: Zincke Imine problem->strategy3 Consider for 3-position outcome1 Outcome: 2- or 4-Halogenation strategy1->outcome1 outcome2 Outcome: 4-Halogenation strategy2->outcome2 outcome3 Outcome: 3-Halogenation strategy3->outcome3 Experimental_Workflow_Zincke start Start: Substituted Pyridine step1 Step 1: Ring Opening (Tf2O, Amine, -78°C to RT) start->step1 intermediate Intermediate: Zincke Imine step1->intermediate step2 Step 2: Halogenation (e.g., NIS, with or without TFA) intermediate->step2 side_reaction Side Reaction: Decomposition intermediate->side_reaction If heated step3 Step 3: Ring Closing (e.g., NH4OAc, heat) step2->step3 product Product: 3-Halopyridine step3->product

References

Technical Support Center: Optimizing Solvent Conditions for Reactions of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing solvent conditions for reactions involving substituted pyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction with a substituted pyridine is resulting in a low yield or failing to proceed. What are the common solvent-related causes?

A: Low yields in reactions involving substituted pyridines can often be attributed to suboptimal solvent conditions. Here are several potential causes and troubleshooting steps:

  • Poor Solubility of Reactants: One or more of your starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow or incomplete reaction.

    • Solution: Perform a solvent screen with a range of solvents of varying polarities to identify a system where all reactants are fully dissolved at the reaction temperature.[1]

  • Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states.[2] An incorrect polarity can disfavor the desired reaction pathway.

    • Solution: For reactions proceeding through polar or charged intermediates, such as Nucleophilic Aromatic Substitution (SNAr), polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred.[2][3] For less polar reactions, solvents like toluene or dioxane may be more suitable.[3]

  • Presence of Water in Anhydrous Reactions: Many organometallic reactions, such as Suzuki couplings, are highly sensitive to moisture. The presence of water can lead to the decomposition of reagents and catalysts.

    • Solution: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them under an inert atmosphere.[4]

  • Solvent-Catalyst Incompatibility: The solvent can directly interact with the catalyst, potentially leading to deactivation. For instance, the nitrogen lone pair in pyridine can coordinate to and inhibit palladium catalysts in cross-coupling reactions.

    • Solution: In such cases, consider using a non-coordinating solvent. A solvent screen is the most effective way to identify a compatible solvent for your specific catalytic system.[1]

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed solubility Check Reactant Solubility start->solubility polarity Evaluate Solvent Polarity solubility->polarity Soluble screen Perform Solvent Screen solubility->screen Insoluble anhydrous Verify Anhydrous Conditions polarity->anhydrous Appropriate polarity->screen Inappropriate compatibility Assess Solvent-Catalyst Compatibility anhydrous->compatibility Dry anhydrous->screen Wet compatibility->screen Incompatible optimize Optimize Reaction Conditions compatibility->optimize Compatible screen->optimize end Improved Yield optimize->end

Caption: A decision tree to troubleshoot low reaction yields.

Issue 2: Formation of Side Products and Poor Selectivity

Q: My reaction is producing significant amounts of side products. How can the solvent influence selectivity?

A: Solvent choice can have a profound impact on the selectivity of a reaction by differentially stabilizing transition states leading to different products.

  • Regioisomer Formation: In cases where a substituted pyridine can react at multiple positions, the solvent can influence which isomer is preferentially formed.

    • Solution: Altering the solvent polarity can change the regioselectivity. For instance, in some nucleophilic additions to N-alkyl pyridinium salts, changing the solvent from acetonitrile to DMSO can dramatically alter the ratio of C-4 to C-6 addition products.[5] A systematic screening of solvents with varying dielectric constants is recommended.[1]

  • Chemoselectivity Issues: In molecules with multiple reactive sites, the solvent can influence which functional group reacts.

    • Solution: The ability of a solvent to engage in hydrogen bonding can be a key factor. Protic solvents may solvate and "protect" certain functional groups, allowing others to react preferentially. Conversely, aprotic solvents may favor reaction at sites that can be stabilized by dipole-dipole interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider when optimizing a reaction for a substituted pyridine?

A1: The most critical solvent properties include:

  • Polarity and Dielectric Constant: These properties influence the solvent's ability to dissolve reactants and stabilize charged intermediates or transition states.[6]

  • Proticity: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors, which can stabilize anions but may also deactivate nucleophiles. Aprotic solvents (e.g., THF, DMF, acetonitrile) do not have acidic protons and are often preferred for reactions with strong bases or nucleophiles.

  • Coordinating Ability: Solvents with lone pairs of electrons (e.g., pyridine, acetonitrile) can coordinate to metal catalysts, which can be either beneficial or detrimental to the reaction.

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction.

Q2: How do I perform a systematic solvent screen?

A2: A systematic solvent screen involves running the same reaction in a variety of solvents under identical conditions.

  • Select a diverse range of solvents: Choose solvents with varying polarities, proticities, and coordinating abilities (see the solvent properties table below).

  • Set up parallel reactions: Use a parallel synthesis platform or multiple reaction vials to run the reactions simultaneously.

  • Maintain consistent conditions: Ensure that the concentration, temperature, and stirring rate are the same for all reactions.

  • Monitor reaction progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of starting materials and the formation of the product.

  • Analyze the results: Compare the yield and purity of the product in each solvent to identify the optimal conditions.

Experimental Workflow for Solvent Screening

SolventScreeningWorkflow start Define Reaction and Substrates select_solvents Select Diverse Solvent Set start->select_solvents setup_reactions Set Up Parallel Reactions select_solvents->setup_reactions run_reactions Run Reactions Under Identical Conditions setup_reactions->run_reactions monitor Monitor Progress (TLC, LC-MS, etc.) run_reactions->monitor analyze Analyze Yield and Purity monitor->analyze analyze->select_solvents Unsuccessful optimum_found Optimal Solvent Identified analyze->optimum_found Successful further_optimization Further Optimization (Concentration, Temp.) optimum_found->further_optimization

Caption: A general workflow for performing a solvent screening experiment.

Q3: Can using a mixture of solvents be beneficial?

A3: Yes, using a solvent mixture can be highly advantageous. By mixing two or more solvents, you can fine-tune the properties of the reaction medium, such as polarity and solubility. For example, in Suzuki coupling reactions, a mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used. The organic solvent helps to dissolve the organic reactants, while water is necessary to dissolve the inorganic base. The ratio of the solvents can be optimized to maximize the reaction yield.[7]

Data Presentation

Table 1: Properties of Common Solvents in Pyridine Chemistry

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Relative PolarityType
TolueneC₇H₈1112.40.099Nonpolar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.50.207Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂409.10.309Polar Aprotic
AcetoneC₃H₆O56210.355Polar Aprotic
Acetonitrile (MeCN)C₂H₃N82380.460Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO153370.386Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS189470.444Polar Aprotic
Ethanol (EtOH)C₂H₅OH78250.654Polar Protic
Methanol (MeOH)CH₃OH65330.762Polar Protic
WaterH₂O100791.000Polar Protic
1,4-DioxaneC₄H₈O₂1012.20.164Nonpolar Aprotic

Data compiled from various sources.[8][9][10][11]

Table 2: Solvent Effects on the Yield of Suzuki Coupling of 2,3,5-trichloropyridine with Arylboronic Acids

EntrySolventYield (%)
1Toluene65
21,4-Dioxane70
3THF62
4DMF85
5Acetonitrile78
6Ethanol/Water (1:1)92
71,4-Dioxane/Water (4:1)95

Reaction conditions: 2,3,5-trichloropyridine, arylboronic acid, Pd(OAc)₂, K₂CO₃, 80 °C. Data is representative and compiled from trends observed in the literature.[12][13]

Table 3: Solvent Effects on the Amination of 2-chloropyrazine with Morpholine (SNAr)

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₂CO₃80<5
2THFK₂CO₃8015
3DioxaneK₂CO₃8020
4DMFK₂CO₃8065
5DMSOK₂CO₃8078
6WaterKF10058

Data adapted from literature to show general trends.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Suzuki Coupling Reaction

This protocol provides a general guideline for screening solvents for the Suzuki coupling of a substituted halopyridine with a boronic acid.

Materials:

  • Substituted halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • A selection of anhydrous solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Procedure:

  • To each of a series of dry reaction vials, add the substituted halopyridine, arylboronic acid, palladium catalyst, and base.

  • Under an inert atmosphere, add a different anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reactions for a set amount of time (e.g., 12-24 hours).

  • Monitor the progress of each reaction by TLC or by taking small aliquots for LC-MS or GC-MS analysis.

  • Upon completion, cool the reactions to room temperature.

  • Perform an appropriate workup for each reaction (e.g., dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate).

  • Analyze the crude product from each reaction to determine the yield and purity.

Protocol 2: General Procedure for Solvent Optimization in an SNAr Reaction

This protocol outlines a general method for optimizing the solvent for the reaction of a substituted fluoropyridine with a nucleophile.

Materials:

  • Substituted fluoropyridine (1.0 equiv)

  • Nucleophile (e.g., an amine or thiol, 1.2 equiv)

  • Base (if required, e.g., K₂CO₃, 1.5 equiv)

  • A selection of polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)

  • Reaction vials with stir bars

Procedure:

  • To each of a series of reaction vials, add the substituted fluoropyridine, nucleophile, and base (if necessary).

  • Add a different polar aprotic solvent to each vial.

  • Stir the reactions at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reactions by TLC or LC-MS.

  • After the starting material is consumed, perform an appropriate aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

  • Compare the isolated yields from the different solvents to determine the optimal choice.

References

Technical Support Center: Selective Oxidation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of primary alcohols, such as the methanol group, to aldehydes. Over-oxidation to the corresponding carboxylic acid is a common challenge in organic synthesis, and this guide offers practical solutions and detailed protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is over-oxidation in the context of methanol group oxidation?

A1: Over-oxidation refers to the further oxidation of the initially formed aldehyde to a carboxylic acid. Primary alcohols are susceptible to this two-stage oxidation.[1] The goal of selective oxidation is to stop the reaction at the aldehyde stage.

Q2: Which are the most common "mild" oxidizing agents to avoid over-oxidation?

A2: Several reagents are specifically designed for the selective oxidation of primary alcohols to aldehydes. The most common include:

  • Pyridinium chlorochromate (PCC): A chromium(VI) reagent that is effective in non-aqueous solvents.[2][3][4]

  • Dess-Martin periodinane (DMP): A hypervalent iodine reagent known for its mild reaction conditions and broad functional group tolerance.[5][6][7]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, performed at low temperatures.[8][9][10][11]

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations: Employs a catalytic amount of TEMPO with a co-oxidant, offering high selectivity.[12][13][14]

Q3: When should I choose a strong oxidizing agent?

A3: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), are used when the desired product is the carboxylic acid. These reagents will typically oxidize a primary alcohol completely.[15]

Q4: Can reaction conditions influence the selectivity of an oxidation reaction?

A4: Yes, reaction conditions play a crucial role. Factors such as temperature, reaction time, solvent, and the stoichiometry of the reagents can significantly impact the selectivity of the oxidation. For instance, Swern oxidations are conducted at very low temperatures (-78 °C) to maintain selectivity.[8][16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Over-oxidation to Carboxylic Acid 1. The oxidizing agent is too strong. 2. Reaction temperature is too high. 3. Extended reaction time. 4. Presence of water in the reaction mixture (especially with PCC).1. Switch to a milder oxidizing agent like DMP, Swern, or TEMPO. 2. Maintain the recommended low temperature for the chosen protocol (e.g., -78°C for Swern). 3. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed. 4. Use anhydrous solvents and reagents.[2][3]
Low or No Conversion of the Starting Alcohol 1. Inactive or degraded oxidizing agent. 2. Insufficient amount of the oxidant. 3. Low reaction temperature slowing down the reaction.1. Use a fresh batch of the oxidizing agent. DMP, for instance, is moisture-sensitive.[17] 2. Ensure the correct stoichiometry of the reagents is used. 3. Allow the reaction to proceed at the recommended temperature for a sufficient amount of time. Gentle warming can be attempted, but with careful monitoring.[17]
Formation of Side Products 1. In the Swern oxidation, the formation of methylthiomethyl (MTM) ethers can occur at higher temperatures.[18] 2. Epimerization at the alpha-carbon to the newly formed carbonyl can happen with certain bases in the Swern oxidation.[9]1. Strictly maintain the reaction temperature below -60°C during a Swern oxidation.[9] 2. Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize epimerization.[9]
Difficult Work-up and Purification 1. Incomplete quenching of the oxidizing agent. 2. Formation of emulsions during extraction. 3. The byproduct of Swern oxidation, dimethyl sulfide, has a notoriously unpleasant odor.[10]1. Ensure thorough quenching as per the protocol (e.g., with sodium thiosulfate for DMP oxidations).[17] 2. Add brine to the aqueous layer to break up emulsions. 3. Rinse all glassware used for Swern oxidation with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[9]

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

This protocol is known for its mild conditions and high yields.

Methodology:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.[17]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Parameter Condition
Oxidant Dess-Martin Periodinane (DMP)
Stoichiometry 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 1-2 hours
Work-up Quench with aq. Na₂S₂O₃
Swern Oxidation

A very mild and effective method, particularly suitable for sensitive substrates.

Methodology:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C.[16][19]

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 eq) in anhydrous DCM, maintaining the internal temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of the primary alcohol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains at -78 °C. Stir for 45 minutes.

  • Add triethylamine (TEA) (7.0 eq) dropwise. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Parameter Condition
Oxidant System DMSO, Oxalyl Chloride, Triethylamine
Stoichiometry 1.0 eq Alcohol, 2.7 eq DMSO, 1.5 eq Oxalyl Chloride, 7.0 eq TEA
Solvent Anhydrous Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time 2-3 hours
Work-up Aqueous wash
TEMPO-Catalyzed Aerobic Oxidation

An environmentally friendly method that uses air as the ultimate oxidant.

Methodology:

  • In a culture tube, dissolve the primary alcohol (1 mmol) in acetonitrile (2 mL).[12]

  • In separate test tubes, weigh --INVALID-LINK-- (0.05 eq), 2,2'-bipyridine (bpy) (0.05 eq), and TEMPO (0.05 eq).

  • Sequentially add the solids to the reaction vessel, rinsing each test tube with acetonitrile (for a total of 5 mL solvent).

  • Add N-methylimidazole (NMI) (0.1 eq).

  • Leave the reaction vessel open to the ambient air and stir at room temperature. Reaction times can vary from 20 minutes to 24 hours depending on the substrate.

  • The product can be isolated by aqueous extraction, filtration through a silica plug, or column chromatography.

Parameter Condition
Catalyst System --INVALID-LINK--, bpy, TEMPO, NMI
Stoichiometry 5 mol% --INVALID-LINK--, 5 mol% bpy, 5 mol% TEMPO, 10 mol% NMI
Oxidant Ambient Air
Solvent Acetonitrile (MeCN)
Temperature Room Temperature
Reaction Time 0.3 - 24 hours
Work-up Varies (extraction, filtration, or chromatography)

Visualizations

Oxidation_Pathway Primary_Alcohol Primary Alcohol (e.g., Methanol Group) R-CH2OH Aldehyde Aldehyde R-CHO Primary_Alcohol->Aldehyde Mild Oxidation (PCC, DMP, Swern, TEMPO) Carboxylic_Acid Carboxylic Acid R-COOH Aldehyde->Carboxylic_Acid Strong Oxidation / Over-oxidation (KMnO4, Jones Reagent)

Caption: Oxidation pathway of a primary alcohol.

Troubleshooting_Workflow Start Start: Selective Oxidation Reaction Check_TLC Monitor Reaction by TLC Start->Check_TLC Desired_Product Desired Aldehyde Product Formed Check_TLC->Desired_Product Yes Over_Oxidation Over-oxidation to Carboxylic Acid Check_TLC->Over_Oxidation No, over-oxidation No_Reaction No Reaction or Low Conversion Check_TLC->No_Reaction No, no reaction Workup Proceed to Work-up Desired_Product->Workup Adjust_Conditions Adjust Reaction Conditions: - Use milder oxidant - Lower temperature - Reduce reaction time Over_Oxidation->Adjust_Conditions Troubleshoot_NR Troubleshoot: - Check reagent quality - Verify stoichiometry - Adjust temperature No_Reaction->Troubleshoot_NR Adjust_Conditions->Start Retry Troubleshoot_NR->Start Retry

Caption: Troubleshooting workflow for selective oxidation.

References

Troubleshooting low conversion in Suzuki coupling of chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of chloropyridines. Low conversion rates are a frequent issue with these less reactive substrates, and this guide offers systematic approaches to diagnose and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloropyridine resulting in low to no yield?

A1: Low or no product formation when using chloropyridines is a common challenge primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond. This makes the initial oxidative addition step in the palladium catalytic cycle significantly more difficult compared to couplings with bromopyridines or iodopyridines.[1][2] Several factors can contribute to this issue:

  • Inactive Catalyst System: The combination of the palladium precursor and the ligand may not be active enough to break the C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2][3]

  • Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[2] If the base is too weak, poorly soluble, or old, the reaction will be sluggish.

  • Insufficient Temperature: Chloropyridines typically require higher reaction temperatures (80-120 °C) to facilitate the oxidative addition step.[2][3]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[2][3] Incomplete degassing of solvents and the reaction vessel is a common cause of low yields.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][4]

Q2: What are the most common side reactions in the Suzuki coupling of chloropyridines, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.[4]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is often promoted by the presence of water or other proton sources.[1][2] To minimize this, you can:

    • Use anhydrous solvents and reagents where possible.

    • Employ more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[4]

    • Screen different bases, as some can exacerbate this side reaction.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.[2][4] To reduce homocoupling:

    • Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).[3][4]

    • Using a Pd(0) source or an efficient pre-catalyst system can also help.[4]

Q3: My Suzuki coupling works for some chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?

A3: The electronic and steric properties of the specific chloropyridine derivative significantly impact its reactivity.[2]

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can activate the C-Cl bond towards oxidative addition, making the reaction easier. Conversely, electron-donating groups decrease the reactivity of the C-Cl bond.[2] For electron-rich substrates, a more active catalyst system and higher temperatures are often necessary.[2]

  • Steric Hindrance: Bulky substituents near the chlorine atom can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step. In such cases, employing ligands with different steric profiles might be beneficial.[2]

Q4: Can I run the Suzuki coupling of chloropyridines under aerobic conditions?

A4: It is strongly discouraged to run Suzuki coupling reactions of chloropyridines under aerobic conditions. The catalytically active Pd(0) species is sensitive to oxidation by air, which leads to the formation of inactive palladium oxides.[4] Oxygen can also promote the undesirable homocoupling of the boronic acid.[4] It is crucial to degas all solvents and execute the reaction under an inert atmosphere, such as nitrogen or argon.[2][3]

Troubleshooting Guide

If you are experiencing low conversion, systematically evaluate each component of the reaction.

Problem: Low or No Yield of the Desired Coupled Product.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base No solution_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands. Increase Catalyst Loading (2-5 mol%). catalyst->solution_catalyst Yes temperature Is the Reaction Temperature Sufficient? base->temperature No solution_base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃). Ensure Base is Dry and Fresh. base->solution_base Yes degassing Is the System Properly Degassed? temperature->degassing No solution_temperature Increase Temperature (80-120 °C). Consider Microwave Irradiation. temperature->solution_temperature Yes solution_degassing Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw or N₂/Ar sparging). Maintain Inert Atmosphere. degassing->solution_degassing No

Caption: A workflow diagram for troubleshooting low yields.

Detailed Troubleshooting Steps:
  • Evaluate the Catalyst and Ligand: For challenging chloropyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[2][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]

  • Assess the Base: The strength and solubility of the base are critical.

    • Recommendation: Screen several strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2][3] If solubility is an issue, a solvent system that partially dissolves the base (e.g., dioxane/water) may be beneficial.[2]

  • Optimize the Reaction Temperature: Oxidative addition to the C-Cl bond is often the rate-limiting step and is temperature-dependent.

    • Recommendation: Increase the reaction temperature, typically within the range of 80-120 °C.[2] Microwave irradiation can be a valuable tool to rapidly reach and maintain higher temperatures, which can accelerate the reaction and improve yields.[2]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is readily oxidized.

    • Recommendation: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the reagents.[2]

Data Presentation: Starting Conditions for Optimization

The following tables summarize recommended starting conditions for the optimization of Suzuki coupling with chloropyridines, based on literature for aryl chlorides.

Table 1: Recommended Catalytic Systems for Chloropyridines

Palladium SourceLigandTypical Pd Loading (mol%)Typical Ligand/Pd RatioNotes
Pd(OAc)₂SPhos1-22-4A general, high-yielding system for challenging chlorides.[3]
Pd₂(dba)₃XPhos1-22-4Excellent for sterically hindered or electron-rich substrates.
PdCl₂(dppf)(None)2-5-A common, robust pre-catalyst, though may require higher temperatures.[3]
Pd(PEPPSI)-IPr(None)1-3-Highly active for C4-selective coupling of dichloropyridines.[4]

Table 2: General Screening Conditions for Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Typical Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2 - 3Toluene / H₂O4:1 to 10:180 - 110
K₂CO₃2 - 3Dioxane / H₂O2:1 to 5:1100
Na₂CO₃2 - 3Ethanol / H₂O3:180

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Chloropyridine

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with an arylboronic acid. This should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).[3]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5][6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[3][5]

  • Solvent Addition: Add the degassed solvent(s) via syringe. For example, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).[5][6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).[3][5][6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][5] Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.[5]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₃⁻ reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Ar-Ar' (Product) reductive_elimination->product reagents Ar-Cl + Ar'-B(OH)₂ base Base

References

Technical Support Center: Managing Vigorous Reaction Conditions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing vigorous and exothermic reaction conditions frequently encountered in common pyridine synthesis methodologies. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you navigate challenges, ensure safety, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when dealing with potentially vigorous pyridine synthesis reactions?

A1: The main safety concerns are thermal runaway, pressure buildup, and exposure to hazardous reagents. A thermal runaway is an uncontrolled increase in the reaction rate that leads to a rapid rise in temperature and pressure, potentially causing an explosion or reactor rupture. Pressure buildup can also occur from the generation of gaseous byproducts. Many reagents used in pyridine synthesis, such as ammonia, are hazardous and require careful handling in well-ventilated areas.[1][2]

Q2: How can I assess the thermal hazard of my pyridine synthesis reaction before scaling up?

A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential. DSC can determine the onset temperature of decomposition for your reactants, intermediates, and products, while RC can measure the heat of reaction and the rate of heat evolution under process conditions. This data helps in designing adequate cooling capacity and emergency relief systems.[3]

Q3: What are the general strategies for mitigating exothermic reactions in pyridine synthesis?

A3: Several strategies can be employed to manage heat generation:

  • Semi-batch or continuous feeding: Gradual addition of a limiting reagent can control the rate of heat production.

  • Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, helping to absorb heat.

  • Efficient cooling: Ensure your reactor has a cooling system with sufficient capacity to remove the heat generated.

  • Lower reaction temperature: If kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.

  • Flow chemistry: Continuous flow reactors offer superior heat and mass transfer, providing precise control over temperature and residence time, which is highly effective for managing highly exothermic reactions.[4]

Q4: My reaction mixture is darkening and forming tar-like substances. What is the likely cause?

A4: Darkening or "tarring" of the reaction mixture often indicates decomposition of starting materials, intermediates, or products.[5] This can be caused by:

  • Excessive heat: Localized hotspots or a high overall reaction temperature can promote side reactions and decomposition.

  • Presence of oxygen: For some reactions, exposure to air can lead to oxidative side reactions.

  • Highly reactive impurities: Contaminants in the starting materials or solvent can catalyze decomposition pathways.

Q5: How can I effectively monitor the progress of my pyridine synthesis to detect and prevent runaway conditions?

A5: Real-time monitoring is critical. Techniques include:

  • Temperature and pressure sensors: Continuous monitoring of the reactor's internal temperature and pressure is the most direct way to detect the onset of an exotherm.

  • In-situ analytical techniques: Techniques like FTIR or Raman spectroscopy can monitor the concentration of reactants and products in real-time, providing insight into the reaction kinetics.

  • Offline analysis: Regular sampling and analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can track the consumption of starting materials and the formation of products and byproducts.

Troubleshooting Guides

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that can be exothermic, particularly during the initial condensation steps.

Issue: Low Yield and/or Formation of Byproducts

SymptomPossible CauseTroubleshooting Step
Low to moderate yield of the desired pyridine product.[1]Incomplete reaction or formation of side products.1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions.[1] 2. Catalyst Screening: Investigate the use of a catalyst. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to give a 96% yield.[1]
Formation of unexpected byproducts.[1]The Hantzsch reaction can proceed through multiple pathways, leading to different products under varying conditions.[1]1. Control of Reaction Parameters: Tightly control the temperature and addition rates of reactants to minimize side reactions. 2. In-situ Intermediate Analysis: Use analytical techniques like NMR to identify intermediates and understand the reaction pathway, which can help in optimizing conditions to favor the desired product.[1]
Incomplete oxidation of the dihydropyridine intermediate.The final aromatization step is crucial for obtaining the pyridine product.Ensure complete oxidation by using an effective oxidizing agent and appropriate reaction time. Milder oxidizing agents may require longer reaction times or elevated temperatures.

Troubleshooting Workflow: Hantzsch Synthesis

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_reaction_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No side_products Significant Side Products Observed? check_reaction_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Adjust Temperature - Vary Reaction Time - Screen Solvents incomplete_reaction->optimize_conditions catalyst_screening Screen Catalysts: - p-TSA - Ceric Ammonium Nitrate - Ionic Liquids incomplete_reaction->catalyst_screening control_parameters Tightly Control Parameters: - Slow Reagent Addition - Maintain Stable Temperature side_products->control_parameters Yes analyze_intermediates Analyze Intermediates (NMR) to Understand Pathway side_products->analyze_intermediates Yes check_oxidation Is the Dihydropyridine Intermediate Fully Oxidized? side_products->check_oxidation No success Improved Yield optimize_conditions->success catalyst_screening->success control_parameters->success analyze_intermediates->success optimize_oxidation Optimize Aromatization Step: - Screen Oxidizing Agents - Adjust Oxidation Time/Temp check_oxidation->optimize_oxidation No check_oxidation->success Yes optimize_oxidation->success

Caption: Troubleshooting workflow for low yield in Hantzsch pyridine synthesis.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is often carried out at high temperatures and pressures, making it susceptible to vigorous reactions.

Issue: Poor Control Over Reaction Rate and Temperature

SymptomPossible CauseTroubleshooting Step
Rapid, uncontrolled temperature increase.Highly exothermic condensation and cyclization steps.1. Improve Heat Dissipation: Use a reactor with a high surface-area-to-volume ratio or a jacketed reactor with efficient cooling. 2. Controlled Reagent Addition: Add one of the reactants (e.g., the aldehyde or ketone mixture) slowly to a heated solution of ammonia to control the reaction rate.
Pressure buildup in the reactor.Formation of gaseous byproducts and vaporization of low-boiling point reactants.1. Use a Pressure-Rated Reactor: Ensure the reactor is rated for the expected pressures. 2. Inert Gas Purge and Venting: Use a continuous flow of inert gas to carry away volatile byproducts and vent the reactor through a pressure relief system.
Formation of polymeric byproducts.High localized concentrations of reactants and high temperatures.1. Improve Mixing: Use efficient mechanical stirring to ensure homogenous mixing and prevent localized hotspots. 2. Optimize Temperature Profile: Use a programmed temperature ramp to control the reaction rate at different stages.

Quantitative Data for Chichibabin Synthesis

ParameterTypical RangeVigorous/Hazardous RangeMitigation Strategy
Temperature350-500 °C[6]> 550 °CUse of a fixed-bed flow reactor with better temperature control.
PressureAtmospheric to moderate pressureHigh pressure buildupUse of a pressure relief valve and continuous venting.
Reactant ConcentrationVariesHigh initial concentrationsGradual addition of reactants (semi-batch or flow).
Bohlmann-Rahtz Pyridine Synthesis

The cyclodehydration step in the Bohlmann-Rahtz synthesis often requires high temperatures, which can lead to decomposition and side reactions.

Issue: Low Yield and/or Decomposition at High Temperatures

SymptomPossible CauseTroubleshooting Step
Low yield of the desired pyridine.[7]The high temperature required for cyclodehydration leads to decomposition of the aminodiene intermediate or the final product.[8]1. Use a Catalyst: Employ a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Yb(OTf)₃, ZnBr₂) catalyst to lower the required cyclodehydration temperature.[9] 2. Solid Acid Catalyst: Consider using a solid acid catalyst like Amberlyst-15 for easier removal and potentially milder conditions.[9]
Formation of multiple regioisomers.Competing cyclization pathways.1. Steric Control: The regioselectivity can often be influenced by the steric bulk of the substituents on the enamine and ethynylketone. 2. Stepwise Approach: Synthesize and isolate the aminodiene intermediate before the cyclization step to potentially improve selectivity.

Logical Relationship: Bohlmann-Rahtz Temperature Optimization

Bohlmann_Rahtz_Temp start High Temperature Required for Bohlmann-Rahtz Cyclodehydration decomposition Decomposition and Low Yield Observed start->decomposition lower_temp Lower Reaction Temperature decomposition->lower_temp add_catalyst Introduce a Catalyst lower_temp->add_catalyst bronsted_acid Brønsted Acid (e.g., Acetic Acid) add_catalyst->bronsted_acid lewis_acid Lewis Acid (e.g., Yb(OTf)₃, ZnBr₂) add_catalyst->lewis_acid solid_acid Solid Acid (e.g., Amberlyst-15) add_catalyst->solid_acid improved_yield Improved Yield at Milder Conditions bronsted_acid->improved_yield lewis_acid->improved_yield solid_acid->improved_yield

Caption: Strategy for optimizing the Bohlmann-Rahtz cyclodehydration step.

Guareschi-Thorpe Pyridine Synthesis

This synthesis can be prone to side reactions if the reaction conditions are not well-controlled.

Issue: Formation of Side Products and Low Yield

SymptomPossible CauseTroubleshooting Step
Low yield of the desired 2-pyridone.Inefficient classical conditions often require harsh reagents and long reaction times.Adopt a modified procedure using ammonium carbonate in an aqueous medium, which can act as both a nitrogen source and a promoter, leading to higher yields under milder conditions.[10]
Formation of a mixture of products.Competing side reactions such as self-condensation of starting materials.1. Control Stoichiometry: Use the optimal ratio of reactants. An excess of one component may favor side reactions. 2. Optimize Temperature: While heating is often necessary, excessive temperatures can promote side reactions. An optimal temperature of around 80°C has been reported for the modified procedure.[11]

Experimental Protocols

Protocol 1: Modified Hantzsch Pyridine Synthesis with PTSA Catalyst

This protocol utilizes p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation to improve yield and reduce reaction time.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.1 mmol)

  • Aqueous micellar solution (e.g., 0.1 M SDS)

Procedure:

  • In a suitable reaction vessel, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and PTSA in the aqueous micellar solution.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture at a controlled temperature (e.g., 25-40 °C) for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude dihydropyridine product can then be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., ceric ammonium nitrate).

Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis with Acetic Acid

This one-pot procedure uses acetic acid to catalyze both the Michael addition and the cyclodehydration, avoiding the need for high temperatures.

Materials:

  • β-Ketoester or cyclic ketone (1.0 equiv)

  • Alkynone (1.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Glacial acetic acid

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester or cyclic ketone, alkynone, and ammonium acetate in a mixture of toluene and glacial acetic acid (e.g., 5:1 v/v).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Modified Guareschi-Thorpe Synthesis with Ammonium Carbonate

This protocol uses ammonium carbonate in an aqueous medium for a greener and more efficient synthesis of 2-pyridones.[11]

Materials:

  • Cyanoacetamide (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium carbonate (20 mmol)

  • 1:1 mixture of water and ethanol (20 mL)

Procedure:

  • In a round-bottom flask, combine cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in the water/ethanol mixture.

  • Heat the mixture at 80 °C with stirring for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry to obtain the pure 2-pyridone.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Pyridine Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
ClassicalNoneEthanolReflux12 hLow to moderate[1]
UltrasonicPTSAAqueous micelles25-401-2 hup to 96[1]
Solvent-freeCeric Ammonium NitrateNoneRoom Temp1-2.5 h85-95[12]

Table 2: Catalysts for Lowering Bohlmann-Rahtz Cyclodehydration Temperature

CatalystLoading (mol%)SolventTemperature (°C)Reference
Acetic AcidCo-solventTolueneReflux[8]
Ytterbium triflate (Yb(OTf)₃)20TolueneReflux[8]
Zinc bromide (ZnBr₂)15TolueneReflux[8]
Amberlyst-15-Toluene50[7]

Table 3: Kröhnke Pyridine Synthesis Temperature Ranges

SolventTemperature Range (°C)NotesReference
Glacial Acetic Acid80 - 120 (reflux)Common solvent, also acts as a catalyst.[13][14]
Methanol65 (reflux)Alternative protic solvent.[15]
Solvent-free120 - 140Can lead to higher yields and simpler purification.[13][14]

Mandatory Visualizations

runaway_reaction_workflow start Vigorous Exotherm Detected (Rapid Temp/Pressure Rise) immediate_actions Immediate Actions start->immediate_actions stop_reagent_addition Stop Reagent Addition immediate_actions->stop_reagent_addition maximize_cooling Maximize Cooling immediate_actions->maximize_cooling prepare_for_quench Prepare for Emergency Quench immediate_actions->prepare_for_quench is_controlled Is the Reaction Under Control? prepare_for_quench->is_controlled continue_monitoring Continue Monitoring and Allow to Complete/Cool Down is_controlled->continue_monitoring Yes emergency_shutdown Emergency Shutdown is_controlled->emergency_shutdown No post_incident_analysis Post-Incident Analysis continue_monitoring->post_incident_analysis quench_reaction Quench Reaction (if safe) emergency_shutdown->quench_reaction evacuate Evacuate Area emergency_shutdown->evacuate evacuate->post_incident_analysis review_protocol Review Protocol and Process Safety Data post_incident_analysis->review_protocol implement_changes Implement Corrective Actions: - Modify addition rate - Improve cooling - Adjust concentrations review_protocol->implement_changes

Caption: General workflow for responding to a vigorous exothermic event.

flow_chemistry_advantage cluster_batch Challenges in Batch Processing cluster_flow Advantages of Flow Chemistry batch_reactor Batch Reactor poor_heat_transfer Poor Heat Transfer (Low Surface Area to Volume Ratio) batch_reactor->poor_heat_transfer poor_mixing Poor Mixing at Scale batch_reactor->poor_mixing flow_reactor Flow Reactor excellent_heat_transfer Excellent Heat Transfer (High Surface Area to Volume Ratio) flow_reactor->excellent_heat_transfer rapid_mixing Rapid and Efficient Mixing flow_reactor->rapid_mixing hotspots Localized Hotspots poor_heat_transfer->hotspots runaway_risk Increased Risk of Thermal Runaway hotspots->runaway_risk poor_mixing->hotspots precise_temp_control Precise Temperature Control excellent_heat_transfer->precise_temp_control enhanced_safety Enhanced Safety precise_temp_control->enhanced_safety rapid_mixing->precise_temp_control

Caption: Comparison of batch versus flow chemistry for managing exothermic reactions.

References

Technical Support Center: Functionalization of (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (5-Bromo-2-chloropyridin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

I. Cross-Coupling Reactions: FAQs and Troubleshooting

This compound offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions: the C5-Bromo and the C2-Chloro positions. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed reactions, selective functionalization at the C5 position is generally favored.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction should I choose for my desired transformation?

A1: The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl or vinyl boronic acids/esters.[3]

  • Buchwald-Hartwig Amination: Used for creating carbon-nitrogen (C-N) bonds with a variety of primary and secondary amines.[4][5]

  • Sonogashira Coupling: Employed for the formation of carbon-carbon triple bonds with terminal alkynes.[6]

Q2: Do I need to protect the hydroxymethyl group during cross-coupling reactions?

A2: In many cases, the hydroxymethyl group is tolerated in palladium-catalyzed cross-coupling reactions without the need for a protecting group, especially under mild basic conditions. However, strong bases or high temperatures can lead to side reactions. It is advisable to perform a small-scale test reaction to determine the necessity of protection for your specific substrate and conditions. If protection is required, common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), can be employed.

Q3: How can I achieve selective functionalization at the C5-bromo position?

A3: Chemoselectivity for the C5-bromo position is typically achieved by using milder reaction conditions. This includes using a less active catalyst, lower reaction temperatures, and shorter reaction times. The inherent higher reactivity of the C-Br bond facilitates its preferential reaction over the C-Cl bond.[2]

Troubleshooting Common Cross-Coupling Issues

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure anaerobic conditions are strictly maintained throughout the setup and reaction. Consider using a pre-catalyst to ensure the formation of the active Pd(0) species.
Inappropriate Ligand The choice of ligand is critical. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[7] Screen a variety of ligands to find the optimal one for your specific transformation.
Incorrect Base The base plays a crucial role in the catalytic cycle. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.[8]
Low Reaction Temperature Gradually increase the reaction temperature. For less reactive coupling partners, higher temperatures may be necessary to overcome the activation energy.
Poor Quality Reagents Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are pure and dry. Solvents should be anhydrous and thoroughly degassed.

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Potential Cause Troubleshooting Steps
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation (Suzuki) Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable than boronic acids.
Hydrodehalogenation This can be a competing side reaction. Optimizing the catalyst, ligand, and base can help to minimize this pathway.

II. Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position provides an additional handle for functionalization through reactions such as etherification and esterification.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a common method for forming ethers from an alcohol and an alkyl halide.[9]

Q: I am having trouble with my Williamson ether synthesis. What are the common pitfalls?

A:

  • Base Selection: A strong base, such as sodium hydride (NaH), is typically required to deprotonate the alcohol to form the more nucleophilic alkoxide.[10]

  • Alkyl Halide Choice: The reaction proceeds via an SN2 mechanism, so primary alkyl halides are preferred. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[11]

  • Solvent: A polar aprotic solvent like DMF or THF is generally used to facilitate the SN2 reaction.[11]

B. Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12]

Q: My Fischer esterification is not proceeding to completion. How can I improve the yield?

A: Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can:

  • Use an Excess of one Reactant: Typically, the alcohol is used in large excess.[3]

  • Remove Water: The removal of water as it is formed will shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required.[13]

III. Data Presentation: Catalyst and Condition Screening

The following tables summarize typical starting conditions for various functionalization reactions of this compound based on data from similar substrates. Optimization will likely be necessary for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions [8][14]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10070-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene11065-90
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10050-80

Table 2: Buchwald-Hartwig Amination Conditions [8][15]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene8075-98
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane10070-92

Table 3: Sonogashira Coupling Conditions [16][17]

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF8060-88
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF6075-95

IV. Experimental Protocols & Workflows

A. General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Workflow A 1. Add Reactants & Base B 2. Inert Atmosphere A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Work-up F->G Reaction Complete H 8. Purify G->H

Suzuki-Miyaura Coupling Experimental Workflow
B. General Protocol for Williamson Ether Synthesis

  • Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a dry polar aprotic solvent (e.g., THF or DMF). Add a strong base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkyl Halide Addition: Add the desired primary alkyl halide (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to a suitable temperature (e.g., 60 °C) and monitor by TLC.

  • Work-up: After completion, carefully quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A This compound C 1. Deprotonation with Strong Base (e.g., NaH) A->C B Alkyl Halide D 2. SN2 Attack on Alkyl Halide B->D C->D E Ether Product D->E F Purification E->F

Williamson Ether Synthesis Logical Relationship
C. Troubleshooting Logic Diagram

This diagram outlines a general troubleshooting workflow for optimizing cross-coupling reactions.

Troubleshooting_Logic Start Low Yield or No Reaction Catalyst Check Catalyst System Start->Catalyst Catalyst->Start Change Catalyst/Ligand Conditions Optimize Reaction Conditions Catalyst->Conditions Catalyst OK Conditions->Start Adjust T, Time, Base Reagents Verify Reagent Quality Conditions->Reagents Conditions Optimized Reagents->Start Purify/Replace Reagents Success Successful Reaction Reagents->Success Reagents Pure

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Removal of Palladium Catalyst from Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from a reaction mixture?

A1: The most prevalent methods for palladium removal include:

  • Filtration: Primarily used for heterogeneous catalysts like palladium on carbon (Pd/C). To enhance the removal of fine particles, a filter aid such as Celite® is often employed.[1][2]

  • Scavenging: This technique utilizes reagents, known as scavengers, that selectively bind to palladium. These can be solid-supported for easy removal by filtration. Common scavengers possess functional groups containing sulfur (thiols), nitrogen (amines), or phosphorus (phosphines).[1][3]

  • Activated Carbon: Palladium species can be adsorbed onto activated carbon, which is then filtered off.[3][4]

  • Chromatography: Techniques like column chromatography are effective for separating the desired product from the palladium catalyst.[2][3]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts from the organic phase.[2]

  • Crystallization: The final product can be purified through crystallization, which leaves the palladium impurities behind in the mother liquor.[3][4]

Q2: How do I select the most appropriate palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • The nature of the palladium catalyst: Determine if the catalyst is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid). Filtration is effective for heterogeneous catalysts, whereas scavenging, chromatography, or extraction are more suitable for homogeneous ones.[1][3]

  • The properties of your final product: Consider the solubility, stability, and potential for your product to interact with the chosen removal agent.

  • The required level of purity: For applications in pharmaceuticals, regulatory guidelines often dictate very low residual palladium levels, which may necessitate a combination of removal techniques.[4]

  • The scale of your reaction: Certain methods are more easily scalable for industrial processes.

  • The solvent system used: The polarity of the solvent can influence the effectiveness of scavengers and the solubility of different palladium species.[1]

Q3: What is Celite, and how does it aid in palladium removal?

A3: Celite, also known as diatomaceous earth, is a commonly used filter aid. It consists of the fossilized remains of diatoms. When used in filtration, it forms a porous filter cake that can effectively trap very fine particles of heterogeneous palladium catalysts, such as palladium on carbon, which might otherwise pass through standard filter paper.[1][2]

Q4: Is it possible to reuse palladium catalysts after they have been removed?

A4: Heterogeneous catalysts, like palladium on carbon, can often be recovered through filtration and potentially be reused. However, it is important to note that their catalytic activity may diminish with each use. The viability of reusing a catalyst depends on the specific catalyst and the reaction conditions. In contrast, homogeneous catalysts are generally more difficult to recover and reuse.

Troubleshooting Guides

Problem 1: After filtering a heterogeneous catalyst, residual palladium is still detected.
  • Symptom: The final product contains unacceptable levels of palladium after the filtration of a heterogeneous catalyst (e.g., Pd/C).

  • Possible Causes and Solutions:

    • Fine catalyst particles are passing through the filter medium:

      • Solution: Employ a filter paper with a finer porosity or a membrane filter (e.g., a 0.45 µm PTFE filter).[1]

      • Solution: Use a 1-2 cm thick pad of Celite over the filter paper to effectively trap these fine particles. Ensure the Celite bed is well-compacted before filtration.[1][2]

    • Soluble palladium species have leached from the solid support:

      • Solution: Filtration will only remove the insoluble catalyst particles. To remove any dissolved palladium, a secondary purification step is necessary. Consider using a palladium scavenger, treating with activated carbon, or performing column chromatography after the initial filtration.[1][3]

Problem 2: Palladium scavengers are showing low efficiency.
  • Symptom: Significant amounts of palladium remain in the product even after treatment with a scavenger.

  • Possible Causes and Solutions:

    • The scavenger selected is not appropriate for the palladium species present:

      • Solution: The effectiveness of a scavenger is dependent on the oxidation state of the palladium. For instance, thiol-based scavengers are generally more effective for Pd(II) species. It can be beneficial to screen a small variety of scavengers to identify the most effective one for your specific reaction.[1]

    • The amount of scavenger or the reaction time is insufficient:

      • Solution: Try increasing the quantity of the scavenger or extending the contact time with the reaction mixture. While manufacturer recommendations provide a good starting point, optimization is often necessary.

    • There is poor contact between the palladium and the scavenger:

      • Solution: Ensure that the reaction mixture is being agitated sufficiently to keep the solid-supported scavenger suspended. The choice of solvent can also impact the scavenger's performance.[1]

Problem 3: There is a significant loss of product during the palladium removal process.
  • Symptom: A noticeable decrease in the yield of the desired product is observed after the palladium removal step.

  • Possible Causes and Solutions:

    • The product is adsorbing onto the removal agent:

      • Solution: The product may be binding to the Celite, activated carbon, or scavenger. To recover the adsorbed product, thoroughly wash the filter cake with fresh solvent after filtration.[1]

      • Solution: Use the minimum amount of the removal agent that is effective to minimize product loss.

    • The product is degrading:

      • Solution: Certain scavengers or the conditions used for removal (such as elevated temperatures) may be causing the product to degrade. Consider trying a different type of scavenger or employing milder conditions.

Experimental Protocols

Protocol 1: Removal of a Heterogeneous Palladium Catalyst via Celite Filtration
  • Preparation of the Celite Pad:

    • In a Büchner or sintered glass funnel, place a piece of filter paper.

    • Over the filter paper, add a layer of Celite, typically 1-2 cm thick.

    • Gently press down on the Celite to form a flat, compact bed.

    • Pre-wet the Celite pad with the solvent used in the reaction.[1]

  • Filtration of the Reaction Mixture:

    • If the reaction mixture is viscous, dilute it with a suitable solvent.

    • Carefully pour the reaction mixture onto the prepared Celite pad.

    • Apply a gentle vacuum to pull the solution through the filter.

  • Washing and Collection:

    • To ensure complete recovery of the product, wash the Celite pad with fresh solvent.[1]

    • The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]

Protocol 2: A General Procedure for Palladium Removal Using a Solid-Supported Scavenger
  • Scavenger Selection: Choose a scavenger that is appropriate for the oxidation state of the palladium and is compatible with your product and solvent system.

  • Addition of the Scavenger: To the reaction mixture, add the recommended amount of the solid-supported scavenger. This is often specified by the manufacturer in terms of weight percent or equivalents.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period ranging from 1 to 24 hours. The optimal time and temperature should be determined through experimentation.

  • Filtration: The solid-supported scavenger is removed by filtering the mixture through a pad of Celite or a suitable filter paper.[1]

  • Washing and Collection: To recover any product that may have adsorbed to the scavenger, wash the filtered scavenger with a small amount of fresh solvent. The filtrates should then be combined.[1]

Data Presentation

Table 1: A Comparison of Various Palladium Removal Methods

MethodForm of Palladium RemovedAdvantagesDisadvantagesTypical Residual Palladium Levels
Celite Filtration Heterogeneous (e.g., Pd/C)A simple, rapid, and cost-effective method.Not effective for removing soluble palladium. A thick pad may be necessary for very fine particles.Can be > 100 ppm if soluble palladium is present.[5]
Scavengers Homogeneous (soluble) and HeterogeneousExhibit high selectivity for palladium and can achieve very low residual levels.Can be costly. Optimization of scavenger type, amount, and reaction time may be required. There is a potential for product loss due to adsorption.< 10 ppm with proper optimization.[6]
Activated Carbon Homogeneous and HeterogeneousRelatively inexpensive and effective for a variety of palladium species.Can be non-selective and may adsorb the desired product, leading to a reduction in yield.[4]Variable, but can be < 50 ppm.
Chromatography Homogeneous and HeterogeneousCapable of providing a product with very high purity.Can be a time-consuming process that requires large volumes of solvent. It may not be practical for large-scale reactions.[2][4]< 10 ppm.
Crystallization HomogeneousCan serve as a highly effective final step in purification.The product must be crystalline. There is a risk that palladium may co-crystallize with the product.[3][4]Variable, dependent on the specific system.

Mandatory Visualization

Palladium_Removal_Workflow start Reaction Mixture Containing Palladium is_hetero Is the Palladium Catalyst Heterogeneous? start->is_hetero filtration Celite Filtration is_hetero->filtration Yes scavenging Use Palladium Scavenger is_hetero->scavenging No (Homogeneous) analysis Analyze for Residual Palladium filtration->analysis scavenging->analysis product_ok Product Meets Purity Requirements analysis->product_ok Yes further_purification Further Purification (Chromatography, Crystallization) analysis->further_purification No further_purification->analysis

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Workflow start Reaction Mixture with Soluble Palladium add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrates wash->combine end Purified Product combine->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Characterization of impurities in (5-Bromo-2-chloropyridin-4-YL)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromo-2-chloropyridin-4-YL)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction to reduce methyl 5-bromo-2-chloroisonicotinate to this compound is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue. Several factors could be at play:

  • Reagent Quality: The sodium borohydride (NaBH₄) may have degraded due to improper storage. It is moisture-sensitive.

    • Solution: Use freshly opened or properly stored NaBH₄. Consider titrating the reagent to determine its activity.

  • Insufficient Reagent: The stoichiometry of NaBH₄ might be insufficient.

    • Solution: Increase the molar equivalents of NaBH₄ incrementally (e.g., from 2.0 to 3.0 equivalents).

  • Reaction Temperature: The reaction may be too cold, slowing down the kinetics.

    • Solution: While the reaction is typically initiated at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature can help drive it to completion.

  • Solvent System: The choice of solvent is critical. Methanol is often used as it protonates the intermediate alkoxide.

    • Solution: Ensure the methanol is anhydrous. A mixture of THF and methanol can also be effective.

Q2: After the reaction work-up, my final product is impure. What are the likely impurities and how can I remove them?

A2: The impurity profile can be complex. Below is a table of potential impurities and purification strategies.

Impurity IDImpurity NamePotential SourceSuggested Purification Method
IMP-01Methyl 5-bromo-2-chloroisonicotinateUnreacted starting materialColumn chromatography on silica gel.
IMP-025-Bromo-2-chloroisonicotinic acidHydrolysis of the starting material or productAcid-base extraction or column chromatography.
IMP-03(5-Bromo-pyridin-4-yl)methanolReductive dehalogenation (loss of chlorine)Difficult to separate; may require preparative HPLC.
IMP-04Positional Isomers (e.g., (3-bromo-6-chloropyridin-4-yl)methanol)Impurities in the starting materialFractional crystallization or preparative HPLC.
IMP-05Borate EstersReaction of NaBH₄ with methanolAqueous work-up followed by extraction.

Q3: I am observing an unknown peak in my HPLC analysis. How can I identify it?

A3: Identifying unknown impurities is a multi-step process.

  • LC-MS Analysis: Determine the molecular weight of the unknown impurity. This can provide initial clues. For example, a mass corresponding to the starting material would indicate an incomplete reaction.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

  • Forced Degradation Studies: Subjecting the pure product to stress conditions (acid, base, heat, oxidation, light) can help to intentionally generate degradation products, which may match the unknown impurity.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective route is the reduction of the corresponding methyl ester, methyl 5-bromo-2-chloroisonicotinate, using a mild reducing agent like sodium borohydride. The ester is typically synthesized from 5-bromo-2-chloroisonicotinic acid.

Q2: What are the key analytical techniques for monitoring the reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative analysis of the reaction conversion and purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the product and any impurities by their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and characterization of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the hydroxyl group in the product and the absence of the ester carbonyl from the starting material.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be followed:

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Solvents: Methanol and THF are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work-up: The quenching of the reaction should be done carefully, especially when adding acidic solutions, due to hydrogen gas evolution.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromo-2-chloroisonicotinate (1.0 eq) and anhydrous methanol (10 mL per gram of ester).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (2.0 - 3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C, followed by 1 M hydrochloric acid until the pH is ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reaction_Setup Reaction Setup: Methyl 5-bromo-2-chloroisonicotinate + NaBH4 in Methanol Start->Reaction_Setup Reaction Stir at 0°C to RT Reaction_Setup->Reaction Quench Quench with H2O/HCl Reaction->Quench Workup Extraction & Concentration Quench->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Incomplete Reaction? Check_Reagent Check NaBH4 Quality & Stoichiometry Start->Check_Reagent Yes Impure_Product Impure Product? Start->Impure_Product No Adjust_Temp Adjust Reaction Temperature Check_Reagent->Adjust_Temp Check_Solvent Verify Solvent Quality Adjust_Temp->Check_Solvent Check_Solvent->Impure_Product Identify_Impurity Identify Impurity via LC-MS/NMR Impure_Product->Identify_Impurity Yes Success Pure Product Impure_Product->Success No Purify Select Purification Method: - Column Chromatography - Recrystallization - Prep-HPLC Identify_Impurity->Purify Purify->Success Failure Re-evaluate Synthesis Purify->Failure

Caption: A logical troubleshooting guide for the synthesis of this compound.

Impurity_Pathway Starting_Material Methyl 5-bromo-2-chloroisonicotinate Desired_Product This compound Starting_Material->Desired_Product Reduction (NaBH4) Incomplete_Reduction IMP-01: Unreacted Starting Material Starting_Material->Incomplete_Reduction Side Reaction Hydrolysis IMP-02: 5-Bromo-2-chloroisonicotinic acid Starting_Material->Hydrolysis Side Reaction Dehalogenation IMP-03: (5-Bromo-pyridin-4-yl)methanol Desired_Product->Dehalogenation Over-reduction

Caption: Potential impurity formation pathways during the synthesis.

Technical Support Center: Strategies for Regioselective Functionalization of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dihalopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for these challenging yet crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

General Troubleshooting

This section addresses broad issues that can occur across different reaction types involving dihalopyridines.

Q1: My reaction is giving a very low yield or not working at all. What are the first steps for troubleshooting?

A1: A systematic approach is crucial when a reaction fails.

  • Verify Reagent Integrity:

    • Catalyst: Palladium and other transition metal catalysts, especially Pd(0) species, are sensitive to oxygen. Use a freshly opened bottle or a reliable pre-catalyst.

    • Reagents: Boronic acids can degrade via protodeboronation, and organometallic reagents (like Grignard or organolithiums) are sensitive to air and moisture. Ensure all reagents are pure and handled under appropriate conditions.

    • Starting Material: Confirm the purity of your dihalopyridine.

  • Confirm Reaction Setup:

    • Inert Atmosphere: Many catalytic cycles are sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).

    • Temperature: Verify that the reaction is being heated to the correct temperature and that the heating apparatus is calibrated.

  • Re-evaluate Reaction Parameters:

    • The choice of solvent, base, and ligand are critical for success and must be optimized for the specific dihalopyridine isomer and coupling partner.

Troubleshooting_Workflow start Low Yield / No Reaction reagents Verify Reagent Quality (Dihalopyridine, Catalyst, Base, etc.) start->reagents reagents_q Reagents OK? reagents->reagents_q setup Confirm Reaction Setup (Inert Atmosphere, Temperature) reagents_q->setup  Yes replace Replace/Purify Reagents reagents_q->replace No   setup_q Setup Correct? setup->setup_q params Re-evaluate Parameters (Solvent, Ligand, Base) setup_q->params  Yes correct Correct Setup Issues setup_q->correct No   params_q Parameters Optimal? params->params_q optimize Systematically Optimize Reaction Conditions params_q->optimize No   end Improved Yield params_q->end  Yes replace->reagents correct->setup optimize->end

General troubleshooting workflow for low-yield reactions.
FAQs: Controlling Regioselectivity

Q2: What are the key factors that determine the site of functionalization on a dihalopyridine?

A2: The regiochemical outcome is a complex interplay of several factors. Understanding these can help you steer the reaction towards the desired isomer.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the α-positions (C2/C6) and the γ-position (C4) more electrophilic and susceptible to nucleophilic attack or oxidative addition by a metal catalyst. Generally, halides at the C2 position are more reactive than those at distal positions due to the polarity of the C-N bond.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partner can block access to adjacent positions, favoring reaction at a less hindered site.

  • Nature of the Halogen: In mixed dihalopyridines, the C-X bond strength plays a crucial role. The order of reactivity for oxidative addition is typically C-I > C-Br > C-Cl. This allows for selective functionalization of the heavier halogen.

  • Reaction Conditions:

    • Ligand: The ligand on the metal catalyst is arguably the most powerful tool for controlling regioselectivity. Bulky, electron-rich ligands can dramatically alter the innate reactivity preferences of the substrate.

    • Catalyst: The choice of metal and its oxidation state can influence the reaction pathway.

    • Base and Solvent: These components can affect catalyst activity, substrate solubility, and the rate of different steps in the catalytic cycle, indirectly influencing selectivity.

Regioselectivity_Factors center Regioselective Functionalization of Dihalopyridines electronics Electronic Effects (N-atom influence) center->electronics sterics Steric Hindrance center->sterics halogen Halogen Identity (I > Br > Cl) center->halogen conditions Reaction Conditions center->conditions ligand Ligand Choice conditions->ligand base Base conditions->base solvent Solvent conditions->solvent catalyst Catalyst System conditions->catalyst

Key factors influencing regioselectivity.
Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, achieving regioselectivity with dihalopyridines can be challenging.

Q3: My Suzuki-Miyaura reaction on 2,4-dichloropyridine is giving poor selectivity, favoring the C2 product. How can I favor C4 functionalization?

A3: Conventional palladium catalysts with standard phosphine ligands (like PPh₃) preferentially react at the C2 position of 2,4-dihalopyridines. To achieve C4 selectivity, a change in strategy is required.

  • Use Hindered Ligands: The use of bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically favor C4-arylation.[1] The steric bulk of the ligand is thought to disfavor coordination and oxidative addition at the more sterically encumbered C2 position.

  • Modify Ligand:Metal Ratio: For 2,4-dibromopyridine, studies have shown that the ratio of PPh₃ to the palladium source can invert selectivity. While ratios of PPh₃:Pd ≥ 3:1 favor the typical C2 product, ratios ≤ 2.5:1 can lead to the atypical C4 product.[1]

  • Screen Solvents and Bases: With a hindered ligand system like Pd-PEPPSI-IPr, the choice of solvent and base can further enhance C4 selectivity. For example, selectivity can range from 2.5:1 to over 10:1 (C4:C2) depending on the conditions.[1]

Q4: I am observing significant side products like homocoupling of my boronic acid and protodehalogenation of my pyridine. How can I minimize these?

A4: These are common side reactions in Suzuki couplings.

  • Homocoupling: This side reaction is often caused by the presence of oxygen. Rigorous degassing of all solvents and reagents is the most effective way to minimize it.

  • Protodehalogenation: This involves the replacement of the halogen with a hydrogen atom and can be competitive if the transmetalation step is slow. To address this:

    • Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.

    • Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation.

    • Optimize the solvent system.

Quantitative Data: Ligand Effects on Suzuki Coupling Regioselectivity

The following table summarizes the regioselectivity observed in the Suzuki-Miyaura coupling of 2,4-dihalopyridines under various catalytic conditions.

DihalopyridineCatalyst/LigandConditionsC4:C2 SelectivityReference
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (1:2.5 ratio)Toluene, 110 °Cup to 13:1[1]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (1:3 ratio)Toluene, 110 °CC2 selective[1]
2,4-DichloropyridinePd-PEPPSI-IPrDioxane/H₂O, K₂CO₃, 100 °C2.5:1 to 10.4:1[1]
2,4-DibromopyridineTrinuclear Pd(II)-NHCDioxane, Na₂CO₃, 100 °C6.5:1 to 10.7:1[1]
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This is a general procedure for the C4-selective coupling of 2,4-dichloropyridine using a hindered NHC ligand and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial, add the 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd-PEPPSI-IPr, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., argon) for three cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N bond-forming reaction is essential for synthesizing many pharmaceutical compounds.

Q5: Which position of 2,4-dichloropyridine is more reactive in a Buchwald-Hartwig amination?

A5: For 2,4-dichloropyridine, the C2 position is significantly more reactive towards Buchwald-Hartwig amination. Highly regioselective amination at C2 can be achieved, providing a facile route to 4-chloro-N-arylpyridin-2-amines.[2] The remaining C4-chloro substituent can then be functionalized in a subsequent step under more forcing conditions.[2]

Q6: My Buchwald-Hartwig reaction is failing or giving a complex mixture. What are the common pitfalls?

A6: These reactions can be notoriously sensitive, especially with complex substrates.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides and often require more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biarylphosphines) and higher temperatures.[3]

  • Base Sensitivity: The strong bases often used (e.g., NaOtBu, LHMDS) can be incompatible with sensitive functional groups on your substrates.[4] Screening weaker bases like K₂CO₃ or K₃PO₄ may be necessary, although this can lead to slower reaction rates.[4]

  • Catalyst Choice: Using a pre-catalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]

  • Ligand Selection: The choice of ligand is critical and is often dependent on the class of amine being used (e.g., primary, secondary, aryl, alkyl). What works for one substrate may not work for another.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at C2

This microwave-assisted protocol is based on a reported method for the selective amination of dihalopyridines.[2][5]

  • Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyridine (1.0 equiv.), the desired aniline or heterocyclic amine (1.1 equiv.), and a mild base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Solvent: Add a suitable degassed solvent (e.g., 1,4-dioxane or toluene).

  • Inerting and Sealing: Seal the vial and purge with an inert gas.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer for a short duration (e.g., 30 minutes) at a temperature that needs to be optimized for the specific substrate (e.g., 100-140 °C).

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent, wash with water, dry the organic layer, and concentrate. Purify the product via column chromatography.

Troubleshooting Guide: Directed Metalation and Halogen-Metal Exchange

These methods provide powerful, palladium-free routes to functionalized pyridines.

Q7: My directed ortho-lithiation of a dihalopyridine is not regioselective. How can I control the site of metalation?

A7: Regioselectivity in lithiation is governed by the directing ability of substituents and the acidity of the ring protons.

  • Choice of Base: The base is critical. Lithium diisopropylamide (LDA) is commonly used for deprotonation ortho to a directing group. More complex bases, like TMP-metal reagents (e.g., TMPMgCl·LiCl), can offer unique regioselectivities and milder reaction conditions.

  • Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions and control the position of the thermodynamically vs. kinetically favored lithiation.

  • Directing Groups: The halogen itself can act as a weak directing group. For dihalopyridines, deprotonation often occurs between the two halogens if sterically accessible.

  • Halogen Dance: Be aware of the "halogen dance" phenomenon, where a kinetically formed organolithium species can isomerize to a more thermodynamically stable regioisomer at higher temperatures. Trapping the intermediate at very low temperatures can sometimes isolate the kinetic product.

Q8: I want to perform a halogen-metal exchange, but I am getting a mixture of products from exchange at both halogen positions. How can I achieve selectivity?

A8: Halogen-metal exchange rates are highly dependent on the halogen.

  • Utilize Differential Reactivity: The rate of exchange is typically I > Br >> Cl . If you have a mixed halopyridine, such as a bromo-chloropyridine, you can almost always achieve selective exchange at the bromine by using an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures.

  • Magnesium-Halogen Exchange: For more sensitive substrates, bromine-magnesium exchange using reagents like i-PrMgCl·LiCl can be a milder alternative to lithiation and offers excellent regioselectivity.

Strategy_Selection start Goal: Functionalize Dihalopyridine bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N other_bond C-E Bond (E = Si, B, etc.) bond_type->other_bond Other suzuki Suzuki Coupling cc_bond->suzuki negishi Negishi/Kumada cc_bond->negishi buchwald Buchwald-Hartwig Amination cn_bond->buchwald metalation Metalation then Electrophile Trap other_bond->metalation

Decision tree for selecting a functionalization strategy.

References

Technical Support Center: Work-up Procedures for Reactions Involving (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions involving (5-Bromo-2-chloropyridin-4-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for working up a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) with this compound?

A1: A typical work-up procedure involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and water-soluble impurities, and finally, purification of the crude product. The specific details may vary depending on the reaction, but a general workflow is as follows:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Filtration (optional): If a heterogeneous catalyst or solid byproducts are present, filter the mixture through a pad of celite, washing with an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and brine to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product, typically by column chromatography on silica gel.

Q2: The hydroxymethyl (-CH₂OH) group on my starting material seems to be causing issues. What are common side reactions and how can I mitigate them?

A2: The primary hydroxyl group can potentially lead to side reactions under certain cross-coupling conditions.

  • Coordination to the Catalyst: The oxygen of the hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Deprotonation: Strong bases can deprotonate the alcohol, forming an alkoxide. This may alter the electronic properties of the starting material or lead to unwanted side reactions.

  • Oxidation: Under certain conditions, the primary alcohol could be oxidized to an aldehyde or carboxylic acid.

Mitigation Strategies:

  • Protection: Protect the hydroxyl group as a more inert ether (e.g., silyl ether like TBDMS or a benzyl ether) before the cross-coupling reaction. The protecting group can be removed in a subsequent step.

  • Milder Base: Use a milder base that is less likely to deprotonate the alcohol.

  • Ligand Choice: The choice of ligand can sometimes influence the catalyst's affinity for different functional groups.

Q3: I am observing a low yield in my Suzuki coupling reaction. What are the likely causes and troubleshooting steps?

A3: Low yields in Suzuki couplings with chloropyridines are not uncommon due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. For this compound, the reaction is expected to occur preferentially at the more reactive C-Br bond. If you are still observing low yields, consider the following:

  • Catalyst and Ligand: Ensure you are using a sufficiently active catalyst system. For challenging couplings, consider using more electron-rich and bulky phosphine ligands.

  • Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous if required by the reaction conditions.

  • Solvent: The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Ensure solvents are properly degassed to prevent catalyst deactivation.

  • Temperature: The reaction may require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Q4: How do I remove the tin byproducts from a Stille coupling reaction?

A4: Organotin byproducts are toxic and must be carefully removed. A common method is to wash the organic layer during the work-up with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration.

Troubleshooting Guides

Suzuki Coupling
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst system.Switch to a more active catalyst/ligand combination (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).
Ineffective base.Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely ground.
Poorly degassed solvents.Thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Debromination of Starting Material Reductive dehalogenation side reaction.Use a milder base or a different catalyst system. Lowering the reaction temperature may also help.
Homocoupling of Boronic Acid Excess boronic acid or presence of oxygen.Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents). Ensure the reaction is performed under a strict inert atmosphere.
Difficulty in Purification Co-elution of product with byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or a different purification technique (e.g., recrystallization, preparative HPLC).
Sonogashira Coupling
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst or co-catalyst.Use fresh palladium catalyst and copper(I) iodide.
Insufficiently strong base.Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and used in sufficient excess.
Reaction temperature is too low.For less reactive bromides, a higher temperature may be required.
Glaser Homocoupling of Alkyne Presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions. Slow addition of the terminal alkyne can also minimize this side reaction.
Difficulty in Purification Residual copper salts.Filter the reaction mixture through a pad of celite after quenching. Washing the organic layer with a dilute aqueous ammonia solution can help remove copper salts.

Experimental Protocols

General Suzuki Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide representative quantitative data for Suzuki and Sonogashira couplings of a closely related analog, 5-bromo-2-chloropyrimidine. These values should be used as a starting point for optimization when working with this compound.

Suzuki Coupling of 5-Bromo-2-chloropyrimidine with Various Boronic Acids
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O110880-90
33-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Dioxane/H₂O1001275-85
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001088-96
Sonogashira Coupling of 5-Bromo-2-chloropyrimidine with Various Alkynes
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF50480-90
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT882-92
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF60675-85

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Post-Reaction) Quench Quench (e.g., H₂O, aq. NH₄Cl) Reaction_Mixture->Quench Filter Filter (optional, e.g., Celite) Quench->Filter Extract Extract (e.g., Ethyl Acetate) Filter->Extract Wash Wash (H₂O, Brine) Extract->Wash Dry Dry (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Suzuki_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar' Product Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Base Is the base appropriate and active? Start->Check_Base Check_Solvent Are solvents anhydrous and degassed? Start->Check_Solvent Check_Temp Is the reaction temperature optimal? Start->Check_Temp Optimize_Catalyst Switch to a more active catalyst/ligand combination. Check_Catalyst->Optimize_Catalyst No Optimize_Base Screen different bases. Ensure it is dry and finely powdered. Check_Base->Optimize_Base No Optimize_Solvent Use anhydrous, degassed solvents. Check_Solvent->Optimize_Solvent No Optimize_Temp Increase reaction temperature. Check_Temp->Optimize_Temp No Success Improved Yield Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of (5-Bromo-2-chloropyridin-4-YL)methanol, a substituted pyridylmethanol of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and a comparative discussion with a structurally related alternative, offering a practical approach for spectroscopic analysis in the absence of direct reference data.

Predicted NMR Spectral Data

In the absence of publicly available experimental spectra, computational prediction serves as a valuable tool for estimating the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on established algorithms that consider the effects of various substituents on the pyridine ring.

Signal Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H-37.55123.0
H-68.50151.0
-CH₂OH (protons)4.80-
-CH₂OH (carbon)-62.5
C-2 (C-Cl)-152.5
C-4 (C-CH₂OH)-158.0
C-5 (C-Br)-118.0

Note: These are predicted values and may differ from experimental results. The prediction was performed using standard NMR prediction software.

Comparative Analysis with Alternative Structures

The replacement of a chlorine atom at the C-2 position with a fluorine atom is expected to induce notable changes in the NMR spectra:

  • ¹H NMR: The proton at the H-3 position would likely experience a larger through-space coupling to the adjacent fluorine atom, resulting in a doublet or doublet of doublets with a characteristic J-coupling constant. The chemical shift of H-3 and H-6 would also be influenced by the higher electronegativity of fluorine compared to chlorine.

  • ¹³C NMR: The most significant change would be observed for the C-2 carbon, which would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other ring carbons would also be modulated by the electronic effects of the fluorine substituent.

This comparative approach, even with predicted or partially available data, allows researchers to build a more comprehensive understanding of the spectroscopic properties of the target molecule.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Parameters:

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A standard spectral width covering the range of 0-12 ppm.

    • Referencing: The residual solvent peak is used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A 2-second relaxation delay is generally adequate.

    • Spectral Width: A spectral width of 0-220 ppm is typically used for organic molecules.

    • Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Visualization of Analytical Workflow and Molecular Structure

To aid in the conceptualization of the analytical process and the interpretation of NMR data, the following diagrams are provided.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis sample_prep Sample Preparation nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq process_spectra Spectral Processing (FT, Phasing, Baseline Correction) nmr_acq->process_spectra peak_picking Peak Picking and Integration process_spectra->peak_picking assign_signals Signal Assignment (Chemical Shift, Multiplicity, Integration) peak_picking->assign_signals comparison Comparison and Structural Confirmation assign_signals->comparison predicted_data Predicted NMR Data of This compound predicted_data->comparison alternative_data Experimental/Predicted Data of Alternative Compounds alternative_data->comparison

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (5-Bromo-2-chloropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of (5-Bromo-2-chloropyridin-4-yl)methanol with related compounds, supported by experimental data from analogous structures.

Predicted and Comparative Fragmentation Data

The mass spectrum of this compound is expected to be characterized by the presence of isotopic patterns due to bromine and chlorine, and by fragmentation initiated at the hydroxymethyl group and through the loss of the halogen substituents. The following tables summarize the predicted key fragment ions for this compound and the experimental data for 4-Pyridylmethanol and 4-Iodobenzyl alcohol.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Proposed)Ion FormulaProposed Fragment StructurePredicted Relative Abundance
221/223/225[C₆H₅BrClNO]⁺Molecular IonModerate
220/222/224[C₆H₄BrClNO]⁺[M-H]⁺Low
203/205/207[C₆H₃BrClN]⁺[M-H₂O]⁺Moderate
192/194[C₅H₃BrClN]⁺[M-CHO]⁺Moderate
142/144[C₅H₃BrN]⁺[M-Cl-CHO]⁺High
113[C₅H₄ClN]⁺[M-Br-CHO]⁺High
78[C₅H₄N]⁺PyridineModerate

Note: The presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic isotopic patterns for fragments containing these atoms.

Table 2: Comparative Experimental Mass Spectrometry Data

Analytem/z (Experimental)Proposed Fragment IonFormulaRelative Abundance
4-Pyridylmethanol 109[C₆H₇NO]⁺•C₆H₇NOHigh
108[C₆H₆NO]⁺C₆H₆NOModerate
80[C₅H₆N]⁺C₅H₆NHigh
79[C₅H₅N]⁺•C₅H₅NBase Peak
52[C₄H₄]⁺•C₄H₄Moderate
4-Iodobenzyl alcohol [1]234[C₇H₇IO]⁺•C₇H₇IOHigh
233[C₇H₆IO]⁺C₇H₆IOModerate
127[I]⁺IModerate to High
107[C₇H₇O]⁺C₇H₇OModerate
79[C₆H₇]⁺C₆H₇Base Peak
77[C₆H₅]⁺C₆H₅High

Analysis of Fragmentation Patterns

The fragmentation of this compound is likely to be initiated by the ionization of a non-bonding electron from the nitrogen or oxygen atoms, or from the pi-system of the pyridine ring. The primary fragmentation pathways are predicted to be:

  • Loss of a Hydrogen Radical: Formation of a stable [M-H]⁺ ion.

  • Loss of Water: Dehydration to form a radical cation [M-H₂O]⁺•.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a formyl radical (CHO) and the formation of a stable pyridinium ion.

  • Loss of Halogens: Subsequent or direct loss of chlorine and bromine radicals.

The comparison with 4-Pyridylmethanol, which lacks the halogen substituents, highlights the fragmentation pathways originating from the pyridylmethanol core. The base peak at m/z 79 in the spectrum of 4-Pyridylmethanol corresponds to the pyridine radical cation, indicating a facile loss of the hydroxymethyl group. A similar loss of the substituted pyridyl ring is expected for the title compound.

The fragmentation of 4-Iodobenzyl alcohol provides a valuable analogy for the behavior of a halogenated aromatic methanol.[1] The significant peak corresponding to the loss of the iodine radical ([M-I]⁺) suggests that the loss of bromine and chlorine will be major fragmentation pathways for this compound.[1] The base peak at m/z 79 in the spectrum of 4-iodobenzyl alcohol is proposed to be the tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds.[1]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard method for acquiring the mass spectrum of this compound would involve the following protocol:

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is used.

  • GC Separation (Optional but Recommended): The sample is injected into the GC, where it is vaporized and separated from any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons, typically at an energy of 70 eV, causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizing the Pathways and Workflow

To better understand the predicted fragmentation and the experimental process, the following diagrams are provided.

Fragmentation_Pathway M [this compound]⁺• m/z 221/223/225 M_H [M-H]⁺ m/z 220/222/224 M->M_H -H• M_H2O [M-H₂O]⁺• m/z 203/205/207 M->M_H2O -H₂O M_CHO [M-CHO]⁺ m/z 192/194 M->M_CHO -CHO• M_Cl_CHO [M-Cl-CHO]⁺ m/z 142/144 M_CHO->M_Cl_CHO -Cl• M_Br_CHO [M-Br-CHO]⁺ m/z 113 M_CHO->M_Br_CHO -Br• Py [Pyridine]⁺• m/z 78 M_Cl_CHO->Py -Br• M_Br_CHO->Py -Cl•

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Interpretation Dissolve in\nVolatile Solvent Dissolve in Volatile Solvent Injection Injection Dissolve in\nVolatile Solvent->Injection GC Separation GC Separation Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Generation Mass Spectrum Generation Detection->Mass Spectrum Generation Fragmentation\nPattern Analysis Fragmentation Pattern Analysis Mass Spectrum Generation->Fragmentation\nPattern Analysis Structural\nElucidation Structural Elucidation Fragmentation\nPattern Analysis->Structural\nElucidation

Caption: General experimental workflow for GC-MS analysis of organic compounds.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often involves complementary analytical techniques. For a compound like this compound, these could include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms in the molecule, including the substitution pattern on the pyridine ring. 2D NMR techniques like COSY and HMBC can further confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, such as the O-H stretch of the alcohol and the characteristic vibrations of the substituted pyridine ring.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure.

References

Assessing the Purity of (5-Bromo-2-chloropyridin-4-YL)methanol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (5-Bromo-2-chloropyridin-4-YL)methanol is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment, alongside alternative methods such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). This document offers detailed experimental protocols and supporting data based on established methods for analogous pyridine derivatives to guide method development and selection.

Quantitative Data Summary

The selection of an appropriate analytical method hinges on various performance parameters. The following table summarizes a comparison between a proposed HPLC method and potential GC and UPLC alternatives for the analysis of this compound.

ParameterProposed HPLC MethodGas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Sub-2 µm particle C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile and water with 0.1% formic acid (gradient elution)
Temperature Ambient (e.g., 25-40 °C)High temperature program (e.g., 50-300 °C)Ambient to slightly elevated (e.g., 25-50 °C)
Detection UV-Vis Diode Array Detector (DAD) at ~254 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Vis DAD or Mass Spectrometry (MS)
Sample Volatility Not requiredRequiredNot required
Derivatization Not typically requiredMay be required for polar analytes to increase volatility.Not typically required
Analysis Time 15-30 minutes10-20 minutes2-10 minutes
Resolution GoodExcellent for volatile impuritiesExcellent
Sensitivity High (ppm level)Very high (ppb level with MS)Very high (sub-ppm level)
Selectivity High, adjustable with mobile phase compositionHigh, dependent on column and temperature programHigh, adjustable with mobile phase composition
Primary Application Purity determination, impurity profiling, stability studies.Analysis of volatile impurities, residual solvents.High-throughput screening, purity analysis, impurity profiling.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and a comparative GC method are provided below. These protocols are based on established analytical procedures for similar halogenated pyridine derivatives and serve as a robust starting point for method development and validation.[1][2]

Proposed HPLC Method for Purity Assessment

This method is designed as a stability-indicating assay for the determination of purity and the separation of potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

4. Method Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

5. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[5][6] The sample should be subjected to stress conditions such as:

  • Acidic hydrolysis: 0.1 N HCl at 60 °C.

  • Basic hydrolysis: 0.1 N NaOH at 60 °C.

  • Oxidative degradation: 3% H₂O₂ at room temperature.

  • Thermal degradation: 105 °C for 24 hours.

  • Photolytic degradation: Exposure to UV light.

The chromatograms from the stressed samples should be evaluated to ensure that the degradation products are well-resolved from the main peak and from each other.

Alternative Method: Gas Chromatography (GC)

GC is a suitable alternative for assessing the purity of this compound, particularly for identifying volatile impurities and residual solvents.[7][8]

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Helium or Nitrogen (carrier gas).

  • This compound reference standard.

  • Suitable solvent for sample dissolution (e.g., Dichloromethane or Methanol).

2. Chromatographic Conditions:

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature:

    • FID: 300 °C.

    • MS Transfer Line: 280 °C, Ion Source: 230 °C.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (~254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Method_Selection node_rect node_rect start Start: Define Analytical Need purity_profiling Purity & Impurity Profiling? start->purity_profiling volatile_impurities Volatile Impurities or Residual Solvents? purity_profiling->volatile_impurities Yes high_throughput High-Throughput Screening? purity_profiling->high_throughput No volatile_impurities->high_throughput No gc GC is Necessary volatile_impurities->gc Yes hplc HPLC is Suitable high_throughput->hplc No uplc UPLC is Preferred high_throughput->uplc Yes

Caption: Logical Flow for Analytical Method Selection.

References

Bromo vs. Chloro Substituents on the Pyridine Ring: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a bromo or chloro substituent on a pyridine ring is a critical decision in synthetic strategy. This guide provides an objective comparison of their reactivity in key chemical transformations, supported by experimental data and detailed protocols. Understanding these differences is paramount for optimizing reaction conditions, improving yields, and developing efficient synthetic routes.

General Principles of Reactivity

The reactivity of halopyridines is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic properties of the pyridine ring. These factors have opposing effects in the two major classes of reactions discussed here: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend is generally I > Br > Cl > F , which is inversely correlated with the C-X bond dissociation energy.[1][2] The weaker C-Br bond is more readily cleaved than the stronger C-Cl bond, making bromopyridines generally more reactive.[3] This often allows for milder reaction conditions and lower catalyst loadings.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is key to the reaction rate. The reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions for nucleophilic attack.[4] For the leaving group, the trend is often F > Cl > Br > I . The more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state, making chloropyridines generally more reactive than their bromo counterparts in SNAr reactions.[3]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of bromo- and chloropyridines in key reactions. It is important to note that reaction conditions are not always identical, and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.

EntryHalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~85-95
22-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10018~80-90
33-Bromopyridine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~90
43-Chloropyridine(4-Methoxyphenyl)boronic acidXPhos Pd G2K₃PO₄Dioxane11016~85
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination for C-N bond formation generally proceeds more readily with bromopyridines.

EntryHalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene804~90
22-ChloropyridineMorpholinePd(OAc)₂ / XPhosNaOtBuToluene10018~85
33-BromopyridineAnilinePd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol11012~95
43-ChloropyridineAnilinePd₂(dba)₃ / Cy-JohnPhosK₃PO₄Dioxane12024~88
Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also demonstrates the higher reactivity of the C-Br bond.

EntryHalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF656~92
22-ChloropyridinePhenylacetylenePd(P(t-Bu)₃)₂ / CuICs₂CO₃Dioxane10024~75
34-BromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF808~88
44-ChloropyridineTrimethylsilylacetylenePdCl₂(dppf) / CuIi-Pr₂NEtDioxane11018~70
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive than their bromo counterparts.

EntryHalopyridineNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePiperidineK₂CO₃DMSO12024Moderate
22-ChloropyridinePiperidineK₂CO₃DMSO10012High
34-Bromo-2-methylpyridineSodium methoxide-Methanol8010~75
44-Chloro-2-methylpyridineSodium methoxide-Methanol656~90

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols.

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the 2-bromopyridine, arylboronic acid, palladium catalyst, and base.[1]

  • Seal the flask, and evacuate and backfill with an inert gas three times.[1]

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[5]

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane and water, 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.[6]

  • Seal the flask, and evacuate and backfill with an inert gas three times.[6]

  • Add the anhydrous and degassed solvent via syringe.[6]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.[7]

  • Add the 3-bromopyridine to the tube.[7]

  • Seal the tube, and evacuate and backfill with the inert gas three times.[7]

  • Add the anhydrous solvent, followed by the amine, via syringe.[7]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.[7]

  • Concentrate under reduced pressure and purify by column chromatography.[7]

General Protocol for Sonogashira Coupling of a Bromopyridine

Materials:

  • 2-Amino-4-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add the 2-amino-4-bromopyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.[8]

  • Add the anhydrous solvent and base.[8]

  • Add the terminal alkyne to the reaction mixture.[9]

  • Stir the reaction at the desired temperature (e.g., 60-100 °C).[9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.[9]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[9]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Chloropyridine

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, 1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMSO)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the 2-chloropyridine, amine, and base.[10]

  • Add the solvent and heat the mixture to 100 °C.[10]

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the mixture, quench with water, and extract with an organic solvent.[10]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_bromo Bromopyridine cluster_chloro Chloropyridine start_br Start with Bromopyridine conditions_br Milder Conditions (e.g., 80-100°C) Standard Pd Catalysts (e.g., Pd(dppf)Cl₂) start_br->conditions_br reaction_br Faster Reaction Rate conditions_br->reaction_br product_br Product reaction_br->product_br start_cl Start with Chloropyridine conditions_cl Harsher Conditions (e.g., 100-120°C) Specialized Ligands (e.g., SPhos, XPhos) start_cl->conditions_cl reaction_cl Slower Reaction Rate conditions_cl->reaction_cl product_cl Product reaction_cl->product_cl

Caption: Comparative workflow for Suzuki coupling.

Reactivity_Trends cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Br_cc Bromopyridine (More Reactive) Cl_cc Chloropyridine (Less Reactive) Br_cc->Cl_cc Decreasing Reactivity reason_cc Reason: Weaker C-Br bond Facile Oxidative Addition Cl_snar Chloropyridine (More Reactive) Br_snar Bromopyridine (Less Reactive) Cl_snar->Br_snar Decreasing Reactivity reason_snar Reason: Higher Electronegativity of Cl Stabilizes Meisenheimer Complex

References

A Comparative Guide to Alternative Reagents for (5-Bromo-2-chloropyridin-4-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents and functional materials. (5-Bromo-2-chloropyridin-4-yl)methanol is a valuable scaffold, offering multiple reaction pathways for generating diverse molecular architectures. However, synthetic strategy, commercial availability, or the desire to explore different substitution patterns may necessitate the use of alternative reagents. This guide provides an objective comparison of positional isomers of this compound, focusing on their reactivity in key palladium-catalyzed cross-coupling reactions. The information is supported by experimental data from analogous systems to inform synthetic strategy.

Reactivity and Positional Isomerism: A Comparative Overview

The reactivity of dihalogenated pyridines in cross-coupling reactions is dictated by two primary factors: the inherent reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic effects of the pyridine nitrogen. The nitrogen atom is electron-withdrawing, which activates the pyridine ring towards nucleophilic attack and influences the reactivity of adjacent halogens in palladium-catalyzed cycles.

In this compound and its isomers, the C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] This allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom available for subsequent transformations under more forcing conditions. The position of the halogens and the hydroxymethyl group relative to the ring nitrogen, however, can subtly influence reaction rates and yields.

Alternative Reagents Considered:

  • Reagent A (Reference): this compound

  • Reagent B (Alternative): (6-Bromo-2-chloropyridin-3-yl)methanol[3]

  • Reagent C (Alternative): (5-Bromo-3-chloropyridin-2-yl)methanol[4]

  • Reagent D (Alternative): (3-Bromo-6-chloropyridin-2-yl)methanol[5]

The logical relationship between the position of the halogen atoms and the expected reactivity in palladium-catalyzed cross-coupling reactions is outlined below.

G cluster_0 General Principles of Reactivity cluster_1 Application to (Bromo-chloropyridin-yl)methanol Isomers Reactivity_Order Halogen Reactivity Order I > Br > Cl >> F Initial_Coupling Preferential Coupling at C-Br bond Reactivity_Order->Initial_Coupling Dictates initial site-selectivity Nitrogen_Effect Pyridine Nitrogen (Electron Withdrawing) Nitrogen_Effect->Initial_Coupling Activates ring Steric_Hindrance Steric Hindrance (ortho-substituents) Steric_Hindrance->Initial_Coupling May hinder reaction at C2/C6 positions Subsequent_Coupling Coupling at C-Cl bond (More forcing conditions) Initial_Coupling->Subsequent_Coupling Enables sequential functionalization

Caption: Logical flow of factors influencing site-selective synthesis.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For dihalopyridine substrates, the reaction can be controlled to selectively functionalize the more reactive C-Br position. While direct comparative data for all isomers under identical conditions is not available, the following table summarizes typical conditions and expected yields based on reactions with analogous substrates.[1][6][7]

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Expected Yield (%)
A: (5-Bromo-2-chloro-4-yl)methanol Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O80-100Good to High
B: (6-Bromo-2-chloro-3-yl)methanol Phenylboronic acidPd(dppf)Cl₂ (3-5)Na₂CO₃Dioxane100Good to High
C: (5-Bromo-3-chloro-2-yl)methanol Arylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene/H₂O100Good
D: (3-Bromo-6-chloro-2-yl)methanol Arylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O100Good

Note: Yields are illustrative and highly dependent on the specific boronic acid partner and precise reaction conditions. The data is compiled from protocols for structurally similar compounds.[1][2]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, selectivity is expected at the C-Br position. The choice of ligand is critical and often depends on the nature of the amine coupling partner.[8][9]

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Expected Yield (%)
A: (5-Bromo-2-chloro-4-yl)methanol AnilinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Toluene110Good
B: (6-Bromo-2-chloro-3-yl)methanol MorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene100Good to High
C: (5-Bromo-3-chloro-2-yl)methanol Primary AminePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene100Good
D: (3-Bromo-6-chloro-2-yl)methanol Secondary AminePd(OAc)₂ (2) / dppf (3)NaOtBuDioxane100Moderate to Good

Note: Yields are illustrative. Catalyst and ligand selection are crucial for success and depend heavily on the amine's steric and electronic properties.[8][10]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be optimized for specific substrates and coupling partners.

Generalized Experimental Workflow

A standardized workflow is crucial for reproducibility in cross-coupling reactions. This involves careful setup under an inert atmosphere, precise addition of reagents, and diligent monitoring and workup.

G Setup Reaction Setup Inert Inert Atmosphere Setup->Inert Flame-dry glassware Addition Reagent Addition Inert->Addition Evacuate & backfill with Ar or N2 Reaction Reaction & Monitoring Addition->Reaction Add solvent, reagents, base, catalyst, ligand Workup Workup & Quenching Reaction->Workup Heat & stir; monitor by TLC/LC-MS Purification Purification Workup->Purification Cool, dilute, wash, extract & dry Analysis Characterization (NMR, MS) Purification->Analysis Column chromatography Purification->Analysis

Caption: Generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a (Bromo-chloropyridin-yl)methanol Isomer

This protocol describes a general procedure for the selective coupling at the C-Br position.[7][11][12]

Materials:

  • (Bromo-chloropyridin-yl)methanol isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the (Bromo-chloropyridin-yl)methanol isomer, arylboronic acid, base, and palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][13]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)(X)-L₂ pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)(R²)-L₂ pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product aryl_halide R¹-X (Pyridinyl-Br) aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ borate_complex [R²-B(OH)₃]⁻ boronic_acid->borate_complex base Base (e.g., K₂CO₃) base->borate_complex Activation borate_complex->transmetal_complex waste X-B(OH)₂ + Base-H⁺

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of a (Bromo-chloropyridin-yl)methanol Isomer

This protocol provides a general method for C-N bond formation at the C-Br position.[8][10]

Materials:

  • (Bromo-chloropyridin-yl)methanol isomer (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos or Xantphos, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealable reaction tube, magnetic stirrer, heating mantle, inert gas supply

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the (Bromo-chloropyridin-yl)methanol isomer.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

References

A Comparative Guide to the Synthesis of Substituted Pyridylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylmethanols are a critical class of intermediates in the pharmaceutical and materials science sectors. The careful selection of a synthetic pathway is paramount to achieving desired yields, purity, and scalability. This guide offers a direct comparison of two primary and effective synthetic routes to these valuable compounds: organometallic addition and the reduction of carbonyl precursors. The information presented is supported by experimental data to aid in making informed decisions for your research and development endeavors.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters of the two principal synthetic routes to substituted pyridylmethanols. The optimal method is contingent upon the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.[1]

Synthetic RouteStarting MaterialsReagentsTypical YieldsReaction TimeReaction TemperatureKey AdvantagesKey Disadvantages
Organometallic Addition Pyridine Aldehydes/KetonesGrignard or Organolithium Reagents60-95%[1]1-3 hours[2]0°C to Room Temp.[2]High versatility, wide range of substituents can be introduced.[1]Sensitive to moisture and air, may require protection of other functional groups.[1]
Reduction of Carbonyls Pyridine Aldehydes/KetonesNaBH₄, Catalytic Hydrogenation (e.g., PtO₂)85-98% (NaBH₄)[1][3], High (PtO₂)[4]15 min - 4 hours (NaBH₄)[1][3], 4-10 hours (PtO₂)[4][5]0°C to Reflux (NaBH₄)[3][6], Room Temp. (PtO₂)[5]High yields, mild reaction conditions for NaBH₄, good for simple reductions.[1]Limited to the substituents already present on the starting materials.[1]

Detailed Experimental Protocols

Route 1: Organometallic Addition via Grignard Reaction

This method offers a versatile approach for creating a carbon-carbon bond, allowing for the introduction of a wide variety of substituents. The following protocol is for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol.[6]

Materials:

  • 4-chlorobromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 2-pyridinecarboxaldehyde

  • Iodine crystal (for activation)

Procedure: [2]

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • In a round-bottom flask, combine magnesium turnings and a small crystal of iodine in anhydrous THF under an inert atmosphere.

    • Slowly add a solution of 4-chlorobromobenzene in anhydrous THF to the magnesium suspension. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

    • After the initial reaction, add the remaining 4-chlorobromobenzene solution dropwise to maintain a gentle reflux.

    • Once the addition is complete, stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Pyridinecarboxaldehyde:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Dissolve 2-pyridinecarboxaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Route 2: Reduction of Carbonyls

This approach is known for its high yields and generally mild reaction conditions, making it a popular choice when the desired substituents are already present in the starting carbonyl compound.

This protocol describes a general procedure for the reduction of a pyridine carboxaldehyde.

Materials: [1][6]

  • Substituted Pyridine Carboxaldehyde or Ketone

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

Procedure: [1][6]

  • Reaction Setup:

    • Dissolve the pyridine carbonyl compound in methanol or 95% ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride to the cooled solution with stirring. A slight warming of the reaction mixture may be observed.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Add water to the reaction mixture to quench any remaining NaBH₄.

    • If a precipitate forms, it can be collected by vacuum filtration. If the product is a liquid, the mixture can be extracted with an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the product.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

This method is effective for the reduction of the pyridine ring itself, but under controlled conditions can be used for the reduction of carbonyl groups. The following is a general procedure for the hydrogenation of substituted pyridines which can be adapted for the reduction of pyridine ketones.[4][5]

Materials: [5]

  • Substituted Pyridine Ketone

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen Gas

Procedure: [5]

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel, dissolve the substituted pyridine ketone in glacial acetic acid.

    • Add a catalytic amount of PtO₂ (typically 5 mol%) to the solution.

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Stir the reaction mixture at room temperature for 6-10 hours.

  • Workup:

    • Carefully vent the hydrogen gas from the vessel.

    • Quench the reaction by the addition of a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

    • Extract the product with ethyl acetate.

    • Filter the combined organic extracts through celite and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude pyridylmethanol.

Mandatory Visualization

Synthetic Route Selection Logic

The choice between the two primary synthetic routes often depends on the desired final product and the availability of starting materials. The following diagram illustrates the decision-making process.

Caption: Decision workflow for selecting a synthetic route to substituted pyridylmethanols.

References

Efficacy of (5-Bromo-2-chloropyridin-4-YL)methanol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel and more effective therapeutic agents is a constant endeavor. In the landscape of kinase inhibitor development, pyridine-based scaffolds have emerged as a privileged structure. This guide provides a comparative analysis of the potential efficacy of derivatives of (5-Bromo-2-chloropyridin-4-YL)methanol against existing compounds, drawing upon available data for structurally related molecules and outlining key experimental protocols for their evaluation.

While direct, publicly available efficacy data for derivatives of this compound remains limited, the structural motif of a substituted bromochloropyridine is present in numerous compounds investigated as potent inhibitors of key oncogenic kinases, particularly those involved in angiogenesis and cell proliferation. This guide will focus on the potential of these derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl), two well-validated targets in cancer therapy.

Comparative Efficacy Analysis

Due to the nascent stage of research on specific this compound derivatives, a direct quantitative comparison with established drugs is not yet possible. However, by examining structurally analogous compounds, we can infer potential efficacy and highlight the benchmarks these new derivatives would need to meet or exceed.

Table 1: Kinase Inhibitory Activity of Existing Compounds Targeting VEGFR-2 and Bcr-Abl

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
SorafenibVEGFR-2, PDGFR, Raf90 (VEGFR-2)HUVEC[1]
SunitinibVEGFR-2, PDGFR, c-KIT2 (VEGFR-2)HUVEC[2]
ImatinibBcr-Abl, c-KIT, PDGFR250-1000K562[2]
DasatinibBcr-Abl, Src family<1K562[2]
NilotinibBcr-Abl20K562[2]

IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower values indicate greater potency. Data is compiled from various sources and assay conditions may differ.

Derivatives of this compound would be considered promising if they exhibit IC50 values in the low nanomolar range against their target kinases, comparable to or better than the existing compounds listed above. Furthermore, high selectivity for the target kinase over other kinases is a critical factor in minimizing off-target effects and associated toxicities.

Potential Signaling Pathways and Mechanisms of Action

The this compound scaffold, with its potential for diverse substitutions, can be rationally designed to interact with the ATP-binding pocket of protein kinases. The bromine and chlorine atoms can form halogen bonds, while the methanol group provides a handle for further chemical modifications to enhance binding affinity and selectivity.

VEGFR-2 Inhibition: By targeting the ATP-binding site of VEGFR-2, these derivatives could block the downstream signaling cascade initiated by VEGF. This would inhibit angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.

Bcr-Abl Inhibition: For chronic myeloid leukemia (CML), the constitutive activity of the Bcr-Abl fusion protein is the primary driver of oncogenesis. Inhibitors that bind to the ATP-binding site of the Abl kinase domain can lock the protein in an inactive conformation, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

Below are diagrams illustrating the potential points of intervention for these derivatives within these critical signaling pathways.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Derivatives This compound Derivatives Derivatives->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Derivatives This compound Derivatives Derivatives->Bcr_Abl Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential inhibition of the Bcr-Abl signaling pathway.

Experimental Protocols

To rigorously assess the efficacy of novel this compound derivatives, a series of well-defined experimental protocols should be employed.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of the compounds on the target kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Bcr-Abl)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radio-labeled for detection via luminescence (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (derivatives and existing inhibitors)

  • Assay buffer

  • 96-well or 384-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in an appropriate solvent (e.g., DMSO).

  • In the wells of the assay plate, add the kinase, the specific substrate, and the assay buffer.

  • Add the diluted test compounds or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell lines (e.g., HUVEC for VEGFR-2; K562 for Bcr-Abl)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • Solubilization solution (for MTT assay)

  • Trichloroacetic acid (TCA) and Tris base (for SRB assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add a solubilization solution to dissolve the formazan crystals.

  • For SRB assay: Fix the cells with cold TCA. Wash and stain with SRB solution. Wash away unbound dye and solubilize the protein-bound dye with Tris base.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability or growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental_Workflow Start Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, Bcr-Abl) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT, SRB) Start->Cell_Assay Data_Analysis Data Analysis: IC50/GI50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Comparison with Existing Compounds Data_Analysis->Comparison Lead_Optimization Lead Optimization Comparison->Lead_Optimization

Caption: A generalized experimental workflow for efficacy evaluation.

Conclusion

Derivatives of this compound represent a promising, yet underexplored, class of compounds with the potential for significant anticancer activity, particularly as kinase inhibitors. While direct comparative data is currently lacking, the established importance of the substituted pyridine scaffold in targeting kinases like VEGFR-2 and Bcr-Abl provides a strong rationale for their further investigation. By employing rigorous experimental protocols as outlined in this guide, researchers can effectively evaluate the efficacy of these novel derivatives and benchmark their performance against existing therapies. The systematic exploration of this chemical space may lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and clinical benefit.

References

Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystal Structure Determination of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a cornerstone technique, providing high-resolution insights into atomic arrangements that drive molecular function and interaction. This guide offers an objective comparison of methodologies and data interpretation in the X-ray crystal structure determination of a derivative, supported by experimental data and detailed protocols.

The determination of the crystal structure of a chemical derivative is a critical process in fields ranging from materials science to drug discovery. It allows for the precise mapping of atomic coordinates, bond lengths, and angles, which in turn elucidates the molecule's conformation, stereochemistry, and potential intermolecular interactions. This structural information is fundamental to understanding a derivative's physicochemical properties and its biological activity.

Performance Comparison with Alternative Methods

While X-ray crystallography is a powerful tool for elucidating high-resolution structural data, it is not without its limitations. The primary bottleneck is often the requirement for well-ordered, single crystals of sufficient size.[1] For molecules that are difficult to crystallize, alternative techniques may be more suitable. A comparison with other common methods is presented below.

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Requirement High-quality single crystalsVitreous ice-embedded particlesSoluble, stable sample in solution
Resolution Typically 1-3 Å (high)Near-atomic to lower resolutionAtomic resolution for small molecules
Molecular Size No upper limit, but crystallization is harder for large moleculesIdeal for large complexes (>100 kDa)Optimal for small to medium-sized molecules (<30 kDa)
Dynamics Information Generally provides a static average structureCan capture different conformational statesProvides information on molecular dynamics and flexibility in solution
Throughput Can be high-throughput with modern automationLower throughput than crystallographyLower throughput

Quantitative Crystallographic Data Comparison

The quality and reliability of a crystal structure are assessed through various statistical parameters obtained during data collection and refinement. The following table presents a hypothetical comparison of crystallographic data for a parent compound and its derivative, illustrating the kind of quantitative data generated.

ParameterParent CompoundDerivative A
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions
a (Å)10.258.50
b (Å)15.7812.34
c (Å)9.8918.92
α (°)9090
β (°)105.390
γ (°)9090
Resolution (Å) 1.201.15
R-merge (%) 4.53.8
I/σ(I) 15.218.5
Completeness (%) 99.8 (99.5)99.9 (99.8)
Redundancy 7.28.1
Refinement Statistics
R-work / R-free (%) 15.2 / 18.514.8 / 17.9
No. of unique reflections 54326123
RMSD Bond Lengths (Å) 0.0080.007
**RMSD Bond Angles (°) **1.21.1

Values in parentheses for completeness refer to the highest resolution shell.

Experimental Protocols

I. Crystallization

Obtaining high-quality crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of crystallization method depends on the solubility and stability of the compound.

A. Vapor Diffusion Method (Hanging and Sitting Drop)

This is the most common technique for screening crystallization conditions.[2][3]

  • Preparation: A concentrated solution of the purified derivative (typically 5-20 mg/mL) is prepared in a suitable buffer.

  • Setup: A small drop (1-2 µL) of the derivative solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).

  • Hanging Drop: The drop is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing the reservoir solution.

  • Sitting Drop: The drop is placed on a post within a sealed well, with the reservoir solution at the bottom.

  • Equilibration: Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the derivative and precipitant in the drop, leading to supersaturation and crystal formation.[4]

  • Incubation: The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored periodically for crystal growth.

B. Microbatch Crystallization

This method is useful for screening a large number of conditions with minimal sample consumption.[2]

  • Setup: Small volumes (e.g., 100 nL) of the derivative and precipitant solutions are mixed directly in the wells of a microplate.

  • Sealing: The mixture is overlaid with paraffin or silicone oil to prevent evaporation.

  • Incubation: The plate is incubated at a constant temperature, and crystal growth is monitored.

II. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to an intense X-ray beam to generate a diffraction pattern.

  • Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a cryoloop. To minimize radiation damage, data collection is often performed at cryogenic temperatures (around 100 K). The crystal is flash-cooled in a stream of liquid nitrogen after being coated in a cryoprotectant.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer in an X-ray diffractometer. The X-ray source is typically a rotating anode generator or a synchrotron beamline.[3]

  • Data Collection Strategy: An initial series of diffraction images are collected to determine the unit cell parameters and crystal orientation.[5] Based on this, a data collection strategy is devised to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting diffraction images at specific intervals.[6]

  • Data Acquisition: The diffraction patterns are recorded on a detector, such as a CCD or a pixel array detector.

III. Data Processing and Structure Refinement

The collected diffraction images are processed to determine the crystal structure.

  • Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors. The data is then scaled and merged.[7]

  • Structure Solution: The initial phases of the structure factors are determined. For small molecules, this is often achieved using direct methods. For larger molecules, molecular replacement using a homologous structure or experimental phasing methods may be employed.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using computational methods to improve the fit between the calculated and observed diffraction data. This is an iterative process of manual model adjustments and computational refinement until the model converges to a final, validated structure.[8]

Visualizations

Experimental Workflow for X-ray Crystal Structure Determination

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection cluster_structure Structure Determination Derivative_Synthesis Derivative Synthesis Purification Purification & Concentration Derivative_Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Microbatch) Purification->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Mounting Crystal Mounting & Freezing Harvesting->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing & Scaling Diffraction->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation sbd_workflow Target_ID Target Identification & Validation Structure_Det Target Structure Determination (X-ray Crystallography) Target_ID->Structure_Det Binding_Site Binding Site Analysis Structure_Det->Binding_Site Virtual_Screen Virtual Screening or Fragment Screening Binding_Site->Virtual_Screen Hit_ID Hit Identification Virtual_Screen->Hit_ID Co_Crystal Hit-Target Co-crystallization Hit_ID->Co_Crystal SAR Structure-Activity Relationship (SAR) Co_Crystal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Candidate Preclinical Candidate Lead_Opt->Candidate

References

The Strategic Choice in Pyridine Functionalization: A Cost-Benefit Analysis of Bromo- vs. Chloro-Pyridine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances chemical reactivity with economic viability. This guide provides a comprehensive comparison of bromo- and chloro-pyridine derivatives in palladium-catalyzed cross-coupling reactions, offering experimental data and detailed protocols to inform this strategic choice.

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with cross-coupling reactions serving as a powerful tool for forging new carbon-carbon and carbon-nitrogen bonds. The choice between a bromo- or chloro-pyridine as the electrophilic partner in these reactions significantly impacts reaction conditions, catalyst selection, and ultimately, the overall cost and efficiency of a synthetic campaign. While bromopyridines are generally more reactive, the economic advantage often lies with their chloro- counterparts.[1][2]

Reactivity vs. Cost: The Fundamental Trade-Off

The greater reactivity of bromopyridines stems from the inherent weakness of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[2] This lower bond dissociation energy facilitates the crucial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, often leading to faster reactions, milder conditions, and higher yields with a broader range of catalysts.[1][2][3]

Conversely, chloropyridines, with their stronger C-Cl bond, are less reactive and historically presented a greater challenge for synthetic chemists.[1] However, significant advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have largely overcome this hurdle. These advanced catalytic systems can effectively activate the C-Cl bond, making the more cost-effective and widely available chloropyridines attractive substrates in many applications.[1][4] The decision, therefore, becomes a nuanced cost-benefit analysis, weighing the upfront cost of the starting material against the potential for higher catalyst loading, longer reaction times, and more stringent reaction conditions associated with less reactive substrates.[3]

Comparative Performance in Key Cross-Coupling Reactions

The choice between bromo- and chloro-pyridines manifests differently across various cross-coupling reactions. Below is a summary of their performance in three widely used transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The difference in reactivity between bromo- and chloro-pyridines is pronounced in this reaction.[1]

FeatureBromo-pyridinesChloro-pyridines
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, Buchwald-type precatalysts (e.g., XPhos Pd G3)
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 2-5 mol%) or specialized catalysts required[4]
Reaction Temperature Milder (e.g., 80-100 °C)Higher (e.g., 100-120 °C)[1][5]
Reaction Time ShorterLonger[1]
Typical Yields Good to excellentModerate to excellent, highly dependent on catalyst system[4][6]
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to reaction. Similar to Suzuki coupling, the choice of halide influences the reaction conditions.

FeatureBromo-pyridinesChloro-pyridines
Typical Catalyst Pd₂(dba)₃ with ligands like BINAP or XantphosMore specialized, electron-rich ligands (e.g., Josiphos, Buchwald ligands) often necessary[7][8]
Base Weaker bases can be effective (e.g., Cs₂CO₃)Stronger bases often required (e.g., NaOtBu, LHMDS)[9]
Reaction Temperature Generally lowerOften requires higher temperatures
Reaction Time Typically shorterCan be significantly longer
Typical Yields Good to excellent[9]Fair to good, highly ligand-dependent[8]
Sonogashira Coupling

The Sonogashira coupling enables the synthesis of valuable alkynylpyridines. The reactivity trend of halo-pyridines (I > Br > Cl) is also evident here.[10]

FeatureBromo-pyridinesChloro-pyridines
Catalyst System Pd/Cu catalysis is standardOften requires more active catalyst systems; can be inert under standard conditions[11]
Reaction Conditions Milder temperatures and shorter reaction timesMore forcing conditions are generally necessary
Co-catalyst Cu(I) is typically usedThe role of the copper co-catalyst is crucial
Typical Yields Generally high[12]Can be significantly lower or require substantial optimization[11]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction comparing a bromo- and a chloro-pyridine. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine

  • Phenylboronic acid

  • XPhos Pd G3 (a Buchwald precatalyst)

  • Potassium phosphate (K₃PO₄)

  • Toluene

Procedure:

  • In a glovebox, to a vial add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Add degassed toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Decision-Making Process

The selection of the appropriate halopyridine starting material can be guided by a logical workflow that considers cost, reactivity, and the specific synthetic transformation.

Decision_Workflow A Define Synthetic Target & Key Transformation B Cost Analysis: Compare Bromo- vs. Chloro-Pyridine Price A->B C Bromo-Pyridine Route B->C Higher Cost D Chloro-Pyridine Route B->D Lower Cost E Evaluate Reactivity for Desired Coupling C->E D->E F Standard Catalyst System Likely Sufficient E->F Bromo-Pyridine G Specialized/Advanced Catalyst System Required E->G Chloro-Pyridine H Assess Overall Process Economics: (Raw Material Cost + Catalyst Cost + Process Time) F->H G->H I Select Optimal Starting Material H->I

A logical workflow for selecting the optimal halopyridine starting material.

The catalytic cycle for these cross-coupling reactions is a fundamental concept underpinning the observed reactivity differences.

Catalytic_Cycle cluster_steps Key Steps A Pd(0)L_n B Oxidative Addition (Rate-Determining Step) C Ar-Pd(II)(X)L_n A->C Ar-X (X=Br, Cl) D Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) E Ar-Pd(II)(Nu)L_n C->E Nucleophile (Nu) E->A F Reductive Elimination G Ar-Nu

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between bromo- and chloro-pyridine starting materials is a strategic decision that hinges on a trade-off between reactivity and cost.[1] Bromo-pyridines offer higher reactivity, often allowing for milder reaction conditions and simpler catalytic systems. In contrast, chloro-pyridines provide a significant cost advantage, the viability of which is bolstered by the continual development of highly active and specialized palladium catalysts.[1][2] For process development and large-scale synthesis, the economic benefits of using chloro-pyridines can be substantial, provided that the associated challenges of lower reactivity are addressed through careful optimization of the reaction conditions. For discovery chemistry, where speed and reliability may be prioritized, the higher reactivity of bromo-pyridines often makes them the preferred choice. Ultimately, a thorough evaluation of the specific synthetic goals, available resources, and overall project economics will guide the discerning researcher to the most appropriate starting material.

References

A Researcher's Guide to Spectroscopic Differentiation of Isomeric Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug discovery, and materials science, the precise identification of isomers—molecules sharing the same chemical formula but differing in atomic arrangement—is a critical step. The subtle structural variations between isomers can lead to vastly different chemical, physical, and biological properties. Spectroscopic techniques are indispensable tools for elucidating these differences. This guide provides a comparative overview of how nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy can be employed to distinguish between common types of isomers, supported by experimental data and detailed protocols.

Data Presentation: Spectroscopic Comparison of Isomers

The following tables summarize key quantitative data from various spectroscopic methods used to differentiate between geometric, positional, and constitutional isomers.

Table 1: 1H NMR Data for the Differentiation of cis- and trans-Stilbene

cis- and trans-Stilbene are geometric isomers. The primary distinguishing features in their 1H NMR spectra are the chemical shifts (δ) and coupling constants (J) of the vinylic protons. The difference in coupling constants is explained by the Karplus relationship, which correlates the dihedral angle between adjacent protons to the magnitude of the coupling constant.

NMR Parametercis-Stilbenetrans-StilbeneKey Differentiating Feature
1H Vinylic Proton Chemical Shift (δ) ~6.60 ppm[1]~7.11 ppm[1]The vinylic protons in cis-stilbene are more shielded (upfield shift) due to anisotropic effects from the out-of-plane phenyl rings.[1]
1H Vinylic Proton Coupling Constant (3JHH) ~6-12 Hz[1]~12-18 Hz[1]The trans-coupling is significantly larger due to the ~180° dihedral angle between the vinylic protons.[1]
13C Vinylic Carbon Chemical Shift (δ) ~129.2 ppm~128.4 ppmThe chemical shifts of the vinylic carbons also differ due to the different electronic environments in the two isomers.
Table 2: Infrared (IR) Spectroscopy Data for Differentiating Xylene Positional Isomers

Ortho-, meta-, and para-xylene are positional isomers. They can be distinguished by the characteristic absorption bands in the fingerprint region of their IR spectra, which arise from C-H out-of-plane bending vibrations.

IsomerDiagnostic C-H Bending Absorption Band (cm-1)
ortho-Xylene 735 - 770[2][3]
meta-Xylene 750 - 810[2]
para-Xylene 790 - 860[2][3]
Table 3: Mass Spectrometry (MS) Data for Differentiating Isomeric Butanols

1-Butanol and 2-butanol are constitutional isomers. While they have the same molecular ion peak, their fragmentation patterns upon electron ionization differ, allowing for their distinction.

IsomerMolecular Ion (M+) m/zKey Fragment Ions (m/z) and their Origin
1-Butanol 74 (often weak or absent)[4][5]56 : [M - H2O]+, loss of water.[4] 43 : [C3H7]+, loss of CH2OH. 31 : [CH2OH]+, α-cleavage, loss of a propyl radical (base peak).[6]
2-Butanol 74 (often weak or absent)[4]59 : [M - CH3]+, α-cleavage, loss of a methyl radical.[4] 45 : [CH(OH)CH3]+, α-cleavage, loss of an ethyl radical (base peak).[4]
Table 4: UV-Vis Spectroscopy Data for Differentiating Maleic Acid and Fumaric Acid

Maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) are geometric isomers. The trans isomer (fumaric acid) is more stable and has a more extended conjugated system, leading to absorption at a longer wavelength.

IsomerStructureλmax (nm)Key Differentiating Feature
Maleic Acid cis~200-210The cis isomer experiences steric hindrance, causing a slight distortion from planarity and absorption at a lower wavelength.
Fumaric Acid trans~208[7]The planar structure of the trans isomer allows for more effective π-orbital overlap, resulting in a lower energy π to π* transition and absorption at a longer wavelength.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1H NMR Spectroscopy

Objective: To differentiate between cis- and trans-stilbene based on vinylic proton signals.

Materials:

  • cis-Stilbene and trans-stilbene samples

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the stilbene isomer in about 0.6-0.7 mL of CDCl3 in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for the 1H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio. For a routine sample, 8-16 scans are typically sufficient.

    • Set appropriate spectral width and acquisition time.

  • Data Processing and Analysis:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak of CHCl3 (δ ~7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Measure the chemical shifts (δ) and coupling constants (J) for the vinylic protons. Compare the J-values to distinguish between the cis (typically <12 Hz) and trans (>12 Hz) isomers.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To distinguish between ortho-, meta-, and para-xylene.

Materials:

  • Samples of o-, m-, and p-xylene

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a soft, lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO2, H2O).

  • Sample Measurement:

    • Place a small drop of the xylene isomer directly onto the center of the ATR crystal. A few microliters is sufficient.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm-1.

  • Data Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Examine the fingerprint region of the spectrum (typically 600-1500 cm-1).

    • Identify the strong absorption bands corresponding to the C-H out-of-plane bending vibrations and compare their positions to the characteristic ranges for ortho-, meta-, and para-substitution to identify the isomer.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To differentiate between 1-butanol and 2-butanol based on their fragmentation patterns.

Materials:

  • Samples of 1-butanol and 2-butanol

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:

  • Sample Introduction (GC-MS Method):

    • Prepare a dilute solution of the butanol isomer in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons. The standard electron energy is 70 eV to ensure reproducible fragmentation patterns and allow for library matching.[8][9]

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The ions are detected, and a mass spectrum is generated, plotting relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 74 for butanols), if present.

    • Analyze the major fragment peaks. Identify the base peak (the most intense peak).

    • Compare the observed fragmentation pattern with the expected patterns for 1-butanol (key fragments at m/z 31, 43, 56) and 2-butanol (key fragments at m/z 45, 59).[4]

UV-Visible Spectroscopy

Objective: To distinguish between maleic acid and fumaric acid.

Materials:

  • Samples of maleic acid and fumaric acid

  • Solvent (e.g., water or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare dilute solutions of both maleic acid and fumaric acid in the chosen solvent. The concentration should be chosen such that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize (typically 15-20 minutes).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 190-400 nm). The instrument will store this and subtract it from subsequent sample measurements.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the absorbance of the sample over the same wavelength range as the baseline.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each isomer.

    • Compare the λmax values. Fumaric acid (trans) is expected to have a λmax at a longer wavelength than maleic acid (cis).

Mandatory Visualization: Prostaglandin E2 Signaling Pathway

The biological activity of isomers can differ significantly. For instance, prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation.[10] Prostaglandin E2 (PGE2) is a key mediator that exerts its effects by binding to four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[11][12] The activation of these receptors triggers different downstream signaling cascades, leading to diverse cellular responses. The specific conformation of a PGE2 analog or a drug targeting this pathway can determine its binding affinity and selectivity for these receptors, leading to different therapeutic outcomes.

PGE2_Signaling_Pathway cluster_receptors PGE2 Receptors (GPCRs) cluster_gproteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Signaling & Cellular Response PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq couples Gs Gs EP2->Gs couples Gi Gi EP3->Gi couples EP4->Gs couples PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP_up cAMP ↑ AC->cAMP_up produces cAMP_down cAMP ↓ AC->cAMP_down reduces Ca_PKC ↑ Intracellular Ca2+ Protein Kinase C (PKC) IP3_DAG->Ca_PKC leads to PKA Protein Kinase A (PKA) cAMP_up->PKA activates MAPK MAPK Pathway Ca_PKC->MAPK activates PI3K_AKT PI3K / AKT Pathway PKA->PI3K_AKT activates Inflammation Inflammation, Proliferation, Pain Sensitization PKA->Inflammation PI3K_AKT->Inflammation MAPK->Inflammation

Caption: PGE2 signaling pathways via EP receptors.

References

Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activities of substituted pyridine derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. Due to a lack of specific experimental data for (5-Bromo-2-chloropyridin-4-YL)methanol derivatives in the reviewed literature, this report presents data on structurally related brominated, chlorinated, and other substituted pyridine compounds to offer insights into their potential therapeutic applications.

Executive Summary

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The versatile structure of the pyridine ring allows for a wide range of biological activities, including but not limited to antituberculosis, antitumor, antiviral, and anti-inflammatory effects.[1][2] Structure-activity relationship (SAR) studies reveal that the biological efficacy of these compounds is highly dependent on the nature and position of various substituents on the pyridine core.[1][3] For instance, the presence of specific functional groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or certain halogen placements might decrease it.[1][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental pathways.

Anticancer Activity

A significant number of pyridine derivatives have been investigated for their potential as anticancer agents.[3] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity (IC₅₀ values) of various substituted pyridine and related derivatives against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1 Brominated AcetophenoneA549 (Alveolar Adenocarcinoma)11.80 (µg/mL)--
1 Brominated AcetophenoneCaco2 (Colorectal Adenocarcinoma)18.40 (µg/mL)--
1 Brominated AcetophenoneMCF7 (Breast Adenocarcinoma)< 10 (µg/mL)--
1 Brominated AcetophenonePC3 (Prostate Adenocarcinoma)< 10 (µg/mL)--
2 Pyridine-based CarbamatehAChE Inhibitor-0.153 ± 0.016-
3 Pyridine-based CarbamatehBChE Inhibitor-0.828 ± 0.067-
4 Isatin-Pyridine HybridHepG2 (Liver Cancer)More active than DoxorubicinDoxorubicinNot specified
5 Imidazopyridinec-Met Kinase Inhibitor55.3% inhibition at 25 µM--

Note: Data for compound 1 is presented in µg/mL as per the source.[5][6] Data for compounds 2 and 3 represent IC₅₀ values for enzyme inhibition, which is relevant to their anticancer potential.[7][8] Compound 4's activity is described qualitatively.[9] Compound 5's activity is presented as percent inhibition.[10]

Wnt/β-catenin Signaling Pathway Inhibition

Some novel imidazopyridine derivatives have demonstrated anticancer activity by suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like breast cancer.[11]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of certain pyridine derivatives.

Antimicrobial Activity

Substituted pyridine derivatives have also been explored for their efficacy against various pathogenic microbes. Their mechanism of action can vary, but often involves disruption of essential cellular processes in bacteria and fungi.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against representative bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
6 Pyridyl Thiazolyl TriazoleS. aureus (Gram-positive)< 3.09 - 500AmpicillinNot specified
7 Pyridyl Thiazolyl TriazoleE. coli (Gram-negative)< 3.09 - 500AmpicillinNot specified
8 Substituted PyridineS. aureus75StreptomycinNot specified
9 Substituted PyridineP. aeruginosa> 75StreptomycinNot specified
10 PyridylguanidineA. niger (Fungus)Significant activity--

Note: A wide range of activities were observed for compounds 6 and 7.[12] Data for compounds 8 and 9 are from a study on C-2 and C-6 substituted pyridines.[13] Compound 10 showed notable antifungal activity.[14][15]

Enzyme Inhibitory Activity

The structural features of pyridine derivatives make them suitable candidates for interacting with enzyme active sites. This has led to their investigation as inhibitors of various enzymes implicated in disease.

Comparative Enzyme Inhibition

The table below highlights the inhibitory activity of different pyridine derivatives against specific enzymes.

Compound IDDerivative ClassTarget EnzymeIC₅₀ or Kᵢ (nM)
11 Pyridine CarbamateAcetylcholinesterase (AChE)153
12 Pyridine CarbamateButyrylcholinesterase (BChE)828
13 Pyrrolo[3,2-c]pyridineFMS Kinase30
14 Pyridine-3-sulfonamideCarbonic Anhydrase IX (hCA IX)137.5
15 Pyridine-3-sulfonamideCarbonic Anhydrase XII (hCA XII)91

Note: Data for compounds 11 and 12 are presented as IC₅₀ values in nM.[7] Data for compound 13 is an IC₅₀ value.[10] Data for compounds 14 and 15 are Kᵢ values.[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity screening results. Below are standard protocols for the key assays mentioned in this guide.

General Workflow for Biological Activity Screening

The screening process for novel chemical entities typically follows a structured workflow from initial high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_mechanistic Mechanism of Action Compound_Library Compound Library (e.g., Pyridine Derivatives) Primary_Assay High-Throughput Assay (e.g., MTT for Cytotoxicity) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀ Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Pathway Analysis) SAR_Analysis->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for the screening and development of biologically active compounds.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric method used to assess cell viability.[17][18] It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.[18]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with solvent) and blank controls (medium only).[17]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[17]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19][20]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[22][23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[22]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[22]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[21]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]

General Enzyme Inhibition Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory effect of compounds on enzyme activity using a spectrophotometric or fluorometric method.

  • Reagent Preparation: Prepare a reaction buffer, the enzyme solution, the substrate solution, and a stock solution of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme solution, and varying concentrations of the test inhibitor or vehicle control.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at a controlled temperature to allow for binding.[24]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[24]

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[24]

  • Data Analysis: Determine the initial reaction rates (velocities) from the kinetic data. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC₅₀ value.

References

Validating the Structure of a Novel Compound: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel compound is a critical milestone. This guide provides a comparative analysis of key analytical techniques used for structural validation, supported by hypothetical experimental data and detailed methodologies.

The journey from a precursor molecule to a novel compound with therapeutic potential is paved with rigorous analytical checkpoints. Among the most crucial is the validation of the compound's molecular structure. An erroneous structural assignment can lead to misinterpreted biological data and wasted resources. This guide compares the three cornerstone techniques for structural elucidation — Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography — offering insights into their principles, applications, and the data they provide.

Comparative Analysis of Structural Validation Techniques

Each of these techniques provides a unique piece of the structural puzzle. While NMR and MS are excellent for determining connectivity and molecular weight in solution, X-ray crystallography offers the definitive three-dimensional arrangement of atoms in a solid state.[1][2][3] A combination of these methods is often employed to provide unequivocal structural proof.[4]

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and connectivity of atoms.[5]Measures the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and elemental composition.[6]Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through it.[3][7]
Sample State SolutionSolid, Liquid, or GasCrystalline Solid
Information Provided Detailed information about the carbon-hydrogen framework, atom connectivity (through-bond and through-space), stereochemistry, and dynamic processes.[4][5]Precise molecular weight, elemental formula, and fragmentation patterns that can reveal structural motifs.[6]Unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[2][3]
Strengths Non-destructive, provides rich structural detail in solution, versatile for studying a wide range of small molecules.[5]High sensitivity (requiring very small sample amounts), provides accurate molecular weight, and can be coupled with chromatographic techniques for mixture analysis.[6]Provides the "gold standard" for absolute structure determination.[2]
Limitations Lower sensitivity compared to MS, can be challenging for very large or poorly soluble molecules, complex spectra can be difficult to interpret.[8]Can cause fragmentation which may complicate interpretation, does not provide information on atom connectivity or stereochemistry directly.Requires a high-quality single crystal which can be difficult to grow, the solid-state structure may not always represent the conformation in solution.[2]

Hypothetical Performance Data for a Novel Compound

To illustrate the data obtained from these techniques, consider a hypothetical novel compound, "Compound X," synthesized from a known precursor.

Analytical TechniqueParameter MeasuredResult for Compound XInterpretation
¹H NMR Chemical Shift (δ)7.85 (d, 2H), 7.45 (t, 2H), 7.30 (t, 1H), 4.20 (q, 2H), 2.50 (s, 3H), 1.25 (t, 3H)Presence of an aromatic ring, an ethyl group, and a methyl group. The splitting patterns (d, t, q, s) indicate the number of neighboring protons, helping to piece together the molecular structure.
¹³C NMR Chemical Shift (δ)168.5, 135.2, 130.1, 128.9, 125.4, 61.3, 21.7, 14.2Indicates the presence of 8 distinct carbon environments, including a carbonyl carbon, four aromatic carbons, and three aliphatic carbons.
High-Resolution MS (HRMS) Exact Massm/z = 207.1025 [M+H]⁺The measured mass is consistent with the elemental composition C₁₂H₁₅NO₂, confirming the molecular formula.
X-ray Crystallography Unit Cell Dimensionsa = 10.2 Å, b = 12.5 Å, c = 8.1 Å, α = 90°, β = 105.2°, γ = 90°Provides the crystal lattice parameters.
X-ray Crystallography Space GroupP2₁/cDefines the symmetry of the crystal.
X-ray Crystallography Final R-factor0.045A low R-factor indicates a good fit between the experimental diffraction data and the final structural model, confirming the atomic positions with high confidence.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9] The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition : Acquire a one-dimensional (1D) proton (¹H) NMR spectrum.[9] Following this, acquire a ¹³C NMR spectrum. For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[4]

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated. Chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10] For high-resolution mass spectrometry, further dilution to the µg/mL or ng/mL range may be necessary. Ensure that the sample is free of non-volatile salts or buffers, as these can interfere with ionization.[11]

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[6] ESI is suitable for polar molecules, while APCI is often used for less polar compounds.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole).

  • Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is analyzed to determine the molecular weight of the compound and, in the case of HRMS, its elemental composition by comparing the measured exact mass to calculated values.

X-ray Crystallography
  • Crystallization : This is often the most challenging step.[2] A single, high-quality crystal of the novel compound must be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7]

  • Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. This initial structural model is then refined to achieve the best possible fit with the experimental data.[2]

  • Validation : The final structure is validated by checking various crystallographic parameters, such as the R-factor, bond lengths, bond angles, and thermal ellipsoids. The resulting atomic coordinates are then used to generate a 3D model of the molecule.

Visualizing Workflows and Pathways

Diagrams are invaluable for representing complex workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis cluster_output Output precursor Precursor synthesis Chemical Synthesis precursor->synthesis novel_compound Novel Compound synthesis->novel_compound nmr NMR Spectroscopy novel_compound->nmr ms Mass Spectrometry novel_compound->ms xray X-ray Crystallography novel_compound->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation validated_structure Validated Structure structure_elucidation->validated_structure

Caption: Workflow for the synthesis and structural validation of a novel compound.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k novel_compound Novel Compound X (Inhibitor) novel_compound->receptor akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth and Proliferation mtor->cell_growth

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by Compound X.

References

Safety Operating Guide

Safe Disposal of (5-Bromo-2-chloropyridin-4-YL)methanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (5-Bromo-2-chloropyridin-4-YL)methanol is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a halogenated pyridine derivative, this compound requires handling as hazardous waste. Adherence to institutional and regulatory guidelines is paramount. The following procedures provide a comprehensive approach to the safe disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][3] An emergency eyewash station and safety shower should be readily accessible.[3]

Step-by-Step Disposal Protocol

  • Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[4] This is because the disposal of halogenated compounds is often more costly and involves different procedures.[4][5] Create a designated waste container for halogenated organic solids or solutions.

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for collecting waste this compound.[6] The container must be kept tightly sealed when not in use.[7][8]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[4] The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.[8]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, or absorbent pads used for spills, must also be placed in the hazardous waste container.[3]

    • Solutions: If disposing of a solution containing this compound, do not mix it with other incompatible waste streams.[8] Pour the solution carefully into the designated halogenated liquid waste container.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][7][9][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]

Spill Management

In the event of a small spill, trained personnel wearing appropriate PPE may clean it up.[3]

  • Containment: Cordon off the area to prevent the spread of the chemical.

  • Absorption: For liquid spills, use an inert absorbent material to soak up the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][8]

  • Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to your laboratory supervisor or EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[3]

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteContainer Prepare Labeled Halogenated Waste Container CollectSolid Collect Solid Waste & Contaminated Materials WasteContainer->CollectSolid CollectLiquid Collect Solutions in a Separate Liquid Waste Container Seal Securely Seal Container CollectLiquid->Seal Store Store in Secondary Containment Seal->Store EHS Contact EHS for Pickup Store->EHS Disposal Dispose via Approved Waste Disposal Plant EHS->Disposal

Caption: Workflow for the proper disposal of this compound.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds indicate that it should be handled as a hazardous substance. The following table summarizes the potential hazards based on analogous compounds.

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10]
Skin Irritation Causes skin irritation.[2][8][10]
Eye Irritation Causes serious eye irritation.[2][8][10]
Respiratory Irritation May cause respiratory irritation.[8][10]

It is the responsibility of the user to be fully informed of the hazards and to handle this chemical with appropriate caution.[2] Always consult your institution's specific waste disposal guidelines and the chemical's SDS if available.

References

Personal protective equipment for handling (5-Bromo-2-chloropyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Bromo-2-chloropyridin-4-YL)methanol

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin and serious eye irritation.[1][2][3] It may also be harmful if swallowed, inhaled, or in contact with skin, and can cause respiratory irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Protection TypeSpecific EquipmentPurpose & Guidelines
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be necessary if there is a risk of splashing.[4][5]To prevent eye contact which can cause serious irritation.[1][2][3] Must meet OSHA 29 CFR 1910.133 or EN166 standards.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).To prevent skin contact, which can be harmful and cause irritation.[1][2][3][4][5]
Body Protection Laboratory coat or other protective clothing to prevent skin exposure.[3][4][6]Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood.[3][7][8] If ventilation is insufficient or dust is generated, an approved respirator is required.[5]To prevent respiratory tract irritation.[2][3]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[3][7][8]

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Chemical Handling:

    • Avoid generating dust.[3]

    • Avoid direct contact with the substance.[1][9]

    • Wash hands and face thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Keep the container tightly closed when not in use.[1][3][7]

  • Storage:

    • Store in a cool, dark, and dry place.[1]

    • Keep the container tightly sealed.[3]

    • Store in a locked-up, well-ventilated area.[3][7]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation develops, seek medical attention.[1][3] Contaminated clothing must be removed and washed before being worn again.[1][3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[1][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][3] If eye irritation persists, get medical advice.[1][3]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[3][8] If the person feels unwell, contact a poison center or doctor.[3][8]

  • Ingestion: Rinse the mouth with water.[7][8] If the person feels unwell, call a poison center or doctor.[8]

Disposal Plan
  • All waste materials must be disposed of in accordance with local, state, and federal regulations.[3]

  • Dispose of the contents and container at an approved waste disposal facility.[3][10]

  • Do not allow the chemical to enter drains or waterways.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_weigh Weigh Chemical prep_safety->handle_weigh Proceed handle_transfer Transfer to Reaction handle_weigh->handle_transfer post_clean Clean Workspace handle_transfer->post_clean Complete storage_seal Seal Container handle_transfer->storage_seal If Unused post_decontaminate Decontaminate PPE post_clean->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_wash Wash Hands post_dispose->post_wash storage_store Store Securely storage_seal->storage_store

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.